molecular formula C5H10O5 B1675535 L-Xylulose CAS No. 527-50-4

L-Xylulose

カタログ番号: B1675535
CAS番号: 527-50-4
分子量: 150.13 g/mol
InChIキー: ZAQJHHRNXZUBTE-WVZVXSGGSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-xylulose is a xylulose. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is an enantiomer of a D-xylulose.
L-Threo-2-pentulose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Daphnia pulex and Homo sapiens with data available.

特性

IUPAC Name

(3R,4S)-1,3,4,5-tetrahydroxypentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQJHHRNXZUBTE-WVZVXSGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H](C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201315618
Record name L-threo-2-Pentulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

527-50-4
Record name L-threo-2-Pentulose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=527-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Xylulose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-threo-2-Pentulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XYLULOSE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL1M07LQ7A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Properties of L-Xylulose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Xylulose, a ketopentose monosaccharide, is a key intermediate in the glucuronate pathway, a significant route for carbohydrate metabolism. While its accumulation in urine is a hallmark of the benign genetic condition essential pentosuria, this compound and its metabolic pathway are of increasing interest to researchers in drug development and metabolic studies. This technical guide provides a comprehensive overview of the core biochemical properties of this compound, including its physicochemical characteristics, its central role in the glucuronate metabolic pathway, and detailed enzymatic kinetics. Furthermore, this guide furnishes detailed experimental protocols for the quantification of this compound and the characterization of its related enzymes, alongside visual representations of the pertinent metabolic and experimental workflows to facilitate a deeper understanding of this intriguing molecule.

Physicochemical Properties of this compound

This compound is a five-carbon sugar with a ketone functional group. It exists as a colorless syrup and its crystalline form has not been reported[1]. The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₅H₁₀O₅[2][3]
Molecular Weight 150.13 g/mol [1][2]
Appearance Colorless syrup
Boiling Point (Predicted) 469.1 ± 45.0 °C
Density (Predicted) 1.516 ± 0.06 g/cm³
Melting Point Not reported
CAS Number 527-50-4

The Glucuronate Pathway: Metabolism of this compound

This compound is a central intermediate in the glucuronate pathway, an alternative route for glucose metabolism that does not generate ATP but is crucial for the synthesis of glucuronic acid, pentoses, and, in many animals, ascorbic acid. In humans, this pathway ultimately converts D-glucose into D-xylulose-5-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway.

The formation and subsequent metabolism of this compound involves a series of enzymatic reactions:

  • D-Glucuronate to L-Gulonate: The pathway begins with the reduction of D-glucuronate to L-gulonate, a reaction catalyzed by glucuronate reductase (EC 1.1.1.19), utilizing NADPH as a cofactor.

  • L-Gulonate to 3-keto-L-Gulonate: L-Gulonate is then oxidized to 3-dehydro-L-gulonate (3-keto-L-gulonate) by L-gulonate 3-dehydrogenase (EC 1.1.1.45), with NAD+ as the electron acceptor.

  • 3-keto-L-Gulonate to this compound: The recently identified enzyme 3-keto-L-gulonate decarboxylase , encoded by the C11orf54 gene, catalyzes the decarboxylation of 3-keto-L-gulonate to form this compound.

  • This compound to Xylitol (B92547): this compound is subsequently reduced to the sugar alcohol xylitol by This compound reductase (also known as dicarbonyl/L-xylulose reductase or DCXR; EC 1.1.1.10) in an NADPH-dependent reaction. A deficiency in this enzyme leads to the accumulation and excretion of this compound in the urine, a condition known as essential pentosuria.

  • Xylitol to D-Xylulose: Xylitol is then oxidized to D-xylulose by sorbitol dehydrogenase (SORD; EC 1.1.1.14), using NAD+ as a cofactor.

  • D-Xylulose to D-Xylulose-5-Phosphate: Finally, xylulokinase (XYLB; EC 2.7.1.17) catalyzes the phosphorylation of D-xylulose to D-xylulose-5-phosphate, which then enters the pentose phosphate pathway.

Glucuronate_Pathway cluster_ppp Pentose Phosphate Pathway PPP Enters Pentose Phosphate Pathway D_Xylulose_5P D_Xylulose_5P D_Xylulose_5P->PPP

Enzyme Kinetics

The efficiency of the metabolic conversion of this compound and its precursors is determined by the kinetic properties of the enzymes involved. The Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for several of the key human enzymes in this pathway are presented below.

EnzymeSubstrateKmVmaxOrganismReference
Glucuronate Reductase D-Glucuronate3.2 mM-Human Liver
L-Gulonate6 mM-Human Liver
L-gulonate 3-dehydrogenase L-Gulonate--Human
This compound reductase (DCXR) This compound--Human-
Sorbitol Dehydrogenase (SORD) Xylitol1% relative activity--
Xylulokinase (XYLB) D-Xylulose24 µM35 s⁻¹ (kcat)Human
D-Xylulose0.29 mM-E. coli

Note: A dash (-) indicates that the specific value was not found in the searched literature.

Experimental Protocols

Enzymatic Assay of this compound Reductase Activity

This protocol describes a continuous spectrophotometric rate determination for this compound reductase, measuring the reduction of NADP+ to NADPH at 340 nm.

Principle:

Xylitol + NADP⁺ <-- (this compound Reductase) --> this compound + NADPH + H⁺

Reagents:

  • Assay Buffer: 100 mM Glycine buffer, pH 10.0

  • Substrate: 657 mM Xylitol solution

  • Cofactor: 12.5 mM NADP⁺ solution

  • Enzyme: this compound reductase solution (0.1 - 0.2 units/mL in cold assay buffer)

  • 100 mM MgCl₂ solution

Procedure:

  • Prepare a reaction mixture containing the assay buffer, xylitol solution, NADP⁺ solution, and MgCl₂.

  • Incubate the mixture to a constant temperature (e.g., 25°C).

  • Initiate the reaction by adding the this compound reductase enzyme solution.

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of NADPH formation from the linear portion of the absorbance curve.

Unit Definition:

One unit of this compound reductase activity is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of NADPH from NADP⁺ per minute at pH 10.0 and 25°C.

L_Xylulose_Reductase_Assay

Quantification of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the sensitive and specific quantification of this compound in urine samples. The protocol involves derivatization to increase the volatility of the sugar for GC analysis.

Sample Preparation:

  • Urine Collection: Collect a timed urine sample.

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled xylulose) to an aliquot of the urine sample.

  • Deproteinization: Precipitate proteins by adding a solvent such as methanol, followed by centrifugation.

  • Derivatization: Evaporate the supernatant to dryness and derivatize the residue to form volatile esters (e.g., using tert-butyldimethylsilyl derivatization).

GC-MS Analysis:

  • Injection: Inject the derivatized sample into the GC-MS system.

  • Separation: Use a capillary column suitable for sugar analysis (e.g., a non-polar or medium-polarity column) to separate the components of the sample.

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the derivatized this compound and the internal standard.

  • Quantification: The concentration of this compound in the original urine sample is determined by comparing the peak area ratio of this compound to the internal standard against a calibration curve prepared with known concentrations of this compound.

GCMS_Quantification

Applications and Future Directions

This compound has demonstrated potential as a specific inhibitor of certain α-glucosidases, suggesting a possible role in the management of blood glucose levels. Additionally, it serves as a precursor for the synthesis of other rare sugars, which may have applications in the development of antiviral and other therapeutic agents. The detailed understanding of the biochemical properties of this compound and its metabolic pathway is crucial for exploring these potential applications. Further research into the kinetics of all enzymes in the glucuronate pathway, particularly in human tissues, will provide a more complete picture of its regulation and potential for therapeutic intervention. The development of more specific and sensitive analytical methods for this compound will also be vital for clinical and research applications.

References

An In-depth Technical Guide to the L-Xylulose Metabolic Pathway in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The L-xylulose metabolic pathway, an integral part of the uronic acid pathway, plays a crucial role in carbohydrate metabolism in mammals. While not a primary energy-yielding route, its intermediates are vital for various biosynthetic processes, and its dysregulation is linked to the benign inborn error of metabolism known as essential pentosuria. This technical guide provides a comprehensive overview of the core this compound metabolic pathway, including its key enzymatic steps, quantitative data, detailed experimental protocols, and the molecular consequences of its disruption. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating carbohydrate metabolism, inborn errors of metabolism, and related therapeutic interventions.

The Core this compound Metabolic Pathway

The this compound metabolic pathway is a branch of the uronic acid pathway, which originates from glucose-6-phosphate. The central steps leading to and from this compound are as follows:

  • Formation of L-Gulonate: D-glucuronate is reduced to L-gulonate by L-gulonate 3-dehydrogenase (EC 1.1.1.45), an NAD(P)H-dependent enzyme. In humans, this enzyme is also known as lambda-crystallin (CRYL1)[1].

  • Oxidation to 3-keto-L-gulonate: L-gulonate is then oxidized to 3-keto-L-gulonate (also known as β-keto-L-gulonate) by the same enzyme, L-gulonate 3-dehydrogenase , this time utilizing NAD+ as a cofactor[2][3].

  • Decarboxylation to this compound: The recently identified enzyme, β-keto-L-gulonate decarboxylase (BKGD) , encoded by the C11orf54 gene, catalyzes the decarboxylation of 3-keto-L-gulonate to form this compound[1][4].

  • Reduction to Xylitol (B92547): this compound is subsequently reduced to the sugar alcohol xylitol by This compound reductase (DCXR) (EC 1.1.1.10), an NADPH-dependent enzyme.

  • Conversion to D-Xylulose: Xylitol is then oxidized to D-xylulose by an NAD+-dependent xylitol dehydrogenase (sorbitol dehydrogenase).

  • Entry into the Pentose (B10789219) Phosphate (B84403) Pathway: Finally, D-xylulose is phosphorylated to D-xylulose-5-phosphate, which enters the pentose phosphate pathway.

This pathway is primarily active in the liver and kidneys.

Figure 1: The this compound Metabolic Pathway in Mammals.

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes in the mammalian this compound metabolic pathway.

Table 1: Kinetic Parameters of Human β-keto-L-gulonate Decarboxylase (C11orf54)

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Source
β-keto-L-gulonate20.185 ± 2.5054.271 ± 0.304211,590 ± 41,341

Table 2: Kinetic Parameters of Mammalian this compound Reductase (DCXR)

SpeciesSubstrateKm (mM)Vmax (µmol/min/mg)CofactorSource
HumanThis compound0.50333.8NADPH
HumanDiacetyl0.17039.7NADPH

Note: Data for human DCXR is derived from a study on its role in chemical redox cycling and may not fully represent its kinetics with this compound under physiological conditions.

Table 3: Substrate Specificity of this compound Reductase (DCXR)

SubstrateRelative Activity (%)
This compound100
PentosesBroad
TetrosesBroad
TriosesBroad
Alpha-dicarbonyl compoundsBroad

Source:

Table 4: Inhibitors and Activators of this compound Pathway Enzymes

EnzymeInhibitor/ActivatorType of InteractionKi / IC50Source
L-Gulonate 3-Dehydrogenase (Human)Phosphate (Pi)Decreases catalytic efficiencyNot specified
This compound Reductase (DCXR) (Human)9,10-PhenanthrenequinoneCompetitive (vs. This compound)940 µM
β-keto-L-gulonate Decarboxylase (Human)Not yet identified---

Experimental Protocols

Spectrophotometric Assay for this compound Reductase Activity

This protocol is adapted from a standard enzymatic assay procedure.

Principle:

The activity of this compound reductase is determined by monitoring the reduction of NADP+ to NADPH at 340 nm, which is coupled to the oxidation of xylitol to this compound.

Reagents:

  • 100 mM Glycine Buffer, pH 10.0 at 25°C

  • 100 mM Magnesium Chloride (MgCl2) solution

  • 657 mM Xylitol solution

  • 12.5 mM β-Nicotinamide Adenine Dinucleotide Phosphate (β-NADP) solution

  • This compound Reductase enzyme solution (0.1 - 0.2 unit/mL in cold Glycine Buffer)

Procedure:

  • Pipette the following reagents into a cuvette:

    • 2.50 mL Glycine Buffer

    • 0.10 mL MgCl2 solution

    • 0.20 mL Xylitol solution

    • 0.10 mL β-NADP solution

  • Mix by inversion and equilibrate to 25°C.

  • Monitor the absorbance at 340 nm until a constant reading is obtained (baseline).

  • Add 0.10 mL of the enzyme solution to the cuvette.

  • Immediately mix by inversion and record the increase in absorbance at 340 nm for approximately 5 minutes.

  • Determine the rate of change in absorbance per minute (ΔA340nm/min) from the linear portion of the curve.

  • Run a blank reaction containing all components except the enzyme solution to correct for any non-enzymatic reduction of NADP+.

Calculation of Enzyme Activity:

One unit of this compound reductase activity is defined as the amount of enzyme that catalyzes the oxidation of 1.0 µmole of xylitol to this compound per minute at pH 10.0 and 25°C.

Where:

  • ε (molar extinction coefficient of NADPH at 340 nm) = 6.22 mM-1cm-1

  • Total Volume = 3.0 mL

  • Volume of Enzyme = 0.1 mL

Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_measurement Data Acquisition Buffer Glycine Buffer (pH 10.0) Mix Combine Buffer, MgCl2, Xylitol, and β-NADP in Cuvette Buffer->Mix Substrate Xylitol Solution Substrate->Mix Cofactor β-NADP Solution Cofactor->Mix Enzyme Enzyme Dilution Start Add Enzyme Solution Enzyme->Start Equilibrate Equilibrate to 25°C Mix->Equilibrate Baseline Read Baseline A340nm Equilibrate->Baseline Baseline->Start Monitor Record A340nm for 5 minutes Start->Monitor Calculate Determine ΔA340nm/min Monitor->Calculate

Figure 2: Experimental workflow for the spectrophotometric assay of this compound reductase.
Quantification of this compound in Urine by HPLC

While a specific, validated protocol for this compound was not found in the initial search, the following is a generalizable, detailed protocol for the analysis of urinary sugars by HPLC with refractive index detection, which can be adapted and validated for this compound.

Principle:

High-Performance Liquid Chromatography (HPLC) separates compounds in a mixture based on their differential interactions with a stationary phase and a mobile phase. A refractive index (RI) detector is commonly used for sugar analysis as it detects changes in the refractive index of the eluent as the analyte passes through.

Materials and Reagents:

  • HPLC system with a refractive index detector

  • Aminex HPX-87C or similar carbohydrate analysis column

  • Ultrapure water (HPLC grade)

  • This compound standard

  • 0.2 µm syringe filters

  • Urine collection containers

Sample Preparation:

  • Collect a 24-hour urine sample, measuring the total volume.

  • Centrifuge an aliquot of the urine at 4,500 x g for 10 minutes to remove particulate matter.

  • Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.

  • For quantitative analysis, a standard curve must be prepared by spiking known concentrations of this compound into a control urine matrix that is free of this compound.

HPLC Conditions (Example):

  • Column: Aminex HPX-87C (300 x 7.8 mm)

  • Mobile Phase: HPLC-grade water

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 85°C

  • Detector: Refractive Index (RI) Detector

  • Injection Volume: 20 µL

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared urine samples and this compound standards.

  • Identify the this compound peak in the chromatograms based on the retention time of the standard.

  • Quantify the concentration of this compound in the urine samples by comparing the peak area to the standard curve.

Validation:

This method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision for this compound in a urine matrix according to standard bioanalytical method validation guidelines.

Clinical Significance: Essential Pentosuria

A deficiency in the enzyme this compound reductase (DCXR) leads to the autosomal recessive metabolic disorder known as essential pentosuria. This condition is characterized by the accumulation and subsequent excretion of large amounts of this compound in the urine, typically 1 to 4 grams per day.

The lack of functional DCXR blocks the conversion of this compound to xylitol. Consequently, this compound, a reducing sugar, accumulates and is excreted. While this can lead to a false-positive test for glucosuria, essential pentosuria is a benign condition with no associated clinical symptoms or long-term health consequences. Diagnosis is confirmed by the specific identification of this compound in the urine.

Pentosuria_Logic cluster_normal Normal Metabolism cluster_pentosuria Essential Pentosuria Normal_Pathway This compound DCXR_active Functional This compound Reductase (DCXR) Normal_Pathway->DCXR_active Pentosuria_Pathway This compound Xylitol Xylitol Metabolism Further Metabolism Xylitol->Metabolism DCXR_active->Xylitol DCXR_inactive Deficient This compound Reductase (DCXR) Pentosuria_Pathway->DCXR_inactive Accumulation This compound Accumulation Excretion Urinary Excretion of this compound Accumulation->Excretion DCXR_inactive->Accumulation

Figure 3: Logical diagram illustrating the consequence of DCXR deficiency in essential pentosuria.

Conclusion

The this compound metabolic pathway, though a minor route of glucose metabolism, is of significant interest due to its connection to the uronic acid and pentose phosphate pathways, and its role in the genetic disorder essential pentosuria. The recent identification of β-keto-L-gulonate decarboxylase has completed our understanding of the core enzymatic steps. This technical guide has provided a consolidated resource of the pathway's components, quantitative enzymatic data, and detailed experimental protocols. Further research is warranted to fully elucidate the kinetic properties of all human enzymes involved, identify specific inhibitors and activators, and explore the potential for therapeutic interventions in related metabolic disorders. The methodologies and data presented here offer a solid foundation for such future investigations.

References

The Discovery and History of L-Xylulose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Xylulose, a ketopentose monosaccharide, holds a unique position in the history of biochemistry and human genetics. Its discovery is intrinsically linked to the elucidation of "inborn errors of metabolism," a foundational concept in medical genetics. This technical guide provides a comprehensive overview of the discovery, history, and metabolic significance of this compound. It details the biochemical pathways in which this compound is an intermediate, the genetic basis of its accumulation in the benign condition known as essential pentosuria, and the experimental protocols used for its quantification and the diagnosis of related enzymatic deficiencies. This document synthesizes historical findings with current molecular data to serve as a thorough resource for professionals in research and drug development.

Introduction: The Historical Context of an "Inborn Error"

The story of this compound begins not with the sugar itself, but with a clinical observation. In the late 19th and early 20th centuries, physicians occasionally encountered individuals whose urine contained a reducing sugar, leading to an initial misdiagnosis of diabetes mellitus.[1][2] However, these individuals presented none of the other symptoms of diabetes and lived a normal, healthy life. This puzzling condition was termed "essential pentosuria."

The breakthrough in understanding came from the pioneering work of English physician Sir Archibald Garrod. In his 1908 Croonian Lectures to the Royal College of Physicians, Garrod proposed the concept of "inborn errors of metabolism," suggesting that certain lifelong conditions were the result of a congenital deficiency in a specific metabolic enzyme, inherited in a Mendelian recessive pattern.[3][4] He presented four such conditions as his primary examples: alkaptonuria, albinism, cystinuria, and essential pentosuria, a group that would become known as "Garrod's tetrad."[2][4] It was later determined that the pentose (B10789219) excreted in essential pentosuria was this compound.[5] This marked the beginning of a journey to understand the metabolic pathway of this rare sugar and the precise nature of the enzymatic "error" Garrod had predicted.

Table 1: Key Milestones in the Discovery and History of this compound

YearDiscovery/EventKey Contributor(s)Significance
1892First description of essential pentosuria.[3]Salkowski and JastrowitzInitial clinical identification of the condition characterized by pentose excretion.
1908Pentosuria is included as one of the four "inborn errors of metabolism."[3]Sir Archibald GarrodEstablished the genetic and metabolic basis for the condition, linking it to enzyme deficiency.
1930s-1960sExtensive study of pentosuria in Ashkenazi Jewish populations; development of accurate urine testing.[3]Margaret LaskerConfirmed autosomal recessive inheritance and the benign nature of the condition.
1970The critical enzyme deficiency is identified as this compound reductase.[3]Pinpointed the specific biochemical lesion responsible for pentosuria.
2002The gene encoding this compound reductase, DCXR, is cloned.[3]Provided the molecular target for genetic analysis.
2011The specific mutations in the DCXR gene causing pentosuria are identified.[1][3]Solved the molecular basis of Garrod's fourth inborn error of metabolism.
RecentIdentification of the enzyme that catalyzes the formation of this compound (β-keto-L-gulonate decarboxylase).[6]Completed the elucidation of the core metabolic pathway.

The Glucuronic Acid-Xylulose Pathway

This compound is a key intermediate in the glucuronic acid-xylulose pathway (also known as the uronate cycle), a route for the metabolism of glucose that does not lead to ATP generation but is involved in the synthesis of other sugars and, in many species, ascorbic acid (Vitamin C). In humans, this pathway terminates differently due to the lack of the enzyme L-gulonolactone oxidase.

The pathway begins with D-glucose-6-phosphate and proceeds through the formation of UDP-glucuronic acid. D-glucuronic acid is then converted to L-gulonic acid, which is oxidized to β-keto-L-gulonate. A recently identified decarboxylase, C11orf54, then catalyzes the formation of this compound.[6]

In a healthy individual, the enzyme this compound reductase (EC 1.1.1.10), encoded by the DCXR gene, catalyzes the NADPH-dependent reduction of this compound to the sugar alcohol xylitol (B92547).[7][8] Xylitol is subsequently oxidized to D-Xylulose by an NAD+-dependent xylitol dehydrogenase. D-Xylulose can then be phosphorylated to D-xylulose-5-phosphate, which enters the pentose phosphate (B84403) pathway.[9][10]

In individuals with essential pentosuria, a deficiency in this compound reductase activity breaks this chain.[3][11] Unable to be efficiently converted to xylitol, this compound accumulates and is subsequently excreted in the urine.[9][11]

Metabolic_Pathway_of_this compound D_Glucose D-Glucose UDP_Glucuronic_Acid UDP-D-Glucuronic Acid D_Glucose->UDP_Glucuronic_Acid multiple steps D_Glucuronic_Acid D-Glucuronic Acid UDP_Glucuronic_Acid->D_Glucuronic_Acid L_Gulonic_Acid L-Gulonic Acid D_Glucuronic_Acid->L_Gulonic_Acid BKG β-keto-L-gulonate L_Gulonic_Acid->BKG e1 L-Gulonate 3-Dehydrogenase L_Xylulose This compound BKG->L_Xylulose e2 β-keto-L-gulonate Decarboxylase (C11orf54) Xylitol Xylitol L_Xylulose->Xylitol Excretion Urinary Excretion L_Xylulose->Excretion   Metabolic Block in Pentosuria e3 This compound Reductase (DCXR) D_Xylulose D-Xylulose Xylitol->D_Xylulose e4 Xylitol Dehydrogenase PPP Pentose Phosphate Pathway D_Xylulose->PPP e5 Xylulokinase e1->BKG e2->L_Xylulose e3->Xylitol e4->D_Xylulose e5->PPP

Caption: The Glucuronic Acid-Xylulose Metabolic Pathway.

Quantitative Analysis of this compound

The primary clinical manifestation of essential pentosuria is the high concentration of this compound in the urine. In healthy individuals, this compound is present in trace amounts, if at all. The quantification of this pentose is crucial for diagnosis and for differentiating the condition from other metabolic disorders.

Table 2: Comparative Quantitative Data for this compound

AnalyteConditionSample TypeConcentration / Excretion Rate
This compound Essential PentosuriaUrine1.0 - 4.0 g / day[5][9][10]
Essential PentosuriaPlasma0.9 - 1.9 mg/dL[12]
Healthy ControlUrineNot typically detected or trace amounts
Healthy Control (post 5g glucuronolactone (B27817) load)UrineMean: 14.6 ± 1.4 µmol / 2 hours[13]
Liver Cirrhosis (post 5g glucuronolactone load)UrineMean: 97.1 ± 19.8 µmol / 2 hours[13]

Enzymology and Genetics of this compound Reductase Deficiency

This compound Reductase (DCXR)

This compound reductase (EC 1.1.1.10) is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[7] In humans, it is encoded by the DCXR gene located on chromosome 17.[7][9] Studies have revealed the existence of two primary isozymes in human red blood cells: a major and a minor form.[14][15] Individuals with essential pentosuria exhibit a profound deficiency of the major isozyme, while the minor isozyme remains active.[9][14] The residual activity from the minor isozyme is insufficient to prevent the accumulation of this compound. The kinetic properties of the residual minor isozyme in pentosuric individuals are similar to the minor isozyme in healthy individuals.[14]

Table 3: Enzyme Kinetic and Genetic Data

ParameterEnzyme/GeneValue / Description
Gene DCXR (Dicarbonyl/L-Xylulose Reductase)Location: Chromosome 17q25.3[9]
Enzyme This compound Reductase (Human)EC Number: 1.1.1.10[8]
Cofactor: NADPH[9]
Isozymes: Major and Minor forms present in healthy individuals. Major isozyme is deficient in pentosuria.[14][15]
Km (this compound) This compound Reductase (Fungal - Aspergillus niger)25 mM[13]
Common Mutations DCXRc.583ΔC (frameshift)[1][3]
c.52(+1)G>A (splice site)[1][3]
Genetic Basis of Pentosuria

Essential pentosuria is an autosomal recessive disorder.[3] The condition is most prevalent in individuals of Ashkenazi Jewish descent.[9] The molecular basis for the deficiency of the major this compound reductase isozyme lies in mutations within the DCXR gene.[3] Two primary mutations account for the majority of cases in the Ashkenazi population:

  • DCXR c.583ΔC: A single cytosine deletion leading to a frameshift and a premature stop codon.[3]

  • DCXR c.52(+1)G>A: A mutation at the splice donor site of intron 1, leading to aberrant splicing of the pre-mRNA.[3]

Individuals with pentosuria are typically either homozygous for one of these mutations or compound heterozygous for both.[3]

Experimental Protocols

Protocol 1: Colorimetric Determination of Urinary Pentose (Phloroglucinol Method)

This method is a classic and simplified approach for the detection and quantification of pentoses in biological fluids. It is based on the reaction of pentoses with phloroglucinol (B13840) in a strong acid medium to produce a colored complex.

Principle: Pentoses, when heated in the presence of strong acid (e.g., hydrochloric acid) and glacial acetic acid, are dehydrated to form furfural (B47365). The furfural then reacts with phloroglucinol to yield a pink-colored compound, which can be quantified spectrophotometrically.

Materials:

  • Phloroglucinol reagent: Phloroglucinol, glacial acetic acid, concentrated hydrochloric acid, and thiourea.

  • Spectrophotometer (capable of reading at 554 nm).

  • Heating block or boiling water bath.

  • Urine samples.

  • This compound or D-Xylose standards.

  • Micropipettes and test tubes.

Procedure (based on Eberts et al., 1979): [16]

  • Sample Preparation: Centrifuge urine to remove any sediment. No protein precipitation is required for this simplified method.

  • Reaction Setup:

    • Pipette 5 µL of the urine sample (or standard/blank) into a test tube.

    • Add 1.5 mL of the single phloroglucinol working reagent directly to the tube.

  • Color Development:

    • Mix the contents of the tube thoroughly.

    • Incubate the tube in a boiling water bath (100°C) for exactly 4 minutes.

    • Immediately cool the tube under tap water to stop the reaction.

  • Measurement:

    • Read the absorbance of the sample and standards against the reagent blank at 554 nm.

  • Quantification:

    • Construct a standard curve using known concentrations of a pentose standard (e.g., D-Xylose).

    • Determine the concentration of this compound in the urine sample by interpolating its absorbance value from the standard curve.

Note: While this method is rapid and sensitive, it is not specific for this compound and will detect other pentoses. Glucose shows minimal interference under these specific reaction conditions.[16]

Protocol 2: HPLC Method for this compound Quantification

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) is a more specific and robust method for separating and quantifying sugars in complex mixtures like urine.

Principle: The urine sample is processed to remove interfering substances. The sugars are then separated on a specialized HPLC column (e.g., an amino or ion-exchange column). As the separated sugars elute from the column, they are detected by a refractive index detector, which measures the difference in the refractive index between the mobile phase and the eluting sample components.

Materials:

  • HPLC system with a pump, injector, column oven, and a Refractive Index Detector (RID).

  • Aminex HPX-87C or similar carbohydrate analysis column.

  • Guard column.

  • Mobile Phase: HPLC-grade water.

  • Solid-phase extraction (SPE) cartridges or ion-exchange resins for sample cleanup.

  • 0.2 µm syringe filters.

  • Urine samples and this compound standards.

Procedure (generalized from methods for urinary sugar analysis): [17][18]

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature and centrifuge to remove particulates.

    • To remove interfering ions and pigments, pass the urine supernatant through a mixed-bed ion-exchange resin (e.g., Amberlite).

    • Filter the cleaned sample through a 0.2 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: Aminex HPX-87C (300 x 7.8 mm).

    • Mobile Phase: Isocratic elution with HPLC-grade water.

    • Flow Rate: 0.3 - 0.6 mL/min.

    • Column Temperature: 60 - 85°C (to improve peak resolution).

    • Detector: Refractive Index Detector (RID), temperature controlled.

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject prepared standards of this compound to determine the retention time and create a calibration curve (peak area vs. concentration).

    • Inject the prepared urine samples.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.

  • Quantification:

    • Integrate the peak area of the this compound peak in the sample chromatogram.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Caption: Experimental Workflow for the Diagnosis of Essential Pentosuria.

Protocol 3: Genetic Analysis of the DCXR Gene

Confirmation of essential pentosuria at the molecular level involves sequencing the DCXR gene to identify pathogenic mutations.

Principle: Genomic DNA is extracted from the patient's blood or saliva. The coding regions (exons) and exon-intron boundaries of the DCXR gene are amplified using the Polymerase Chain Reaction (PCR). The resulting PCR products are then sequenced, and the sequence is compared to the reference DCXR sequence to identify any mutations.

Materials:

  • Genomic DNA extraction kit.

  • Patient blood (EDTA) or saliva sample.

  • PCR primers designed to flank each exon of the DCXR gene.

  • Taq polymerase, dNTPs, and PCR buffer.

  • Thermocycler.

  • Gel electrophoresis equipment.

  • PCR product purification kit.

  • Sanger sequencing reagents and access to a capillary electrophoresis sequencer.

  • Sequence analysis software.

Procedure:

  • DNA Extraction: Extract high-quality genomic DNA from the patient's sample according to the kit manufacturer's protocol.

  • PCR Amplification:

    • Set up individual PCR reactions for each exon of the DCXR gene using the designed primers.

    • Perform PCR using a standard thermocycling protocol (e.g., initial denaturation at 95°C, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step). Annealing temperatures will be primer-specific.

    • Verify the successful amplification of PCR products of the expected size by running a small aliquot on an agarose (B213101) gel.

  • PCR Product Purification: Purify the remaining PCR products to remove unincorporated primers and dNTPs.

  • Sanger Sequencing:

    • Perform cycle sequencing reactions for both the forward and reverse strands of each purified PCR product.

    • Purify the sequencing reaction products.

    • Analyze the products on a capillary electrophoresis-based DNA sequencer.

  • Sequence Analysis:

    • Align the obtained patient sequences with the DCXR reference sequence (e.g., from NCBI).

    • Analyze the alignment to identify any nucleotide changes (substitutions, insertions, deletions).

    • Confirm if any identified variants correspond to the known pathogenic mutations (e.g., c.583ΔC or c.52(+1)G>A) or are novel variants of likely pathogenic significance.

Conclusion

The discovery and subsequent characterization of this compound and its role in essential pentosuria represent a classic chapter in the history of metabolic medicine. From Garrod's prescient hypothesis to the modern-day identification of the specific genetic mutations in the DCXR gene, the study of this rare sugar has provided profound insights into human biochemistry and the molecular basis of inherited disease. While the clinical condition of pentosuria is benign, the scientific journey it initiated has been invaluable. The analytical methods developed to quantify this compound and the genetic techniques used to diagnose its underlying cause are powerful tools that have been adapted for countless other applications in research and clinical diagnostics. This guide provides a foundational resource for understanding this unique intersection of history, metabolism, and molecular genetics.

References

L-Xylulose: A Comprehensive Technical Guide on its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Xylulose is a ketopentose sugar, a monosaccharide with five carbon atoms and a ketone functional group.[1] While its isomer, D-xylulose, plays a role in the pentose (B10789219) phosphate (B84403) pathway, this compound is primarily known in clinical contexts as the hallmark of essential pentosuria, an inborn error of metabolism.[1][2] This technical guide provides an in-depth overview of the natural sources and abundance of this compound, alongside detailed methodologies for its detection and quantification, to support further research and development in metabolic studies and drug discovery. Although considered a rare sugar with limited natural abundance, its role in specific metabolic pathways and disease states makes it a molecule of significant interest.[3][4]

Natural Sources and Abundance of this compound

This compound is not widely distributed in nature in significant quantities. Its presence is primarily documented in the context of mammalian metabolism, particularly in humans. The Human Metabolome Database has noted its detection, though not quantification, in food sources such as anatidaes (ducks, geese, swans), chickens, and domestic pigs.[5]

Abundance in Humans

In healthy individuals, this compound is a minor intermediate in the glucuronic acid oxidation pathway. However, its concentration can be significantly elevated in certain pathological conditions.

Biological MatrixConditionAbundanceReference(s)
Urine Healthy Individuals6.5 - 21.8 µmol/2 h[6]
Essential Pentosuria1 - 4 grams/day[7][8]
Liver Cirrhosis22.0 - 236.6 µmol/2 h (mean 97.1 ± 19.8)[6]
Acute/Chronic HepatitisHigher than normal, but < 50 µmol/2 h[6]
Serum Healthy ControlsNot detectable[9]
Adult-Onset Diabetics (Type II)Detectable in 15 out of 30 patients[9]
Juvenile-Onset Diabetics (Type I)Detectable in 4 out of 31 patients[9]
Blood Ribose-5-phosphate isomerase deficiency5.0 (0.0-10.0) uM[5]
Cerebrospinal Fluid Ribose-5-phosphate isomerase deficiency254.0 (88.0-166.0) uM[5]
Abundance in Other Organisms

Quantitative data on this compound in organisms other than humans is scarce. One study on rat liver tissue measured the concentration of xylulose 5-phosphate (a derivative of xylulose) under different dietary conditions, providing an indirect indication of xylulose metabolism.

Biological MatrixConditionAbundance of Xylulose 5-phosphate (nmol/g)Reference(s)
Rat Liver 48 h starved3.8 ± 0.3[10]
Ad libitum feeding8.6 ± 0.3[10]
Meal feeding (fat-free diet)66.3 ± 8.3[10]

Metabolic Pathways Involving this compound

In humans, this compound is an intermediate in the glucuronic acid oxidation pathway, a route for the metabolism of glucose.

L_Xylulose_Metabolism D_Glucuronic_Acid D-Glucuronic Acid L_Gulonic_Acid L-Gulonic Acid D_Glucuronic_Acid->L_Gulonic_Acid _3_Keto_L_Gulonic_Acid 3-Keto-L-Gulonic Acid L_Gulonic_Acid->_3_Keto_L_Gulonic_Acid L_Xylulose This compound _3_Keto_L_Gulonic_Acid->L_Xylulose C11orf54 (BKG Decarboxylase) Xylitol (B92547) Xylitol L_Xylulose->Xylitol this compound Reductase (DCXR) D_Xylulose D-Xylulose Xylitol->D_Xylulose D_Xylulose_5_P D-Xylulose-5-Phosphate D_Xylulose->D_Xylulose_5_P PPP Pentose Phosphate Pathway D_Xylulose_5_P->PPP

Figure 1. The Glucuronic Acid Oxidation Pathway Leading to this compound.

A deficiency in the enzyme this compound reductase (encoded by the DCXR gene) leads to the accumulation and subsequent excretion of this compound in the urine, a condition known as essential pentosuria.[11]

Experimental Protocols

The accurate quantification of this compound is crucial for diagnosing metabolic disorders and for research purposes. Several analytical techniques can be employed for this purpose.

Sample Preparation

From Urine: Urine samples can often be analyzed with minimal preparation, such as dilution with deionized water and filtration. For more sensitive methods, a deproteinization step may be necessary.

From Blood/Serum/Plasma:

  • Deproteinization: Proteins in blood, serum, or plasma samples can interfere with analysis and damage analytical columns. A common method is precipitation with a reagent like perchloric acid, followed by neutralization. Alternatively, Carrez reagents can be used for deproteinization.[12]

  • Centrifugation: After deproteinization, samples should be centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The clear supernatant is collected for analysis.

From Tissues:

  • Homogenization: Tissue samples should be accurately weighed and homogenized in a suitable buffer or acid, such as perchloric acid.[12]

  • Extraction: The homogenate is then processed to extract small molecules, often involving centrifugation to remove cellular debris.

  • Neutralization and Dilution: The acidic extract is neutralized and diluted as necessary for the chosen analytical method.

Analytical Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of sugars like xylulose. It typically requires derivatization of the sugar to make it volatile.

  • Derivatization: A common method involves the use of tert-butyldimethylsilyl (TBDMS) derivatives.

  • Instrumentation: An Agilent 7890B GC system with a 5977B MSD or similar is suitable.[13]

  • Column: A capillary column appropriate for sugar analysis should be used.

  • Quantification: Isotope dilution mass spectrometry, using a stable isotope-labeled internal standard (e.g., [¹³C]₁-xylose), provides the most accurate quantification.[14] A calibration curve is constructed by analyzing standards of known concentrations. The lower limit of detection for xylose using this method can be as low as 0.03 mg/L.[15]

GCMS_Workflow Sample_Prep Sample Preparation (e.g., deproteinization) Derivatization Derivatization (e.g., TBDMS) Sample_Prep->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Quantification Quantification (Isotope Dilution) MS_Detection->Quantification

Figure 2. General Workflow for GC-MS Analysis of this compound.

2. High-Performance Liquid Chromatography (HPLC)

HPLC is another widely used technique for sugar analysis.

  • Instrumentation: A standard HPLC system with a refractive index (RI), evaporative light scattering (ELSD), or charged aerosol (CAD) detector is suitable.

  • Column: A mixed-mode column such as the Primesep S HILIC/mixed-mode column can be used to separate xylitol and xylose.[16]

  • Mobile Phase: The mobile phase composition will depend on the column used but often consists of a mixture of acetonitrile (B52724) and water.

  • Quantification: Quantification is typically performed using an external standard calibration curve.

3. Enzymatic Assays

Enzymatic assays offer a specific and often simpler alternative to chromatographic methods.

  • Principle: These assays rely on the specific conversion of this compound by an enzyme, coupled to a reaction that produces a detectable signal (e.g., a change in absorbance). For instance, the activity of this compound reductase can be monitored by the change in absorbance at 340 nm due to the conversion of NADP+ to NADPH.[17]

  • Reagents: The assay mixture would typically include a buffer, the enzyme (e.g., this compound reductase), a cofactor (e.g., NADP+), and the sample containing this compound.

  • Detection: The reaction is monitored using a spectrophotometer.

  • Quantification: The concentration of this compound is determined by comparing the rate of the reaction to a standard curve.

Enzymatic_Assay cluster_reaction Enzymatic Reaction L_Xylulose This compound (in sample) Xylitol Xylitol L_Xylulose->Xylitol this compound Reductase NADP NADP+ NADPH NADPH NADP->NADPH this compound Reductase Spectrophotometer Spectrophotometer (Measure Absorbance at 340 nm) NADPH->Spectrophotometer

Figure 3. Principle of an Enzymatic Assay for this compound.

Conclusion

This compound, while rare in the broader natural world, is a significant metabolite in human physiology and pathophysiology. Its elevated levels are a clear indicator of essential pentosuria and may also be associated with other conditions such as liver cirrhosis and diabetes. The analytical methods outlined in this guide, including GC-MS, HPLC, and enzymatic assays, provide robust and reliable means for the quantification of this compound in various biological matrices. Further research into the precise roles of this compound in metabolic regulation and its potential as a biomarker or therapeutic target is warranted, and the methodologies described herein provide a solid foundation for such investigations.

References

The Physiological Role of L-Xylulose in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Xylulose, a five-carbon ketopentose sugar, is a metabolic intermediate in the glucuronate pathway in humans. While not a major dietary carbohydrate, its physiological role is intrinsically linked to this pathway and the genetic condition known as essential pentosuria. This benign inborn error of metabolism, characterized by the excessive excretion of this compound in urine, has provided a unique window into the function of this sugar and its associated enzymes. This technical guide provides an in-depth exploration of the core aspects of this compound physiology, including its metabolic pathway, enzymatic regulation, and the analytical methods used for its quantification.

This compound Metabolism: The Glucuronate Pathway

This compound is a key intermediate in the glucuronate pathway, a metabolic route for the interconversion of glucose to other sugars and sugar acids. This pathway does not lead to the net production of ATP but is involved in the synthesis of glucuronic acid for detoxification processes and the production of pentoses.

The formation and metabolism of this compound involve a series of enzymatic reactions:

  • Formation of this compound: this compound is produced from 3-keto-L-gulonate through a decarboxylation reaction. This step was a long-standing gap in our understanding of the pathway until the recent identification of the responsible enzyme.

    • Enzyme: β-keto-L-gulonate decarboxylase, encoded by the gene C11orf54.[1] This enzyme catalyzes the conversion of 3-keto-L-gulonate to this compound and CO2.

  • Reduction to Xylitol: this compound is subsequently reduced to the sugar alcohol xylitol. This reaction is a critical step in the pathway and is the site of the metabolic block in essential pentosuria.

    • Enzyme: this compound reductase (dicarbonyl/L-xylulose reductase, DCXR), encoded by the DCXR gene.[2][3][4][5] This enzyme utilizes NADPH as a cofactor to reduce this compound to xylitol.[2]

  • Oxidation to D-Xylulose: Xylitol is then oxidized to D-xylulose, the D-isomer of xylulose.

    • Enzyme: Xylitol dehydrogenase.

  • Phosphorylation and Entry into the Pentose (B10789219) Phosphate (B84403) Pathway: D-xylulose is phosphorylated to D-xylulose-5-phosphate, which then enters the pentose phosphate pathway, a major route for NADPH production and the synthesis of nucleotide precursors.

    • Enzyme: Xylulokinase.

Signaling Pathway Diagram

L_Xylulose_Metabolism D_Glucuronate D-Glucuronate L_Gulonate L-Gulonate D_Glucuronate->L_Gulonate Aldo-keto reductase (AKR1A1) beta_keto_L_gulonate 3-keto-L-gulonate L_Gulonate->beta_keto_L_gulonate L-gulonate 3-dehydrogenase L_Xylulose This compound beta_keto_L_gulonate->L_Xylulose β-keto-L-gulonate decarboxylase (C11orf54) Xylitol Xylitol L_Xylulose->Xylitol This compound reductase (DCXR) NADPH -> NADP+ Pentosuria Essential Pentosuria (this compound accumulation in urine) L_Xylulose->Pentosuria Deficiency in This compound reductase D_Xylulose D-Xylulose Xylitol->D_Xylulose Xylitol dehydrogenase D_Xylulose_5P D-Xylulose-5-Phosphate D_Xylulose->D_Xylulose_5P Xylulokinase PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP GCMS_Workflow start Urine Sample (0.2 mL) add_is Add Internal Standard (e.g., 2-deoxy-D-ribose) start->add_is cleanup Sample Clean-up (SPE or LLE) add_is->cleanup dry Dry Down (Nitrogen Stream) cleanup->dry derivatize1 Methyloxime Derivatization dry->derivatize1 derivatize2 Trimethylsilylation derivatize1->derivatize2 gcms GC-MS Analysis derivatize2->gcms quant Quantification gcms->quant DCXR_Assay_Workflow start Prepare Reaction Mixture (Buffer, Xylitol, NADP+) incubate Incubate at 25°C start->incubate add_enzyme Add Enzyme Sample incubate->add_enzyme measure Monitor Absorbance at 340 nm add_enzyme->measure calculate Calculate Enzyme Activity measure->calculate C11orf54_Assay_Logic cluster_0 Reaction 1 cluster_1 Reaction 2 L_Gulonate L-Gulonate beta_keto_L_gulonate 3-keto-L-gulonate L_Gulonate->beta_keto_L_gulonate L-gulonate 3-dehydrogenase beta_keto_L_gulonate->beta_keto_L_gulonate_2 Product Consumed NAD NAD+ NADH NADH Measurement Measurement NADH->Measurement Monitored at 340 nm L_Xylulose This compound CO2 CO2 beta_keto_L_gulonate_2->L_Xylulose C11orf54

References

An In-depth Technical Guide to the Stereoisomers and Enantiomers of Xylulose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Xylulose

Xylulose is a ketopentose, a monosaccharide with the chemical formula C₅H₁₀O₅.[1] As a pentose (B10789219), it contains five carbon atoms, and as a ketose, it features a ketone functional group, located at the C-2 position. This structure is fundamental to its chemical behavior and metabolic role. In nature, xylulose is found in both its L- and D-enantiomeric forms, which are non-superimposable mirror images of each other.[1] While not as abundant as its aldose isomer, xylose, xylulose plays critical roles in specific metabolic pathways, most notably the pentose phosphate (B84403) pathway. Its stereochemistry is a key determinant of its biological activity and relevance in various biochemical processes. This guide provides a detailed examination of the stereoisomers of xylulose, their physicochemical properties, metabolic significance, and the experimental protocols for their synthesis and analysis.

Stereochemistry of Xylulose

The xylulose molecule possesses two chiral centers at the C-3 and C-4 positions. According to the 2ⁿ rule, where 'n' is the number of chiral centers, xylulose has 2² = 4 possible stereoisomers. These four isomers exist as two pairs of enantiomers.

  • Threo Pair (Xylulose Enantiomers): This pair is defined by having the hydroxyl groups on the C-3 and C-4 carbons on opposite sides in the Fischer projection.

    • D-Xylulose (D-threo-pentulose)

    • L-Xylulose (L-threo-pentulose)

  • Erythro Pair (Ribulose Enantiomers): This pair has the hydroxyl groups on the C-3 and C-4 carbons on the same side in the Fischer projection. These are diastereomers of xylulose.

    • D-Ribulose (D-erythro-pentulose)

    • L-Ribulose (L-erythro-pentulose)

D-Xylulose and this compound are enantiomers of each other, while D-Xylulose and D-Ribulose are C-3 epimers and thus diastereomers. Understanding these relationships is crucial for interpreting their distinct roles in biological systems and for developing stereospecific analytical methods.

G cluster_xylulose Stereoisomers of 2-Ketopentoses D_Xyl D-Xylulose (D-threo-pentulose) L_Xyl This compound (L-threo-pentulose) D_Xyl->L_Xyl Enantiomers D_Rib D-Ribulose (D-erythro-pentulose) D_Xyl->D_Rib Diastereomers (C-3 Epimers) L_Rib L-Ribulose (L-erythro-pentulose) D_Xyl->L_Rib Diastereomers L_Xyl->D_Rib Diastereomers L_Xyl->L_Rib Diastereomers (C-3 Epimers) D_Rib->L_Rib Enantiomers

Fig. 1: Stereoisomeric relationships of xylulose and ribulose.

Physicochemical Properties of Xylulose Enantiomers

The enantiomers of xylulose share identical physical properties such as molar mass and density, but differ in their interaction with plane-polarized light. Unlike their crystalline aldose counterparts (D/L-xylose), both D- and this compound are typically isolated as colorless to faint yellow syrups, which makes determination of a precise melting point challenging.[1]

PropertyD-XyluloseThis compound
Systematic IUPAC Name (3S,4R)-1,3,4,5-Tetrahydroxypentan-2-one[2](3R,4S)-1,3,4,5-Tetrahydroxypentan-2-one[1]
Common Name D-threo-2-Pentulose[3]L-threo-2-Pentulose[4]
CAS Number 551-84-8[1]527-50-4[1]
Molecular Formula C₅H₁₀O₅[1]C₅H₁₀O₅[1]
Molar Mass 150.13 g/mol [1]150.13 g/mol [1]
Appearance Faint yellow syrupColorless syrup[1]
Melting Point Not well-defined (syrup)Not well-defined (syrup)
Specific Optical Rotation ([α]D) Data not consistently reportedData not consistently reported
Solubility Miscible with water and methanolMiscible with water

Note: Specific optical rotation is a key characteristic of chiral molecules. However, reliable, experimentally determined values for pure D-xylulose and this compound are not consistently reported in the literature, likely due to their syrupy nature and existence in equilibrium with various anomeric forms in solution.

Metabolic Significance and Pathways

The two enantiomers of xylulose have distinct and important roles in metabolism.

D-Xylulose in the Pentose Phosphate Pathway

D-Xylulose, in its phosphorylated form D-xylulose-5-phosphate , is a key intermediate in the pentose phosphate pathway (PPP). It links the PPP with glycolysis, facilitating the metabolism of five-carbon sugars derived from diet or nucleotide degradation. The production of D-xylulose from D-xylose occurs via two primary routes in microorganisms:

  • The Isomerase Pathway: A direct, single-step conversion catalyzed by the enzyme xylose isomerase (EC 5.3.1.5). This pathway is common in bacteria.

  • The Oxido-Reductase Pathway: A two-step process found in yeasts and fungi. D-xylose is first reduced to the sugar alcohol xylitol (B92547) by xylose reductase (XR), and then xylitol is oxidized to D-xylulose by xylitol dehydrogenase (XDH).

The resulting D-xylulose is then phosphorylated by xylulokinase (XK) to enter the PPP.

G D_Xylose D-Xylose Xylitol Xylitol D_Xylose->Xylitol Xylose Reductase D_Xylulose D-Xylulose D_Xylose->D_Xylulose Xylose Isomerase (Isomerase Pathway) Xylitol->D_Xylulose Xylitol Dehydrogenase (Oxido-Reductase Pathway) D_Xylulose_5P D-Xylulose-5-Phosphate D_Xylulose->D_Xylulose_5P Xylulokinase PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

Fig. 2: Metabolic pathways for the conversion of D-xylose.
This compound and Pentosuria

This compound is a metabolite in the glucuronate-xylulose pathway. In the inherited metabolic disorder essential pentosuria , a deficiency in the enzyme This compound reductase prevents the conversion of this compound to xylitol. This leads to the accumulation and excretion of this compound in the urine.[1] Although clinically benign, its presence can lead to a misdiagnosis of diabetes mellitus due to its properties as a reducing sugar.

Experimental Protocols

The preparation and analysis of xylulose stereoisomers are essential for research and development. The most common laboratory-scale synthesis involves the enzymatic conversion of the more readily available D-xylose.

Protocol for Enzymatic Synthesis and Purification of D-Xylulose

This protocol describes the preparation of D-xylulose from D-xylose using immobilized xylose isomerase, followed by a purification step involving the selective microbial consumption of unreacted D-xylose.

1. Enzymatic Isomerization:

  • Reaction Mixture: Prepare a solution of D-xylose (e.g., 1 M) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0) containing required cofactors for the enzyme (e.g., 10 mM MgSO₄).

  • Enzyme Addition: Add immobilized xylose isomerase to the substrate solution. The enzyme loading should be optimized based on its activity.

  • Incubation: Incubate the mixture at the optimal temperature for the enzyme (typically 50-65°C) with gentle agitation.

  • Monitoring: Monitor the reaction progress by taking aliquots over time and analyzing the ratio of D-xylose to D-xylulose using HPLC. The reaction is an equilibrium, typically reaching a D-xylulose concentration of 20-30%.

  • Termination: Once equilibrium is reached (e.g., after 24-48 hours), terminate the reaction by removing the immobilized enzyme via filtration.

2. Purification via Selective Fermentation:

  • Microorganism: Use a microorganism that preferentially metabolizes D-xylose but not D-xylulose, such as Fusarium oxysporum.

  • Inoculation: Adjust the pH and nutrient content of the xylose/xylulose mixture to support the growth of the selected microorganism. Inoculate the mixture with a prepared culture.

  • Fermentation: Incubate under appropriate conditions (e.g., 30°C with aeration). Monitor the consumption of D-xylose by HPLC.

  • Harvesting: Once D-xylose is fully consumed, remove the microbial cells by centrifugation followed by sterile filtration (0.22 µm filter).

3. Final Processing:

  • Decolorization: Treat the resulting D-xylulose solution with activated carbon to remove color and other minor impurities.

  • Ion Exchange: Pass the solution through mixed-bed ion exchange resins to remove salts and charged impurities.

  • Concentration: Concentrate the purified D-xylulose solution under reduced pressure using a rotary evaporator to obtain a viscous, pure syrup.

G start D-Xylose Solution (Substrate) isomerization Enzymatic Isomerization (with Immobilized Xylose Isomerase) start->isomerization mixture Equilibrium Mixture (D-Xylose & D-Xylulose) isomerization->mixture purification Selective Fermentation (e.g., with F. oxysporum) mixture->purification crude_xylulose Crude D-Xylulose Solution purification->crude_xylulose processing Downstream Processing (Decolorization, Ion Exchange) crude_xylulose->processing final_product Purified D-Xylulose (Syrup) processing->final_product

Fig. 3: Experimental workflow for D-xylulose production.
Protocol for HPLC Analysis of Xylulose Isomers

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of xylulose and its related isomers. Due to the lack of a strong UV chromophore, Refractive Index (RI) or Evaporative Light Scattering (ELSD) detection is typically used.

  • Objective: To separate and quantify D-xylulose from D-xylose and other potential isomers.

  • Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector.

  • Column: A ligand-exchange column packed with a sulfonated polystyrene-divinylbenzene resin in the calcium form (e.g., Bio-Rad Aminex HPX-87C, 300 mm x 7.8 mm). This column type is highly effective for separating sugars.

  • Mobile Phase: Degassed, HPLC-grade water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 80-85°C. Elevated temperature is crucial for sharpening peaks and improving resolution on this type of column.

  • Detector Temperature: Matched to the column temperature or as per manufacturer's recommendation (e.g., 40°C).

  • Sample Preparation: Dilute samples in the mobile phase (water) to an appropriate concentration (e.g., 1-10 mg/mL) and filter through a 0.22 µm syringe filter to remove particulates.

  • Injection Volume: 10-20 µL.

  • Data Analysis: Identify and quantify peaks by comparing retention times and peak areas to those of pure standards. D-xylulose will have a distinct retention time from D-xylose under these conditions. For chiral separation of D- and this compound, a specialized chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak) would be required, often with a different mobile phase system (e.g., hexane/ethanol).

References

L-Xylulose: A Potential Biomarker for Metabolic and Liver Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

L-Xylulose, a pentose (B10789219) sugar, is an intermediate in the glucuronic acid pathway. While typically present in trace amounts in the human body, its accumulation has been linked to several pathological conditions, positioning it as a potential biomarker for disease diagnosis and monitoring. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound as a biomarker, with a focus on its association with pentosuria, diabetes mellitus, and liver disease. The guide details quantitative data, experimental protocols for its measurement, and the metabolic pathways involved.

This compound in Disease: Quantitative Evidence

The concentration of this compound in biological fluids is significantly altered in certain diseases. The following tables summarize the key quantitative findings from clinical studies.

DiseaseSample TypePatient PopulationThis compound ConcentrationControl Group ConcentrationReference(s)
Pentosuria UrineIndividuals with essential pentosuria1.0 - 4.0 grams per dayNot typically measured (trace)[1][2]
Diabetes Mellitus SerumAdult-onset (Type 2)Detectable in 15 out of 30 patientsNegative in all 42 control subjects[3]
SerumJuvenile-onset (Type 1)Detectable in 4 out of 31 patientsNegative in all 42 control subjects[3]
Liver Cirrhosis UrinePatients with liver cirrhosisMean: 97.1 ± 19.8 µmol/2 h (Range: 22.0 - 236.6)Mean: 14.6 ± 1.4 µmol/2 h (Range: 6.5 - 21.8)

Metabolic Pathways Involving this compound

This compound is a key intermediate in the glucuronic acid pathway, a metabolic route for the conversion of glucose to other sugars and ascorbic acid (in most mammals, but not humans). A deficiency in the enzyme this compound reductase leads to the accumulation of this compound.

Glucuronic Acid Pathway

The following diagram illustrates the central role of this compound in the glucuronic acid pathway and its connection to the pentose phosphate (B84403) pathway.

Glucuronic Acid Pathway cluster_pentosuria Metabolic Block in Pentosuria Glucose Glucose UDP_Glucose UDP_Glucose Glucose->UDP_Glucose UDP_Glucuronic_Acid UDP_Glucuronic_Acid UDP_Glucose->UDP_Glucuronic_Acid D_Glucuronic_Acid D_Glucuronic_Acid UDP_Glucuronic_Acid->D_Glucuronic_Acid L_Gulonic_Acid L_Gulonic_Acid D_Glucuronic_Acid->L_Gulonic_Acid L_Xylulose L_Xylulose L_Gulonic_Acid->L_Xylulose Xylitol Xylitol L_Xylulose->Xylitol NAD(P)H D_Xylulose D_Xylulose Xylitol->D_Xylulose NAD+ D_Xylulose_5P D_Xylulose_5P D_Xylulose->D_Xylulose_5P PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP L_Xylulose_Reductase This compound Reductase (Deficient in Pentosuria)

Glucuronic Acid Pathway and the role of this compound.

Experimental Protocols for this compound Quantification

Accurate and reliable quantification of this compound is crucial for its validation as a clinical biomarker. The following sections detail the methodologies for two common analytical techniques.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

1. Sample Preparation (Human Serum)

  • Protein Precipitation: To 100 µL of serum, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., ¹³C₅-L-xylulose).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

2. HPLC Conditions

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of polar compounds like sugars. An example is a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 95% B

    • 1-8 min: Linear gradient from 95% to 50% B

    • 8-9 min: Hold at 50% B

    • 9.1-12 min: Return to 95% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is often suitable for sugars.

  • Multiple Reaction Monitoring (MRM):

    • This compound: Precursor ion [M-H]⁻ at m/z 149.05 -> Product ion (e.g., m/z 89.0)

    • Internal Standard (¹³C₅-L-xylulose): Precursor ion [M-H]⁻ at m/z 154.07 -> Product ion (e.g., m/z 92.0)

    • Note: Specific MRM transitions and collision energies need to be optimized for the instrument used.

  • Instrument Parameters: Capillary voltage, cone voltage, desolvation gas flow, and temperature should be optimized for maximum signal intensity.

4. Quantification

  • A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibrators. The concentration of this compound in the unknown samples is then determined from this curve.

HPLC-MS_Workflow Sample_Prep Sample Preparation (Protein Precipitation, Evaporation, Reconstitution) HPLC HPLC Separation (HILIC Column) Sample_Prep->HPLC MS Mass Spectrometry (ESI-, MRM) HPLC->MS Data_Analysis Data Analysis (Quantification) MS->Data_Analysis Enzymatic_Assay_Workflow Sample_Prep Urine Sample Preparation (Dilution) Reaction_Setup Reaction Setup (Buffer, NADPH, Sample) Sample_Prep->Reaction_Setup Initial_Absorbance Measure Initial Absorbance (340 nm) Reaction_Setup->Initial_Absorbance Enzyme_Addition Add this compound Reductase Initial_Absorbance->Enzyme_Addition Incubation Incubate at 37°C Enzyme_Addition->Incubation Final_Absorbance Measure Final Absorbance (340 nm) Incubation->Final_Absorbance Calculation Calculate Concentration (Standard Curve) Final_Absorbance->Calculation

References

Urinary Excretion of L-Xylulose in Metabolic Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-xylulose is a pentose (B10789219) sugar and a key intermediate in the glucuronic acid pathway, a minor route for glucose metabolism. While typically present in trace amounts, its significant excretion in urine is a hallmark of specific metabolic disorders. The primary condition associated with substantial L-xylulosuria is Essential Pentosuria, a benign inborn error of metabolism.[1][2][3] However, altered this compound levels have also been observed in other metabolic contexts, such as liver disease.[4]

This technical guide provides an in-depth analysis of the urinary excretion of this compound in metabolic disorders. It details the underlying biochemical pathways, summarizes quantitative excretion data, outlines experimental protocols for measurement, and discusses the clinical significance for researchers and drug development professionals.

The Glucuronic Acid Pathway and this compound Metabolism

In humans, this compound is synthesized from D-glucose via the glucuronic acid pathway. This pathway does not serve an essential function but is involved in the synthesis of glucuronic acid (for detoxification and incorporation into proteoglycans), pentoses, and, in many animals but not humans, ascorbic acid (Vitamin C).[2][5]

The metabolic sequence is as follows: D-glucose is converted to D-glucuronic acid, then to L-gulonic acid, which is subsequently converted to this compound. In a healthy individual, the enzyme this compound reductase (also known as xylitol (B92547) dehydrogenase) reduces this compound to xylitol. This is then oxidized to D-xylulose, phosphorylated to D-xylulose-5-phosphate, and finally enters the pentose phosphate (B84403) pathway.[2][6][7]

G Glucuronic Acid Pathway & The Defect in Essential Pentosuria Glucose D-Glucose UDP_Glucuronate UDP-D-Glucuronate Glucose->UDP_Glucuronate L_Gulonate L-Gulonate UDP_Glucuronate->L_Gulonate L_Xylulose This compound L_Gulonate->L_Xylulose Xylitol Xylitol L_Xylulose->Xylitol this compound Reductase (NADP-linked) Urine Excreted in Urine L_Xylulose->Urine In Essential Pentosuria D_Xylulose D-Xylulose Xylitol->D_Xylulose D_Xylulose_5P D-Xylulose-5-Phosphate D_Xylulose->D_Xylulose_5P D-Xylulokinase PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP Enzyme_Block Deficiency of This compound Reductase (DCXR Enzyme) Enzyme_Block->L_Xylulose

Metabolic pathway showing this compound formation and the enzymatic block in Essential Pentosuria.

This compound Excretion in Metabolic Disorders

Essential Pentosuria

Essential Pentosuria is a benign, autosomal recessive inborn error of metabolism characterized by the constant excretion of large quantities of this compound in the urine.[1][2]

  • Biochemical Basis : The condition is caused by a deficiency of the NADP-linked this compound reductase enzyme due to mutations in the dicarbonyl and this compound reductase (DCXR) gene.[6][8] This deficiency prevents the conversion of this compound to xylitol, leading to the accumulation of this compound, which is subsequently excreted by the kidneys.[8] In affected individuals, only the minor isozyme of this compound reductase is present, while the major isozyme is absent.[9]

  • Clinical Features : Individuals with Essential Pentosuria are asymptomatic and have no related health problems.[8] The condition is often discovered incidentally during urine testing. Because this compound is a reducing sugar, its presence can lead to a false-positive diagnosis of diabetes mellitus if tested with non-specific methods (e.g., Benedict's test).[10][11] However, glucose metabolism is normal, and glucose-oxidase-specific tests are negative.[6]

  • Prevalence : The disorder occurs almost exclusively in individuals of Ashkenazi Jewish descent, with an approximate prevalence of 1 in 3,300 in this population.[6][8]

Liver Disease

Studies have shown that the glucuronic acid pathway can be affected by liver function. In a study involving patients with liver cirrhosis, the oral administration of glucuronolactone (B27817) (a precursor of this compound) led to a marked increase in urinary this compound excretion compared to healthy controls.[4] Patients with acute and chronic hepatitis also showed higher than normal excretion, though not as pronounced as in cirrhosis.[4] This suggests that impaired hepatic metabolism can lead to an increased flux through this pathway and subsequent L-xylulosuria, indicating that urinary this compound could serve as a potential tool for evaluating the severity of liver cirrhosis.[4]

Quantitative Data on Urinary this compound Excretion

The following table summarizes the quantitative data on this compound excretion across different metabolic states.

ConditionSubject GroupUrinary this compound ExcretionSource(s)
Normal / Healthy Healthy AdultsRange: 6.5 to 21.8 µmol/2h (post 5g glucuronolactone load)[4]
Mean: 14.6 ± 1.4 µmol/2h (post 5g glucuronolactone load)[4]
Essential Pentosuria Patients with Pentosuria1 to 4 grams per day[1][2][3][6][8]
Liver Disease Patients with Liver CirrhosisRange: 22.0 to 236.6 µmol/2h (post 5g glucuronolactone load)[4]
Mean: 97.1 ± 19.8 µmol/2h (post 5g glucuronolactone load)[4]
Patients with Acute/Chronic HepatitisHigher than normal range, but generally < 50 µmol/2h (post 5g glucuronolactone load)[4]

Experimental Protocols for this compound Quantification

The accurate quantification of urinary this compound requires specific methodologies to distinguish it from other urinary sugars, particularly D-glucose.

General Sample Collection and Preparation
  • Patient Preparation : For baseline measurements, no specific preparation is needed. For loading tests, the patient should fast overnight.[12]

  • Urine Collection : A 24-hour urine sample is typically collected for diagnosing Essential Pentosuria to determine the total daily excretion.[3] For loading tests or other specific assessments, a timed collection (e.g., 2 or 5 hours) is used.[4][12]

  • Sample Storage : Urine samples should be refrigerated during and after collection to minimize degradation of components. For long-term storage, samples should be frozen at -20°C or below.

  • Initial Assessment : Macroscopic analysis (color, clarity) and basic chemical analysis (pH, specific gravity) should be performed.[13]

Quantification Method 1: Colorimetric Assay

This protocol is a generalized method based on the phloroglucinol (B13840) reaction, which is sensitive to pentoses.

  • Principle : Pentoses react with orcinol (B57675) or phloroglucinol in the presence of ferric chloride and hot hydrochloric acid to produce a characteristic color, which can be measured spectrophotometrically.

  • Reagents :

    • Phloroglucinol reagent

    • Hydrochloric acid (concentrated)

    • Ferric Chloride solution

    • This compound standards of known concentrations

  • Procedure :

    • Centrifuge the urine sample to remove any sediment.

    • To a test tube, add a specific volume of the urine supernatant.

    • Add the phloroglucinol and HCl reagents.

    • Heat the mixture in a boiling water bath for a defined period.

    • Cool the mixture rapidly to room temperature.

    • Measure the absorbance of the resulting color at the appropriate wavelength using a spectrophotometer.

    • Compare the absorbance to a standard curve prepared with known concentrations of this compound to determine the concentration in the sample.

Quantification Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC offers higher specificity and is suitable for separating and quantifying different sugars in a complex matrix like urine.

  • Principle : Chromatographic separation of sugars on a specialized column (e.g., an amino- or polymer-based column) followed by detection, typically using a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD).

  • Equipment :

    • HPLC system with a pump, autosampler, column oven, and RI detector.

    • Carbohydrate analysis column.

  • Procedure :

    • Thaw frozen urine samples and centrifuge to remove particulates.

    • Dilute the urine sample with the mobile phase (e.g., acetonitrile/water mixture).

    • Filter the diluted sample through a 0.45 µm filter.

    • Inject a defined volume of the prepared sample into the HPLC system.

    • Elute the sugars isocratically.

    • Identify the this compound peak by comparing its retention time with that of a pure this compound standard.

    • Quantify the amount of this compound by integrating the peak area and comparing it against a calibration curve generated from standards.

G Experimental Workflow for Urinary this compound Quantification start Patient Preparation (e.g., Overnight Fast) collection Urine Sample Collection (e.g., 24-hour or timed) start->collection prep Sample Preparation (Centrifugation, Dilution, Filtration) collection->prep split Select Analytical Method prep->split colorimetric Colorimetric Assay (e.g., Phloroglucinol Reaction) split->colorimetric  Less Specific hplc HPLC Analysis (e.g., with RI Detection) split->hplc High Specificity   spec Spectrophotometry colorimetric->spec chrom Chromatography hplc->chrom quant1 Quantification vs. Standard Curve spec->quant1 quant2 Peak Integration & Quantification vs. Standard Curve chrom->quant2 end Report Result (e.g., g/day or µmol/time) quant1->end quant2->end

Generalized workflow for the quantification of this compound in urine samples.

Significance for Research and Drug Development

  • Diagnostic Clarity : Understanding L-xylulosuria is critical to prevent the misdiagnosis of diabetes mellitus, thereby avoiding unnecessary treatment and patient anxiety.[6][14]

  • Drug Metabolism : The glucuronic acid pathway is central to drug detoxification (glucuronidation). Certain drugs, such as aminopyrine (B3395922) and barbiturates, can increase the rate of this pathway and consequently enhance this compound excretion.[11] This interaction is relevant for drug development, particularly when studying the metabolic effects of new chemical entities.

  • Biomarker Potential : The association between increased this compound excretion and liver cirrhosis suggests its potential as a non-invasive biomarker for assessing liver function or the metabolic impact of hepatotoxic compounds.[4] Further research could validate its use in preclinical toxicology and clinical diagnostics.

  • Metabolic Modeling : Studying rare "inborn errors of metabolism" like Essential Pentosuria provides valuable insights into the flexibility and function of human metabolic networks, aiding in the construction of more accurate metabolic models for systems biology and pharmacology.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of L-Xylulose from Xylitol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Xylulose is a rare ketopentose sugar with significant potential in the pharmaceutical and food industries. It serves as an inhibitor of α-glucosidase, making it a target for diabetes management, and is a valuable precursor for the synthesis of other rare sugars like L-xylose and L-ribose.[1][2] This document provides detailed protocols for the enzymatic synthesis of this compound from the readily available polyol, xylitol (B92547), utilizing xylitol dehydrogenase. The protocols emphasize the use of cofactor regeneration systems to enhance reaction efficiency and yield, making the process more economically viable for large-scale production.[2][3]

Principle of the Reaction

The enzymatic synthesis of this compound from xylitol is an oxidation reaction catalyzed by a dehydrogenase, such as xylitol-4-dehydrogenase (XDH) or a promiscuous sorbitol dehydrogenase. The reaction requires the oxidized form of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor, which is reduced to NADH during the oxidation of xylitol. To drive the reaction towards this compound formation and reduce the cost associated with the stoichiometric addition of NAD+, a cofactor regeneration system is often employed. This is typically achieved by coupling the primary reaction with a second enzymatic reaction that re-oxidizes NADH to NAD+. A common and effective method is the use of an NADH oxidase (NOX), which catalyzes the oxidation of NADH using molecular oxygen, producing water as a benign byproduct.[2][3]

Data Presentation

Table 1: Comparison of Different Enzymatic Systems for this compound Production
Enzyme SystemSource OrganismSubstrate (Xylitol) Conc.Product (this compound) Conc.Conversion/YieldProductivityReference
Recombinant E. coli expressing XDHPantoea ananatis20 g/L-96.5%-[1]
Co-expression of XDH and NADH oxidasePantoea ananatis (XDH) & Streptococcus mutans (NOX)50 g/L48.45 g/L~97%2.42 g/L·h[2]
Purified AfXDH coupled with SpNOXAspergillus flavus (XDH) & Streptococcus pyogenes (NOX)15 g/L13.1 g/L87%2.18 g/L·h[3][4]
Purified ArDH coupled with NADH oxidaseAspergillus nidulans20 mM-84.6%-[2]
Table 2: Kinetic Parameters of Xylitol Dehydrogenases
EnzymeSource OrganismKm for Xylitol (mM)Vmax (U/mg)Optimal pHOptimal Temperature (°C)Reference
AfXDHAspergillus flavus16.9-9.550[3][4]
ArDHAspergillus nidulans1.2 mg/mL (~7.9 mM)9.19.540[2]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Purified Enzymes with Cofactor Regeneration

This protocol describes the synthesis of this compound from xylitol using purified xylitol dehydrogenase (XDH) and NADH oxidase (NOX) for cofactor regeneration.

Materials:

  • Xylitol

  • Purified Xylitol Dehydrogenase (XDH) (e.g., from Aspergillus flavus, AfXDH)

  • Purified NADH Oxidase (NOX) (e.g., from Streptococcus pyogenes, SpNOX)

  • NAD+

  • Tris-glycine buffer (0.1 M, pH 8.0)

  • Deionized water

  • Reaction vessel (e.g., stirred-tank bioreactor or shake flask)

  • Temperature-controlled incubator/shaker

  • pH meter

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a 0.1 M Tris-glycine buffer and adjust the pH to 8.0.

    • Dissolve xylitol in the buffer to a final concentration of 15 g/L.

    • Add NAD+ to a final concentration of 0.5 mM.

  • Enzyme Addition:

    • Add purified AfXDH to the reaction mixture to a final concentration of 10 U/mL.

    • Add purified SpNOX to the reaction mixture to a final concentration of 100 U/mL. The optimal ratio of NOX to XDH may need to be determined empirically but a 10:1 ratio has been shown to be effective.[3]

  • Reaction Incubation:

    • Incubate the reaction mixture at 30°C with gentle agitation for 6-9 hours.[3]

    • Monitor the reaction progress by taking samples at regular intervals for analysis of this compound concentration.

  • Reaction Termination and Product Recovery:

    • Once the reaction has reached completion (as determined by the stabilization of this compound concentration), terminate the reaction by heat inactivation of the enzymes (e.g., 80°C for 15 minutes).

    • Centrifuge the reaction mixture to remove any precipitated protein.

    • The supernatant containing this compound can be used for downstream purification and analysis.

Protocol 2: this compound Quantification using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound in the reaction mixture.

Materials and Equipment:

  • HPLC system with a Refractive Index (RI) detector

  • Aminex HPX-87H column (or equivalent carbohydrate analysis column)

  • Sulfuric acid (H₂SO₄), 5 mM, as the mobile phase

  • This compound standard

  • Xylitol standard

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound standard (e.g., 10 g/L) in deionized water.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 5 g/L.

    • Prepare a standard of xylitol to determine its retention time.

  • Sample Preparation:

    • Take a sample from the reaction mixture.

    • Centrifuge the sample to pellet any solids.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • HPLC Analysis:

    • Set up the HPLC system with the Aminex HPX-87H column.

    • Use 5 mM H₂SO₄ as the mobile phase at a flow rate of 0.6 mL/min.

    • Set the column temperature to 60°C.

    • Inject the prepared standards and samples onto the column.

  • Data Analysis:

    • Identify the peaks for xylitol and this compound based on their retention times determined from the standards.

    • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

    • Determine the concentration of this compound in the reaction samples by interpolating their peak areas on the calibration curve.

Mandatory Visualizations

Enzymatic_Synthesis_of_L_Xylulose Xylitol Xylitol XDH Xylitol Dehydrogenase (XDH) Xylitol->XDH LXylulose This compound NAD NAD+ NAD->XDH NADH NADH + H+ NOX NADH Oxidase (NOX) NADH->NOX O2 1/2 O₂ O2->NOX H2O H₂O XDH->LXylulose XDH->NADH NOX->NAD NOX->H2O

Caption: Enzymatic conversion of xylitol to this compound with cofactor regeneration.

Experimental_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Product Analysis prep_buffer Prepare Tris-glycine buffer (pH 8.0) dissolve_xylitol Dissolve Xylitol (15 g/L) prep_buffer->dissolve_xylitol add_nad Add NAD+ (0.5 mM) dissolve_xylitol->add_nad add_enzymes Add XDH (10 U/mL) & NOX (100 U/mL) add_nad->add_enzymes incubate Incubate at 30°C with agitation add_enzymes->incubate monitor Monitor reaction progress (sampling) incubate->monitor terminate Terminate reaction (heat inactivation) monitor->terminate centrifuge Centrifuge to remove precipitated protein terminate->centrifuge hplc Analyze supernatant by HPLC centrifuge->hplc

Caption: Workflow for the enzymatic synthesis and analysis of this compound.

References

Chemical Synthesis of L-Xylulose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Xylulose, a rare ketopentose sugar, is a key intermediate in various metabolic pathways and holds significant potential in the pharmaceutical and food industries. Its applications range from being a precursor for the synthesis of other rare sugars like L-ribose, an essential component of antiviral drugs, to its role as an inhibitor of α-glucosidase, suggesting its utility in managing blood glucose levels.[1][2] While biotechnological production methods for this compound are more common and often higher yielding, understanding the chemical synthesis routes is crucial for specialized applications, derivatization, and providing alternative production strategies.[1][2]

This document provides detailed application notes and protocols for the primary chemical synthesis methods of this compound. It is important to note that chemical synthesis of this compound is generally characterized by being challenging and resulting in low yields compared to enzymatic or microbial methods.[1][2]

Chemical Synthesis Pathways

The two principal chemical methods for synthesizing this compound are:

  • Epimerization of L-Ribulose: This method involves the conversion of L-ribulose to this compound, typically catalyzed by a base in a non-aqueous solvent.

  • Oxidation of L-Arabitol: This approach involves the selective oxidation of the polyol L-arabitol to the corresponding ketose, this compound.

The following sections will detail the protocols for these methods, present quantitative data for comparison, and provide visual diagrams of the synthesis workflows.

Data Presentation: Comparison of Synthesis Methods

MethodStarting MaterialKey Reagents/CatalystSolventReaction ConditionsYieldReference
EpimerizationL-RibulosePyridine (B92270)Dry PyridineRefluxNot specified in reviews, but generally lowGlatthaar and Reichstein, 1932 (as cited in[1])
OxidationL-ArabitolPlatinum catalyst (e.g., Adams' catalyst)WaterControlled temperature and pH, O₂ atmosphereVariable, often moderate to low(General method for polyol oxidation)

Note: Detailed quantitative data for purely chemical synthesis of this compound is scarce in recent literature, with a predominant focus on biotransformation. The yields for chemical methods are often cited as being low without specific percentages provided in contemporary reviews.

Experimental Protocols

Method 1: Epimerization of L-Ribulose

This protocol is based on the classical method described by Glatthaar and Reichstein. The epimerization at C-3 of L-ribulose is facilitated by heating in the presence of a weak organic base, pyridine, which also serves as the solvent.

Materials:

  • L-Ribulose

  • Anhydrous Pyridine

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Chromatography system for purification (e.g., column chromatography with silica (B1680970) gel or preparative HPLC)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, dissolve L-ribulose in anhydrous pyridine.

  • Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Solvent Removal: After the reaction has reached equilibrium or the desired conversion, allow the mixture to cool to room temperature. Remove the pyridine under reduced pressure using a rotary evaporator.

  • Purification: The resulting residue, a mixture of L-ribulose and this compound, is purified by chromatography. Column chromatography on silica gel using a suitable solvent system (e.g., ethyl acetate/ethanol/water mixtures) or preparative HPLC can be employed to isolate this compound.

  • Characterization: Confirm the identity and purity of the isolated this compound using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Method 2: Catalytic Oxidation of L-Arabitol

This protocol describes a general method for the selective oxidation of a polyol to a ketose using a platinum-based catalyst. The reaction conditions need to be carefully controlled to favor the formation of the desired ketose and minimize over-oxidation.

Materials:

  • L-Arabitol

  • Platinum catalyst (e.g., 5% Pt on activated carbon or Adams' catalyst, PtO₂)

  • Deionized water

  • Pressurized reaction vessel (e.g., Parr hydrogenator)

  • Oxygen source

  • pH meter and reagents for pH adjustment (e.g., sodium bicarbonate)

  • Filtration apparatus

  • Rotary evaporator

  • Chromatography system for purification

Procedure:

  • Catalyst Activation (if using Adams' catalyst): If using PtO₂, it must be pre-reduced to platinum black. Suspend the PtO₂ in water or a suitable solvent and introduce hydrogen gas according to standard procedures for catalyst activation.

  • Reaction Setup: In a pressurized reaction vessel, dissolve L-arabitol in deionized water. Add the platinum catalyst to the solution.

  • pH Adjustment: Adjust the pH of the reaction mixture to a slightly alkaline or neutral pH (e.g., 7.5-8.5) using a suitable buffer or by the addition of a base like sodium bicarbonate. This is crucial for selective oxidation.

  • Reaction: Pressurize the vessel with oxygen to a specific pressure and heat the mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring. Monitor the reaction progress by analyzing aliquots for the consumption of L-arabitol and the formation of this compound using HPLC.

  • Catalyst Removal: Upon completion, cool the reaction mixture and carefully vent the vessel. Remove the catalyst by filtration through a fine filter medium (e.g., Celite).

  • Purification: Concentrate the filtrate under reduced pressure. The resulting syrup containing this compound and unreacted L-arabitol is then purified by chromatography as described in Method 1.

  • Characterization: Verify the structure and purity of the obtained this compound using appropriate analytical methods.

Mandatory Visualizations

Chemical_Synthesis_Workflow cluster_epimerization Epimerization of L-Ribulose cluster_oxidation Oxidation of L-Arabitol L_Ribulose L-Ribulose Reaction_E Reflux in Anhydrous Pyridine L_Ribulose->Reaction_E Purification_E Purification (Chromatography) Reaction_E->Purification_E L_Xylulose_E This compound Purification_E->L_Xylulose_E L_Arabitol L-Arabitol Reaction_O Catalytic Oxidation (Pt catalyst, O₂) L_Arabitol->Reaction_O Purification_O Purification (Chromatography) Reaction_O->Purification_O L_Xylulose_O This compound Purification_O->L_Xylulose_O

Caption: Workflow for the chemical synthesis of this compound.

Signaling_Pathways cluster_path1 Epimerization Pathway cluster_path2 Oxidation Pathway A L-Ribulose B [Enolate Intermediate] A->B Pyridine, Heat C This compound B->C Protonation D L-Arabitol E This compound D->E [O], Pt Catalyst

Caption: Chemical transformation pathways for this compound synthesis.

References

Application Notes and Protocols for the Biotransformation of Xylitol to L-Xylulose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Xylulose is a rare ketopentose sugar with significant potential in the pharmaceutical and food industries. It serves as a key intermediate in various metabolic pathways and has demonstrated properties such as the inhibition of α-glucosidase, which is relevant for managing blood glucose levels. The biotransformation of xylitol (B92547) to this compound offers a promising and environmentally friendly alternative to complex chemical synthesis routes. This document provides detailed protocols for the enzymatic conversion of xylitol to this compound using xylitol dehydrogenase (XDH), with a focus on whole-cell biocatalysis using recombinant Escherichia coli.

Principle of the Biotransformation

The core of this biotransformation is the oxidation of xylitol to this compound, a reaction catalyzed by the enzyme xylitol dehydrogenase (XDH). This reaction is dependent on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), which is reduced to NADH during the process.

Reaction: Xylitol + NAD+ ⇌ this compound + NADH + H+

A critical challenge in this process is the potential for product inhibition by NADH and the limited availability of the NAD+ cofactor. To overcome this, a cofactor regeneration system is often employed. A highly effective method is to couple the XDH reaction with an NADH oxidase (NOX), which re-oxidizes NADH to NAD+ while reducing oxygen to water. This shifts the reaction equilibrium towards the formation of this compound, thereby increasing the conversion yield.[1][2]

Experimental Data Summary

The following tables summarize quantitative data from various studies on the biotransformation of xylitol to this compound, providing a comparison of different biocatalysts and reaction conditions.

Table 1: Comparison of Xylitol Dehydrogenase (XDH) from Different Microbial Sources

Enzyme SourceRecombinant HostOptimal pHOptimal Temperature (°C)Km for Xylitol (mM)Reference
Aspergillus flavusE. coli9.55016.9[1]
Pantoea ananatisE. coli8.537Not Reported[3]

Table 2: Performance of Different Biocatalytic Systems for this compound Production

BiocatalystSubstrate Conc. (g/L)Reaction Time (h)Conversion Yield (%)Volumetric Productivity (g/L/h)Reference
Purified AfXDH4.5Not Specified5.8Not Reported[1][2]
Purified AfXDH with SpNOX15Not Specified972.18[1]
Recombinant E. coli (PaXDH)20Not Specified96.5Not Reported[3]
Recombinant E. coli (PaXDH-SmNOX)502096.92.42[3]
Immobilized Recombinant E. coli (PaXDH)20Not Specified53-92 (over 9 batches)Not Reported[3]

AfXDH: Aspergillus flavus Xylitol Dehydrogenase; SpNOX: Streptococcus pyogenes NADH Oxidase; PaXDH: Pantoea ananatis Xylitol Dehydrogenase; SmNOX: Streptococcus mutans NADH Oxidase.

Signaling Pathways and Experimental Workflows

Biotransformation_Pathway cluster_reaction XDH Catalyzed Reaction cluster_regeneration Cofactor Regeneration Xylitol Xylitol LXylulose This compound Xylitol->LXylulose XDH NAD NAD+ NADH NADH NAD->NADH Reduction NADH->NAD Oxidation (NOX) O2 O₂ H2O H₂O O2->H2O Reduction XDH Xylitol Dehydrogenase (XDH) NOX NADH Oxidase (NOX) Experimental_Workflow cluster_prep Biocatalyst Preparation cluster_biotransformation Biotransformation cluster_analysis Analysis gene_cloning Gene Cloning (XDH and NOX into E. coli) expression Protein Expression and Cell Culture gene_cloning->expression harvesting Cell Harvesting and Washing expression->harvesting immobilization Cell Immobilization (Optional) harvesting->immobilization reaction_setup Reaction Setup (Buffer, Xylitol, Cells) harvesting->reaction_setup immobilization->reaction_setup incubation Incubation (Controlled pH and Temperature) reaction_setup->incubation sampling Sampling at Time Intervals incubation->sampling hplc HPLC Analysis (Quantification of this compound) sampling->hplc

References

Purifying L-Xylulose: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the efficient purification of L-Xylulose from complex reaction mixtures is a critical step in utilizing this rare sugar for further applications. This compound, a ketopentose, holds potential in various fields, and its isolation from biosynthetic or chemical reaction media requires robust and reproducible purification strategies. This document provides detailed application notes and protocols for the purification of this compound, addressing the common challenge of separating it from structurally similar compounds such as its precursor L-arabinose, the related sugar alcohol xylitol (B92547), and other components of the reaction matrix.

Introduction to this compound Purification

This compound is often produced through the enzymatic conversion of L-arabinose or the oxidation of xylitol. Consequently, the initial reaction mixture is a heterogeneous blend of the target molecule, unreacted substrates, enzymes, salts, and potential byproducts. The primary goal of the purification process is to isolate this compound with high purity and yield, suitable for downstream applications. The purification strategy outlined here involves a multi-step approach, beginning with initial clarification of the reaction mixture, followed by sequential chromatographic separations to remove impurities based on their physicochemical properties.

Overall Purification Workflow

The purification of this compound can be systematically approached in three main stages:

  • Initial Sample Preparation: Removal of particulate matter and proteins.

  • Bulk Impurity Removal: Using activated carbon to eliminate colored impurities and other non-polar compounds.

  • High-Resolution Chromatographic Separation: Employing ion-exchange and/or preparative high-performance liquid chromatography (HPLC) for the final polishing of this compound.

Purification_Workflow Start Reaction Mixture (this compound, L-Arabinose, Xylitol, Enzymes, Salts) Centrifugation Step 1: Centrifugation (Removal of Cells/Particulates) Start->Centrifugation Ultrafiltration Step 2: Ultrafiltration (Removal of Enzymes/Proteins) Centrifugation->Ultrafiltration ActivatedCarbon Step 3: Activated Carbon Treatment (Decolorization and Removal of Non-polar Impurities) Ultrafiltration->ActivatedCarbon IonExchange Step 4: Ion-Exchange Chromatography (Separation of Charged Impurities and Sugars) ActivatedCarbon->IonExchange PrepHPLC Step 5: Preparative HPLC (Final Polishing) IonExchange->PrepHPLC End Purified this compound PrepHPLC->End

Caption: A logical workflow for the purification of this compound from a typical biotransformation reaction mixture.

Experimental Protocols

The following protocols are representative methods for the purification of this compound. Optimization of specific parameters may be required depending on the composition of the starting reaction mixture.

Protocol 1: Initial Sample Preparation

Objective: To remove cells, cellular debris, and proteins from the reaction mixture.

Materials:

  • Refrigerated centrifuge

  • Centrifuge tubes

  • Ultrafiltration system with a 10 kDa molecular weight cut-off (MWCO) membrane

  • Phosphate (B84403) buffer (50 mM, pH 7.0)

Procedure:

  • Centrifugation:

    • Transfer the reaction mixture to centrifuge tubes.

    • Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet cells and larger debris.

    • Carefully decant and collect the supernatant.

  • Ultrafiltration:

    • Assemble the ultrafiltration system with a 10 kDa MWCO membrane according to the manufacturer's instructions.

    • Load the supernatant from the centrifugation step into the ultrafiltration unit.

    • Perform diafiltration against 3-5 volumes of phosphate buffer (50 mM, pH 7.0) to wash out smaller molecules and retain the enzymes. The permeate, containing this compound and other small molecules, is collected.

    • Alternatively, for protein removal, the supernatant can be subjected to precipitation using ammonium (B1175870) sulfate (B86663) followed by centrifugation.

Protocol 2: Activated Carbon Chromatography for Decolorization

Objective: To remove colored impurities and other non-polar compounds.

Materials:

  • Glass chromatography column

  • Granular activated carbon

  • Deionized water

  • Ethanol

Procedure:

  • Column Packing:

    • Prepare a slurry of activated carbon in deionized water.

    • Pour the slurry into the chromatography column and allow it to settle, creating a packed bed.

    • Wash the column with at least 5 column volumes (CV) of deionized water to remove any fine particles.

  • Sample Loading and Elution:

    • Load the clarified permeate from Protocol 1 onto the activated carbon column at a low flow rate.

    • Wash the column with 2-3 CV of deionized water to elute the sugars. This compound, being polar, will have a low affinity for the activated carbon and will elute in the early fractions.

    • Monitor the fractions for the presence of sugars using a refractive index (RI) detector or by thin-layer chromatography (TLC).

    • Pool the sugar-containing fractions.

Activated_Carbon_Chromatography Start Clarified Supernatant Load Load onto Activated Carbon Column Start->Load Wash Wash with Deionized Water Load->Wash Elute_Sugars Collect Sugar Fractions (this compound, L-Arabinose, Xylitol) Wash->Elute_Sugars Elute_Impurities Impurities Remain Bound or Elute with Organic Solvent Wash->Elute_Impurities End Decolorized Sugar Solution Elute_Sugars->End

Caption: Workflow for the removal of colored and non-polar impurities using activated carbon chromatography.

Protocol 3: Ion-Exchange Chromatography for Sugar Separation

Objective: To separate this compound from other charged molecules and potentially from other sugars. While sugars are neutral, they can form complexes with borate (B1201080) ions, which can then be separated by anion-exchange chromatography. Alternatively, cation-exchange chromatography in the calcium or lead form is effective for separating different monosaccharides.

Materials:

  • Ion-exchange chromatography system (e.g., FPLC or preparative HPLC)

  • Strong anion-exchange column (e.g., Dowex 1x8 in borate form) or a strong cation-exchange column (e.g., Dowex 50W in Ca²⁺ form).

  • Borate buffer (for anion exchange) or deionized water (for cation exchange)

  • Gradient pump and fraction collector

Procedure (using Cation-Exchange Chromatography):

  • Column Equilibration: Equilibrate the cation-exchange column (Ca²⁺ form) with deionized water at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Sample Injection: Inject the decolorized sugar solution onto the column.

  • Isocratic Elution: Elute the sugars with deionized water at a constant flow rate (e.g., 0.5 mL/min) and a column temperature of 80-85°C. The separation is based on the interaction of the sugar hydroxyl groups with the calcium ions on the resin.

  • Fraction Collection: Collect fractions and analyze for the presence of this compound, L-arabinose, and xylitol using an analytical HPLC method with an RI detector.

  • Pooling and Concentration: Pool the fractions containing pure this compound and concentrate them using a rotary evaporator.

Protocol 4: Preparative HPLC for Final Polishing

Objective: To achieve high-purity this compound.

Materials:

  • Preparative HPLC system with an RI detector

  • Amino-propyl or amide-based preparative column

  • Acetonitrile (B52724)

  • Deionized water

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v). Degas the mobile phase before use.

  • Column Equilibration: Equilibrate the preparative column with the mobile phase until a stable baseline is obtained.

  • Sample Injection: Inject the concentrated this compound fraction from the ion-exchange step.

  • Isocratic Elution: Elute the sample with the acetonitrile/water mobile phase at a suitable flow rate.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Solvent Removal: Remove the solvent from the collected fraction by rotary evaporation to obtain pure this compound.

Data Presentation

The following table summarizes representative data for a multi-step purification of this compound. The values are illustrative and will vary depending on the specific reaction conditions and purification scale.

Purification StepTotal Protein (mg)This compound (g)Specific Purity (% of Total Sugars)Yield (%)Purification Fold
Crude Lysate500010.0401001.0
Ultrafiltration509.841981.0
Activated Carbon459.542951.1
Ion-Exchange58.085802.1
Preparative HPLC<17.2>98722.5

Concluding Remarks

The purification of this compound from reaction mixtures is a challenging but achievable task. The combination of initial clarification, activated carbon treatment, and high-resolution chromatography provides a robust framework for obtaining high-purity this compound. The specific choice of chromatographic media and operating conditions should be optimized based on the specific impurities present in the starting material. The protocols and data presented in this application note serve as a comprehensive guide for researchers and scientists to develop and implement effective purification strategies for this valuable rare sugar.

Application Notes and Protocols for L-Xylulose Production Using Recombinant Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Xylulose is a rare ketopentose sugar with significant potential in the pharmaceutical and food industries. It serves as an inhibitor of α-glucosidase, making it a person of interest for managing blood glucose levels, and is a valuable precursor for the synthesis of other rare sugars like L-xylose and L-ribose, which are components of antiviral drugs[1][2]. Furthermore, it is an indicator of certain liver conditions[1]. Traditional chemical synthesis of this compound is often complex and results in low yields[2]. Microbial biotransformation using engineered Escherichia coli presents a promising alternative, offering high conversion rates and specificity under mild reaction conditions.

This document provides an overview of the metabolic engineering strategies and detailed protocols for the production, and quantification of this compound using recombinant E. coli.

Metabolic Engineering Strategies for this compound Production

The core strategy for producing this compound in E. coli involves introducing a heterologous dehydrogenase enzyme that can convert a readily available polyol substrate (a sugar alcohol) into this compound. E. coli is an ideal host due to its rapid growth, well-understood genetics, and ease of genetic manipulation. The most common approaches involve the expression of genes encoding specific dehydrogenases that catalyze the desired conversion. To prevent the consumption of the this compound product, host strains may be engineered to block the native pentose (B10789219) metabolic pathways[3].

Two primary enzymatic pathways have been successfully utilized:

  • Xylitol-4-dehydrogenase (XDH): This enzyme directly converts xylitol (B92547) into this compound. The gene for this enzyme is often sourced from organisms like Pantoea ananatis[1][3].

  • L-Arabinitol-4-dehydrogenase (LAD): This enzyme catalyzes the conversion of L-arabinitol to this compound[4][5]. The gene can be sourced from various microorganisms, including the fungus Hypocrea jecorina[5].

The selection of the enzyme and substrate depends on factors such as substrate availability, enzyme kinetics, and cofactor requirements (typically NAD⁺ or NADP⁺)[4][6].

Metabolic_Pathway cluster_Ecoli Recombinant E. coli Cell Substrate_ext Substrate (Xylitol or L-Arabinitol) Substrate_int Substrate Substrate_ext->Substrate_int Transport Enzyme Recombinant Dehydrogenase (e.g., Xylitol-4-dehydrogenase or L-Arabinitol-4-dehydrogenase) Substrate_int->Enzyme LXylulose This compound Enzyme->LXylulose Cofactor_red NAD(P)H + H⁺ Enzyme->Cofactor_red Blocked Native Pentose Metabolism Blocked LXylulose->Blocked Product_ext This compound (Product) LXylulose->Product_ext Export Cofactor_ox NAD(P)⁺ Cofactor_ox->Enzyme

Caption: Engineered metabolic pathway for this compound production in E. coli.

Data Presentation: this compound Production Metrics

The following table summarizes quantitative data from various studies on this compound production using recombinant E. coli and other biocatalytic systems.

Recombinant Host / Enzyme SourceEnzyme ExpressedSubstrateSubstrate Conc. (g/L)Titer (g/L)Conversion Rate (%)ProductivityReference
E. coli BPT228Xylitol-4-dehydrogenase (Pantoea ananatis)Xylitol250 - 350--1.09 g/g/h (specific)[3][7]
E. coliXylitol-4-dehydrogenase (Pantoea ananatis)Xylitol20~19.396.5-[1]
Immobilized H. jecorina LADL-Arabinitol-4-dehydrogenaseL-Arabinitol--667.9 g/h/L (volumetric)[5]

Note: Data availability varies across publications. "-" indicates data not reported.

Experimental Protocols

Protocol 1: Construction of Recombinant E. coli Strain

This protocol outlines the general steps for creating an E. coli strain capable of producing this compound. The specific gene (e.g., xdh from Pantoea ananatis) and expression vector (e.g., pET series) should be chosen based on the experimental design.

1. Gene Amplification and Vector Preparation: a. Amplify the dehydrogenase gene (e.g., xylitol-4-dehydrogenase) from the source organism's genomic DNA using PCR with primers containing appropriate restriction sites. b. Digest a suitable expression vector (e.g., pET-28a) and the purified PCR product with the corresponding restriction enzymes. c. Purify the digested vector and insert using a gel extraction kit.

2. Ligation and Transformation: a. Ligate the digested gene insert into the prepared expression vector using T4 DNA ligase. b. Transform the ligation mixture into a cloning host strain of E. coli (e.g., DH5α) using heat shock or electroporation. c. Plate the transformed cells on Luria-Bertani (LB) agar (B569324) plates containing the appropriate antibiotic for selection (e.g., kanamycin (B1662678) for pET-28a). Incubate overnight at 37°C.

3. Plasmid Verification: a. Select several colonies and grow them overnight in liquid LB medium with the selective antibiotic. b. Isolate the plasmid DNA using a miniprep kit. c. Verify the correct insertion of the gene by restriction digest analysis and Sanger sequencing.

4. Transformation into Expression Host: a. Transform the verified recombinant plasmid into a suitable E. coli expression host (e.g., BL21(DE3)). b. Plate on selective LB agar and incubate overnight at 37°C. c. Prepare glycerol (B35011) stocks of a verified colony for long-term storage at -80°C.

Protocol 2: this compound Production in a Bioreactor

This protocol describes the production of this compound from xylitol using a whole-cell biocatalysis approach in a controlled bioreactor.

1. Inoculum Preparation: a. Inoculate 50 mL of LB medium (containing the appropriate antibiotic) with a single colony of the recombinant E. coli strain. b. Incubate overnight at 37°C with shaking at 200-250 rpm[8].

2. Bioreactor Cultivation: a. Prepare the bioreactor with a suitable production medium (e.g., LB medium or a defined mineral medium)[3]. For a 2 L bioreactor, use approximately 1.3 L of medium[3]. b. Inoculate the bioreactor with the overnight culture (e.g., a 1-5% v/v inoculation). c. Set the cultivation parameters: Temperature at 37-40°C and pH at 7.5-8.0, controlled with NaOH or another suitable base[3][7]. d. Maintain dissolved oxygen (DO) above 30% by cascading the agitation speed (starting at 400 rpm) and aeration rate[3].

3. Induction of Gene Expression: a. When the cell culture reaches a specific optical density (OD₆₀₀) (e.g., 0.6-0.8 or after 1 hour of cultivation), induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-1 mM[3][9].

4. Biotransformation (Resting Cell Method): a. After a period of induction (e.g., 3-4 hours), harvest the cells by centrifugation (e.g., 5000 x g for 10 min). b. Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). c. Resuspend the cells in a biotransformation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 8.0) containing the substrate (e.g., 250 g/L xylitol)[3]. d. Transfer the cell suspension back to the bioreactor. e. Maintain the temperature at 40-44°C and pH at 8.0 for the biotransformation process, which can run for 24 hours or more[3][7]. f. Collect samples periodically to monitor this compound production.

Protocol 3: Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying sugars and sugar alcohols in fermentation broth.

1. Sample Preparation: a. Collect a sample from the bioreactor. b. Centrifuge the sample to pellet the cells (e.g., 10,000 x g for 5 min). c. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter. d. Dilute the sample with ultrapure water to a concentration within the linear range of the standard curve.

2. HPLC Analysis: a. HPLC System: An HPLC system equipped with a Refractive Index (RI) detector. b. Column: A carbohydrate analysis column, such as an Aminex HPX-87H or similar ion-exchange column, is commonly used[10]. c. Mobile Phase: A dilute acid solution, typically 0.004 M - 0.01 N Sulfuric Acid (H₂SO₄)[11][12]. d. Flow Rate: 0.6 mL/min[11][12]. e. Column Temperature: 60-75°C[12]. f. Injection Volume: 10-20 µL.

3. Quantification: a. Prepare a series of this compound standards of known concentrations. b. Run the standards on the HPLC to generate a standard curve (Peak Area vs. Concentration). c. Run the prepared samples. d. Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Overall Experimental Workflow

The entire process, from initial genetic engineering to final product analysis, follows a logical sequence of steps.

Workflow Strain_Construction 1. Recombinant Strain Construction (Cloning & Transformation) Inoculum_Prep 2. Inoculum Preparation (Overnight Culture) Strain_Construction->Inoculum_Prep Fermentation 3. Fermentation & Induction (Bioreactor Growth) Inoculum_Prep->Fermentation Biotransformation 4. Whole-Cell Biotransformation (Substrate Conversion) Fermentation->Biotransformation Harvest 5. Product Recovery (Centrifugation & Filtration) Biotransformation->Harvest Analysis 6. Analysis (HPLC Quantification) Harvest->Analysis Result Pure this compound Data Analysis->Result

Caption: Overall workflow for this compound production and analysis.

References

Application Notes and Protocols: L-Xylulose as a Precursor for Antiviral Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of antiviral drugs utilizing L-Xylulose as a key starting material. The protocols detailed below focus on the enzymatic conversion of this compound to L-Ribose (B16112), a crucial intermediate in the synthesis of L-nucleoside analogues with potent antiviral activity, such as Levovirin.

Introduction

This compound, a rare pentose (B10789219) sugar, holds significant potential as a precursor in the synthesis of chiral molecules, particularly L-nucleoside analogues that are the cornerstone of many antiviral therapies. The stereochemistry of these L-nucleosides is often critical for their biological activity and can offer advantages in terms of reduced toxicity and improved efficacy compared to their D-enantiomers. This document outlines the enzymatic pathway to convert this compound into L-Ribose and the subsequent chemical synthesis of the antiviral drug Levovirin.

Synthetic Pathway Overview

The overall synthetic strategy involves a two-step enzymatic cascade to produce L-Ribose from this compound, followed by the chemical synthesis of the target antiviral nucleoside.

G LXylulose This compound LRibululose L-Ribululose LXylulose->LRibululose L-Ribululose-3-epimerase LRibose L-Ribose LRibululose->LRibose L-Ribose Isomerase ProtectedLRibose Protected L-Ribose (e.g., 1,2,3,5-tetra-O-acetyl-L-ribofuranose) LRibose->ProtectedLRibose Protection (Acetylation) Levovirin Levovirin (L-Ribavirin) ProtectedLRibose->Levovirin Glycosylation & Deprotection

Caption: Synthetic pathway from this compound to Levovirin.

Data Presentation

Table 1: Enzymatic Conversion Parameters

EnzymeSubstrateProductOptimal pHOptimal Temp. (°C)Cofactors/AdditivesReported Yield/Conversion
L-Ribululose-3-epimerase (from Mesorhizobium loti)L-RibululoseThis compound8.060MnCl₂ (for purification)~60% (equilibrium)[1]
L-Ribose Isomerase (from Mycetocola miduiensis)L-RiboseL-Ribululose7.540Mn²⁺ or Co²⁺ enhances activity~32% conversion to L-Ribululose[2][3]

Note: The yields for the conversion of this compound to L-Ribululose are inferred from the reverse reaction equilibrium. The conversion of L-Ribululose to L-Ribose is also based on the reverse reaction data.

Experimental Protocols

Enzymatic Conversion of this compound to L-Ribose

This process involves two sequential enzymatic reactions. It is recommended to purify the enzymes for optimal results.

4.1.1. Protocol: Epimerization of this compound to L-Ribululose

This protocol is based on the characterization of L-Ribululose-3-epimerase from Mesorhizobium loti[1].

Materials:

  • This compound solution (e.g., 100 mM in buffer)

  • Purified L-Ribululose-3-epimerase

  • Sodium phosphate (B84403) buffer (50 mM, pH 8.0)

  • Reaction vessel with temperature control

Procedure:

  • Prepare a reaction mixture containing this compound in 50 mM sodium phosphate buffer (pH 8.0).

  • Equilibrate the reaction mixture to 60°C.

  • Initiate the reaction by adding a predetermined amount of purified L-Ribululose-3-epimerase. The optimal enzyme concentration should be determined empirically.

  • Incubate the reaction at 60°C with gentle agitation.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing for the presence of L-Ribululose and remaining this compound using HPLC or a suitable colorimetric assay.

  • The reaction will proceed until it reaches equilibrium (approximately a 40:60 ratio of L-Ribululose to this compound).

  • Once equilibrium is reached, terminate the reaction by heat inactivation of the enzyme (e.g., 80°C for 15 minutes) or by other protein precipitation methods.

  • The resulting mixture containing L-Ribululose and this compound can be used directly in the next step or purified to isolate L-Ribululose.

4.1.2. Protocol: Isomerization of L-Ribululose to L-Ribose

This protocol is based on the characterization of L-Ribose Isomerase from Mycetocola miduiensis[2][3].

Materials:

  • L-Ribululose solution (from the previous step or purified)

  • Purified L-Ribose Isomerase

  • Sodium phosphate buffer (50 mM, pH 7.5)

  • MnCl₂ or CoCl₂ solution (optional, for enhancing activity)

  • Reaction vessel with temperature control

Procedure:

  • Adjust the pH of the L-Ribululose solution to 7.5 using the sodium phosphate buffer.

  • Equilibrate the reaction mixture to 40°C.

  • If desired, add MnCl₂ or CoCl₂ to the reaction mixture to a final concentration of 1-5 mM.

  • Initiate the reaction by adding purified L-Ribose Isomerase.

  • Incubate the reaction at 40°C with gentle agitation.

  • Monitor the formation of L-Ribose using HPLC or other suitable analytical methods.

  • The reaction is reversible, so it will proceed to an equilibrium state.

  • Upon reaching the desired conversion, terminate the reaction by heat inactivation or protein precipitation.

  • Purify L-Ribose from the reaction mixture using techniques such as chromatography.

G cluster_0 Step 1: Epimerization cluster_1 Step 2: Isomerization LXylulose This compound Solution Reaction1 Incubate with L-Ribululose-3-epimerase (pH 8.0, 60°C) LXylulose->Reaction1 Mixture1 Equilibrium Mixture (L-Ribululose & this compound) Reaction1->Mixture1 Reaction2 Incubate with L-Ribose Isomerase (pH 7.5, 40°C) Mixture1->Reaction2 Input to Step 2 Mixture2 Equilibrium Mixture (L-Ribose, L-Ribululose, this compound) Reaction2->Mixture2 Purification Purification of L-Ribose Mixture2->Purification

Caption: Experimental workflow for the enzymatic conversion of this compound to L-Ribose.

Chemical Synthesis of Levovirin from L-Ribose

The synthesis of Levovirin (the L-enantiomer of Ribavirin) from L-Ribose generally involves the protection of the hydroxyl groups of L-Ribose, followed by glycosylation with a triazole derivative, and subsequent deprotection.

4.2.1. Protocol: Synthesis of 1,2,3,5-Tetra-O-acetyl-L-ribofuranose

Materials:

Procedure:

  • Suspend L-Ribose in a mixture of pyridine and DCM at 0°C.

  • Slowly add acetic anhydride to the suspension while stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 1,2,3,5-Tetra-O-acetyl-L-ribofuranose as a mixture of anomers.

4.2.2. Protocol: Glycosylation and Deprotection to form Levovirin

This protocol is a general representation based on known methods for Ribavirin synthesis[4].

Materials:

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend 1,2,4-triazole-3-carboxamide in anhydrous acetonitrile.

  • Add BSA and heat the mixture to obtain a clear solution.

  • Cool the solution to 0°C and add 1,2,3,5-Tetra-O-acetyl-L-ribofuranose.

  • Add TMSOTf dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify the intermediate by column chromatography.

  • Dissolve the purified acetylated L-ribavirin in 7N methanolic ammonia and stir at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product.

  • Collect the solid by filtration and dry under vacuum to yield Levovirin.

G cluster_0 Protection cluster_1 Glycosylation & Deprotection LRibose L-Ribose Acetylation Acetylation with Acetic Anhydride/Pyridine LRibose->Acetylation ProtectedRibose 1,2,3,5-Tetra-O-acetyl-L-ribofuranose Acetylation->ProtectedRibose Glycosylation Glycosylation with Silylated Triazole Carboxamide (TMSOTf catalyst) ProtectedRibose->Glycosylation Input to Glycosylation Deprotection Deprotection with Methanolic Ammonia Glycosylation->Deprotection Levovirin Levovirin Deprotection->Levovirin

Caption: Experimental workflow for the chemical synthesis of Levovirin from L-Ribose.

This compound and Triazavirin Synthesis

Based on a comprehensive review of the available scientific literature, there is no established synthetic pathway that utilizes this compound or its derivatives as a precursor for the synthesis of the antiviral drug Triazavirin. The synthesis of Triazavirin typically commences from non-carbohydrate starting materials, such as 3-methylthio-5-amino-1,2,4-triazole[5][6]. Therefore, this compound is not considered a viable precursor for the production of Triazavirin based on current knowledge.

Conclusion

This compound serves as a valuable and stereochemically defined starting material for the synthesis of L-Ribose, a key building block for various antiviral L-nucleoside analogues. The enzymatic pathway presented offers a green and efficient alternative to traditional chemical methods for the synthesis of L-Ribose. The subsequent chemical synthesis of Levovirin from L-Ribose provides a clear route to a clinically relevant antiviral agent. Further research into the optimization of the enzymatic conversions and the development of one-pot reaction systems could further enhance the utility of this compound in antiviral drug development.

References

Application Notes and Protocols for L-Xylulose α-Glucosidase Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-glucosidase inhibitors are a class of compounds that delay the absorption of carbohydrates from the small intestine and are a therapeutic target for the management of type 2 diabetes mellitus. L-Xylulose, a rare pentose (B10789219) sugar, has been identified as a competitive inhibitor of α-glucosidase.[1] This document provides a detailed protocol for conducting an in vitro α-glucosidase inhibition assay using this compound as the inhibitory agent. The assay is based on the enzymatic cleavage of the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), which releases the yellow-colored product p-nitrophenol, quantifiable by spectrophotometry.

Principle of the Assay

The α-glucosidase enzyme catalyzes the hydrolysis of the α-glucosidic linkages in carbohydrates. In this assay, α-glucosidase from Saccharomyces cerevisiae hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) into α-D-glucose and p-nitrophenol. The rate of this reaction is determined by measuring the increase in absorbance at 405 nm due to the formation of p-nitrophenol. When an inhibitor such as this compound is present, the rate of this reaction decreases. The percentage of inhibition can be calculated by comparing the rate of the reaction in the presence and absence of the inhibitor. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can then be determined.

Data Presentation

Table 1: Inhibitory Activity of this compound and Acarbose (B1664774) against Yeast α-Glucosidase

InhibitorIC50 Value (µM)Type of Inhibition
This compound10[1]Competitive[1]
Acarbose117.20 (µg/mL)Competitive

Note: The IC50 value for Acarbose is provided as a reference standard. The value in µg/mL can be converted to µM based on its molecular weight.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Reagents: - Phosphate (B84403) Buffer - α-Glucosidase solution - pNPG solution - this compound solutions - Acarbose solution - Stop solution Mix Mix Enzyme and Inhibitor: - Add α-glucosidase - Add this compound/Acarbose/Buffer Reagents->Mix Preincubation Pre-incubate at 37°C Mix->Preincubation Add_Substrate Add pNPG substrate Preincubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop reaction with Na2CO3 Incubation->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Experimental workflow for the this compound α-glucosidase inhibition assay.

Experimental Protocols

Materials and Reagents
  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, G0660)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich, N1377)

  • This compound (e.g., available from specialty chemical suppliers)

  • Acarbose (positive control) (e.g., Sigma-Aldrich, A8980)

  • Sodium phosphate buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) (1 M)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

Preparation of Solutions
  • 50 mM Sodium Phosphate Buffer (pH 6.8): Prepare by mixing appropriate volumes of monobasic and dibasic sodium phosphate solutions to achieve a pH of 6.8.

  • α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase in 50 mM sodium phosphate buffer (pH 6.8) to a final concentration of 0.5 units/mL. Prepare this solution fresh before each experiment.

  • pNPG Solution (5 mM): Dissolve pNPG in 50 mM sodium phosphate buffer (pH 6.8) to a final concentration of 5 mM.

  • This compound Stock Solution (1 mM): Dissolve an appropriate amount of this compound in 50 mM sodium phosphate buffer (pH 6.8) to make a 1 mM stock solution. If solubility is an issue, a small amount of DMSO can be used, ensuring the final DMSO concentration in the assay does not exceed 1%.

  • This compound Working Solutions: Prepare a series of dilutions from the stock solution in 50 mM sodium phosphate buffer to achieve final assay concentrations ranging from, for example, 1 µM to 100 µM (e.g., 1, 5, 10, 25, 50, 100 µM).

  • Acarbose Solution (Positive Control): Prepare a stock solution and working solutions of acarbose in a similar manner to this compound.

  • 1 M Sodium Carbonate (Stop Solution): Dissolve sodium carbonate in deionized water to a final concentration of 1 M.

Assay Procedure
  • Add 50 µL of 50 mM sodium phosphate buffer (pH 6.8) to each well of a 96-well microplate.

  • Add 20 µL of the this compound working solutions to the respective wells. For the control, add 20 µL of the phosphate buffer. For the positive control, add 20 µL of the acarbose working solutions.

  • Add 20 µL of the α-glucosidase solution (0.5 U/mL) to each well.

  • Mix gently and pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the pNPG solution (5 mM) to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of 1 M sodium carbonate solution to each well.

  • Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of α-glucosidase inhibition for each concentration of this compound and acarbose using the following formula:

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the control (enzyme and substrate without inhibitor).

    • A_sample is the absorbance of the sample (enzyme, substrate, and inhibitor).

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity, which can be determined from the dose-response curve.

Signaling Pathway and Logical Relationships

inhibition_pathway cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism cluster_measurement Measurement Enzyme α-Glucosidase Product p-Nitrophenol (Yellow Product) Enzyme->Product hydrolyzes Inhibitor This compound Substrate pNPG (p-Nitrophenyl-α-D-glucopyranoside) Substrate->Product is converted to Absorbance Absorbance at 405 nm Product->Absorbance is measured by Inhibitor->Enzyme binds competitively

Caption: Competitive inhibition of α-glucosidase by this compound.

References

Metabolic Flux Analysis of the L-Xylulose Pathway: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting metabolic flux analysis (MFA) of the L-Xylulose pathway. This pathway is a crucial, yet often overlooked, component of carbohydrate metabolism, with significant implications in human health and disease, particularly in the context of the inborn error of metabolism, pentosuria.

Introduction to the this compound Pathway

The this compound pathway, also known as the glucuronate-xylulose pathway, is a metabolic route that bypasses the direct glycolytic processing of glucose. In humans, this pathway is primarily involved in the metabolism of D-glucuronic acid, leading to the formation of this compound. This pentose (B10789219) sugar can then be further metabolized and eventually enter the pentose phosphate (B84403) pathway (PPP). The pathway plays a role in redox balance and the synthesis of important metabolic intermediates. A key feature of this pathway is its connection to the detoxification of various compounds through glucuronidation.

A deficiency in the enzyme this compound reductase leads to the benign genetic disorder essential pentosuria, characterized by the accumulation and excretion of this compound in the urine.[1][2] Understanding the metabolic flux through this pathway is critical for elucidating the pathophysiology of such metabolic disorders and for developing potential therapeutic interventions.

Data Presentation: Quantitative Insights

While direct metabolic flux analysis data for the this compound pathway is limited, we can infer and represent relevant quantitative data from studies on the closely related pentose phosphate pathway and from clinical findings in pentosuria.

Table 1: Urinary Excretion of this compound in Essential Pentosuria

This table summarizes the typical daily excretion of this compound observed in individuals with essential pentosuria, providing a quantitative measure of the pathway's output under a deficient enzymatic state.

ParameterValueUnitReference
Daily this compound Excretion1.0 - 4.0 g/day [2]
Table 2: Representative Metabolic Fluxes in Central Carbon Metabolism

This table presents example flux data from studies of the pentose phosphate pathway in mammalian cells, which serves as the entry point for metabolites from the this compound pathway. These values, often determined using ¹³C-MFA, are typically normalized to the glucose uptake rate. The data presented here is illustrative and will vary depending on the cell type and experimental conditions.

ReactionRelative Flux (%)Description
Glucose Uptake100Rate of glucose entering the cell.
Glycolysis (Glucose -> Pyruvate)85-95Flux through the main glycolytic pathway.
Pentose Phosphate Pathway (Oxidative)5-15Flux entering the oxidative branch of the PPP.
This compound Pathway (Estimated)< 1Estimated flux under normal physiological conditions.

Experimental Protocols

Detailed and rigorous experimental procedures are essential for obtaining high-quality data in ¹³C-MFA. The following protocols are adapted from established methodologies for mammalian cell culture.

Protocol 1: ¹³C Isotopic Labeling Experiment

This protocol outlines the steps for labeling mammalian cells with a stable isotope, typically ¹³C-labeled glucose, to trace the flow of carbon through metabolic pathways.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium (glucose-free)

  • ¹³C-labeled glucose (e.g., [U-¹³C₆]glucose)

  • Fetal Bovine Serum (dialyzed)

  • Penicillin-Streptomycin solution

  • Sterile cell culture flasks or plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture Preparation: Culture cells in standard complete medium to the desired confluency (typically 70-80%).

  • Media Formulation: Prepare the labeling medium by supplementing glucose-free basal medium with the desired concentration of ¹³C-labeled glucose (e.g., 10 mM), dialyzed FBS, and antibiotics.

  • Initiation of Labeling:

    • Aspirate the standard growth medium from the cells.

    • Gently wash the cell monolayer once with sterile phosphate-buffered saline (PBS) to remove residual unlabeled glucose.

    • Add the pre-warmed ¹³C-labeling medium to the cells.

  • Incubation: Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady-state. This time will vary depending on the cell line and should be determined empirically (often 24-48 hours).

  • Metabolite Quenching and Extraction: Proceed immediately to Protocol 2 to halt metabolic activity and extract intracellular metabolites.

Protocol 2: Metabolite Quenching and Extraction

This critical step ensures the preservation of the in vivo metabolic state at the time of harvesting.

Materials:

  • Cold methanol (B129727) (-80°C)

  • Cold PBS

  • Cell scraper

  • Centrifuge capable of reaching -9°C

  • Lyophilizer or vacuum concentrator

Procedure:

  • Quenching:

    • Rapidly aspirate the labeling medium.

    • Immediately add ice-cold methanol to the culture vessel to quench all enzymatic activity.

  • Cell Lysis and Harvesting:

    • Scrape the cells in the presence of cold methanol.

    • Transfer the cell suspension to a pre-chilled centrifuge tube.

  • Extraction:

    • Centrifuge the cell suspension at a low temperature (e.g., 1,000 x g for 5 minutes at -9°C) to pellet the cell debris.

    • Collect the supernatant containing the extracted metabolites.

  • Drying: Dry the metabolite extract completely using a lyophilizer or vacuum concentrator. The dried extract can be stored at -80°C until analysis.

Protocol 3: GC-MS Analysis of ¹³C-Labeled Metabolites

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and quantifying the mass isotopomer distributions of metabolites.

Materials:

  • Dried metabolite extract

  • Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine (B92270), N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)

  • GC-MS system with a suitable column (e.g., DB-5ms)

  • Autosampler vials with inserts

Procedure:

  • Derivatization:

    • Resuspend the dried metabolite extract in a solution of methoxyamine hydrochloride in pyridine to protect carbonyl groups. Incubate as required (e.g., 90 minutes at 30°C).

    • Add MTBSTFA to the sample to derivatize hydroxyl and amine groups, making the metabolites volatile for GC analysis. Incubate as required (e.g., 60 minutes at 60°C).

  • GC-MS Analysis:

    • Transfer the derivatized sample to a GC-MS vial.

    • Inject the sample into the GC-MS system.

    • Run a suitable temperature gradient to separate the derivatized metabolites.

    • The mass spectrometer will detect the mass-to-charge ratio (m/z) of the metabolite fragments, providing the mass isotopomer distribution (MID).

  • Data Analysis: The resulting MIDs are used to calculate the relative contributions of different pathways to the production of each metabolite. This data is then used in computational models to estimate intracellular metabolic fluxes.

Mandatory Visualizations

The following diagrams, created using the DOT language, visualize key aspects of the this compound pathway and the experimental workflow for its analysis.

L_Xylulose_Pathway cluster_glucuronate Glucuronate Pathway cluster_L_Xylulose This compound Formation cluster_PPP_entry Pentose Phosphate Pathway Entry D-Glucose D-Glucose UDP-Glucuronate UDP-Glucuronate D-Glucose->UDP-Glucuronate UDP-glucose dehydrogenase D-Glucuronate D-Glucuronate UDP-Glucuronate->D-Glucuronate L-Gulonate L-Gulonate D-Glucuronate->L-Gulonate Gulonate dehydrogenase 3-Keto-L-gulonate 3-Keto-L-gulonate L-Gulonate->3-Keto-L-gulonate 3-keto-L-gulonate dehydrogenase This compound This compound 3-Keto-L-gulonate->this compound Decarboxylase Xylitol Xylitol This compound->Xylitol This compound reductase (DCXR) D-Xylulose D-Xylulose Xylitol->D-Xylulose Xylitol dehydrogenase D-Xylulose-5-P D-Xylulose-5-P D-Xylulose->D-Xylulose-5-P Xylulokinase PPP PPP D-Xylulose-5-P->PPP

Caption: The this compound pathway, originating from D-Glucose.

MFA_Workflow Start Start Experimental_Design 1. Experimental Design (Tracer Selection) Start->Experimental_Design Cell_Culture 2. Cell Culture and Isotopic Labeling Experimental_Design->Cell_Culture Metabolite_Extraction 3. Quenching and Metabolite Extraction Cell_Culture->Metabolite_Extraction Analytical_Measurement 4. Analytical Measurement (GC-MS or LC-MS) Metabolite_Extraction->Analytical_Measurement Data_Analysis 5. Mass Isotopomer Distribution Analysis Analytical_Measurement->Data_Analysis Flux_Calculation 6. Computational Modeling and Flux Calculation Data_Analysis->Flux_Calculation Flux_Map 7. Metabolic Flux Map Visualization Flux_Calculation->Flux_Map End End Flux_Map->End

References

Application Notes and Protocols: L-Xylulose as a Substrate for Enzyme Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the characterization of enzymes that utilize L-Xylulose as a substrate. This document is intended to guide researchers in setting up and performing experiments to determine the kinetic properties and optimal conditions for these enzymes, which are relevant in various metabolic pathways and have potential applications in biotechnology and drug development.

Introduction

This compound is a ketopentose sugar that serves as a key intermediate in the L-arabinose catabolic pathway in many microorganisms. The characterization of enzymes that metabolize this compound is crucial for understanding metabolic fluxes, identifying potential targets for drug development, and engineering novel biosynthetic pathways. The two primary enzymes that utilize this compound as a substrate are this compound reductase (LXR) and L-xylulokinase. This document provides a comprehensive guide to the characterization of these enzymes using this compound.

Data Presentation

The following tables summarize the quantitative data for this compound reductase and L-xylulokinase from various sources.

Table 1: Kinetic Parameters of this compound Reductase (EC 1.1.1.10)
OrganismKm (this compound) [mM]Vmax [U/mg]kcat [s-1]Optimal pHOptimal Temperature (°C)Cofactor
Neurospora crassaHigh (not determined)2101347.0 (reductase)~37NADPH
Rhizomucor pusillus8.71106-7.0-NADPH
Trichoderma reesei (LXR3)2.9 ± 0.4-1.8 ± 0.1--NADPH
Ambrosiozyma monospora-----NADH

Note: The Km for this compound from Neurospora crassa was noted to be unusually high and did not plateau in the tested concentration range.

Table 2: Kinetic Parameters of L-Xylulokinase (EC 2.7.1.53)
OrganismKm (this compound) [mM]Vmax [U/mg]Optimal pHOptimal Temperature (°C)Cofactor
Aerobacter aerogenesData not availableData not availableData not availableData not availableATP

Experimental Protocols

Protocol for this compound Reductase (LXR) Assay

This protocol describes a continuous spectrophotometric assay to determine the activity of this compound reductase by monitoring the oxidation of NADPH at 340 nm.

Materials:

  • Purified this compound reductase

  • This compound solution (e.g., 1 M stock in water)

  • NADPH solution (e.g., 10 mM stock in buffer)

  • Reaction buffer (e.g., 50 mM Potassium Phosphate Buffer, pH 7.0)

  • Spectrophotometer with temperature control

  • Cuvettes

Procedure:

  • Prepare the reaction mixture: In a 1 mL cuvette, combine the following:

    • 850 µL of reaction buffer

    • 50 µL of this compound solution (for a final concentration of 50 mM)

    • 20 µL of NADPH solution (for a final concentration of 0.2 mM)

  • Equilibrate the mixture: Incubate the cuvette in the spectrophotometer at the desired temperature (e.g., 25°C) for 5 minutes to ensure temperature equilibrium.

  • Initiate the reaction: Add an appropriate amount of purified this compound reductase to the cuvette and mix gently by pipetting. The final volume is 1 mL.

  • Monitor the reaction: Immediately start monitoring the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is directly proportional to the enzyme activity.

  • Calculate enzyme activity: The activity of the enzyme is calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM-1cm-1). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

For determination of kinetic parameters:

  • Km for this compound: Vary the concentration of this compound (e.g., 0.1 mM to 10 mM) while keeping the NADPH concentration constant and saturating.

  • Km for NADPH: Vary the concentration of NADPH (e.g., 0.01 mM to 0.5 mM) while keeping the this compound concentration constant and saturating.

Protocol for L-Xylulokinase Assay

This protocol describes a coupled spectrophotometric assay to determine the activity of L-xylulokinase. The production of ADP is coupled to the oxidation of NADH via pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).

Materials:

  • Purified L-xylulokinase

  • This compound solution (e.g., 1 M stock in water)

  • ATP solution (e.g., 100 mM stock in buffer, pH 7.0)

  • Phosphoenolpyruvate (PEP) solution (e.g., 20 mM stock)

  • NADH solution (e.g., 10 mM stock in buffer)

  • Pyruvate kinase (PK) suspension

  • Lactate dehydrogenase (LDH) suspension

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2)

  • Spectrophotometer with temperature control

  • Cuvettes

Procedure:

  • Prepare the reaction mixture: In a 1 mL cuvette, combine the following:

    • 800 µL of reaction buffer

    • 50 µL of ATP solution (for a final concentration of 5 mM)

    • 50 µL of PEP solution (for a final concentration of 1 mM)

    • 20 µL of NADH solution (for a final concentration of 0.2 mM)

    • 1 µL of PK (e.g., ~5 units)

    • 1 µL of LDH (e.g., ~7 units)

    • An appropriate amount of purified L-xylulokinase

  • Equilibrate the mixture: Incubate the cuvette in the spectrophotometer at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction: Add this compound solution to a final desired concentration (e.g., 10 mM) and mix gently.

  • Monitor the reaction: Immediately monitor the decrease in absorbance at 340 nm. The rate of NADH oxidation is proportional to the rate of ADP production by L-xylulokinase.

  • Calculate enzyme activity: Calculate the enzyme activity using the molar extinction coefficient of NADH as described for the LXR assay. One unit of L-xylulokinase activity is the amount of enzyme that produces 1 µmol of ADP per minute.

Visualizations

L-Arabinose Catabolic Pathway

L_Arabinose_Catabolism L_Arabinose L-Arabinose L_Arabinitol L-Arabinitol L_Arabinose->L_Arabinitol L_Xylulose This compound L_Arabinitol->L_Xylulose Xylitol Xylitol L_Xylulose->Xylitol L_Xylulose_5P This compound-5-phosphate L_Xylulose->L_Xylulose_5P L-Xylulokinase D_Xylulose D-Xylulose Xylitol->D_Xylulose D_Xylulose_5P D-Xylulose-5-phosphate D_Xylulose->D_Xylulose_5P PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP L_Xylulose_5P->PPP

Caption: Fungal L-arabinose catabolic pathway highlighting this compound.

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Enzyme Purified Enzyme Assay Enzyme Assay (Spectrophotometric) Enzyme->Assay Substrate This compound Substrate Substrate->Assay Cofactor Cofactor (NADPH/ATP) Cofactor->Assay Buffer Reaction Buffer Buffer->Assay Kinetics Kinetic Analysis (Vary Substrate/Cofactor) Assay->Kinetics Optimization Condition Optimization (pH, Temperature) Assay->Optimization Data Raw Data Acquisition (Absorbance vs. Time) Assay->Data Kinetics->Data Optimization->Data Calc Calculation of Initial Velocity (V₀) Data->Calc Plot Michaelis-Menten Plot Calc->Plot Params Determination of Km, Vmax, kcat Plot->Params

Caption: General workflow for characterizing enzymes using this compound.

Application Notes and Protocols for L-Xylulose in Low-Calorie Sweetener Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of L-Xylulose, a rare sugar with significant potential in the development of low-calorie sweeteners. This document outlines its metabolic pathways, potential health benefits, and includes detailed protocols for its production, analysis, and evaluation of its functional properties.

Introduction to this compound

This compound is a naturally occurring five-carbon ketopentose sugar. As a rare sugar, it is not as abundant in nature as common sugars like glucose or fructose. However, it holds promise as a low-calorie sweetener due to its unique metabolic fate in the human body and potential physiological effects, such as the inhibition of α-glucosidase, which may help in managing blood glucose levels.[1] Its development as a sweetener involves enzymatic production, characterization of its sensory properties, and evaluation of its metabolic and health impacts.

Physicochemical Properties and Estimated Nutritional Information

While specific experimental data for this compound is limited in publicly available literature, its properties can be estimated based on its isomers and related compounds like D-xylose and xylitol (B92547).

Data Presentation: Estimated Nutritional and Physicochemical Profile of this compound

PropertyEstimated Value/CharacteristicReference Compound(s)Citation
Molecular Formula C₅H₁₀O₅--
Molar Mass 150.13 g/mol --
Appearance White crystalline powderD-xylose[2]
Relative Sweetness Not definitively determined for this compound. D-Xylose is ~0.7 times as sweet as sucrose (B13894). Xylitol is approximately as sweet as sucrose.D-Xylose, Xylitol[3][4]
Caloric Value Estimated to be low. The caloric value of D-xylose is approximately 2.4 kcal/g.D-Xylose[5][6]
Glycemic Index Expected to be low.D-Xylose[2]
Solubility Soluble in water.D-Xylose[5]

Note: The relative sweetness of this compound has not been conclusively reported in the available literature. Sensory evaluation is required for a definitive value.

Metabolic Pathways of this compound

This compound is an intermediate in key metabolic pathways in humans, primarily the uronic acid pathway. Understanding these pathways is crucial for assessing its safety and potential as a low-calorie sweetener.

The Uronic Acid Pathway

The uronic acid pathway is an alternative route for glucose metabolism that does not lead to the production of ATP.[7] In this pathway, glucose-6-phosphate is eventually converted to this compound. A deficiency in the enzyme this compound reductase, which converts this compound to xylitol, leads to a benign genetic condition called essential pentosuria, characterized by the excretion of this compound in the urine.[7] This indicates that this compound is not readily metabolized for energy in humans, supporting its potential as a low-calorie substance.

uronic_acid_pathway glucose6p Glucose-6-Phosphate glucose1p Glucose-1-Phosphate glucose6p->glucose1p udpglucose UDP-Glucose glucose1p->udpglucose udpglucuronate UDP-Glucuronate udpglucose->udpglucuronate UDP-glucose dehydrogenase glucuronate D-Glucuronate udpglucuronate->glucuronate lgulonate L-Gulonate glucuronate->lgulonate keto_lgulonate 3-Keto-L-gulonate lgulonate->keto_lgulonate lxylulose This compound keto_lgulonate->lxylulose Decarboxylation xylitol Xylitol lxylulose->xylitol This compound reductase (NADP+) dxylulose D-Xylulose xylitol->dxylulose Xylitol dehydrogenase (NAD+) dxylulose5p D-Xylulose-5-Phosphate dxylulose->dxylulose5p ppp Pentose Phosphate (B84403) Pathway dxylulose5p->ppp

Uronic Acid Pathway showing the formation of this compound.

Experimental Protocols

Protocol for Enzymatic Production of this compound from Xylitol

This protocol describes the bioconversion of xylitol to this compound using an immobilized enzyme system, which offers advantages in terms of enzyme stability and reusability.

Objective: To produce this compound from xylitol using immobilized L-arabinitol 4-dehydrogenase (LAD) or a suitable xylitol dehydrogenase.

Materials:

  • Xylitol

  • L-arabinitol 4-dehydrogenase (LAD) or other suitable xylitol dehydrogenase

  • Magnetic nanoparticles (for immobilization)

  • Glutaraldehyde (B144438) solution (25%)

  • Tris-HCl buffer (pH 9.0)

  • NAD⁺ (Nicotinamide adenine (B156593) dinucleotide)

  • NADH oxidase (for cofactor regeneration, optional)

  • Sodium phosphate buffer

  • BCA Protein Assay Kit

  • HPLC system with a suitable column for sugar analysis

Procedure:

  • Enzyme Immobilization:

    • Activate magnetic nanoparticles by treating them with a glutaraldehyde solution.

    • Incubate the activated nanoparticles with the LAD enzyme solution in a sodium phosphate buffer to allow for covalent immobilization.

    • Wash the nanoparticles several times with the buffer to remove any unbound enzyme.

    • Determine the amount of immobilized protein using a BCA Protein Assay Kit.

  • Enzymatic Bioconversion:

    • Prepare a reaction mixture containing xylitol (e.g., 20-50 g/L) and NAD⁺ (e.g., 100 µM) in a Tris-HCl buffer (pH 9.0).

    • Add the immobilized LAD enzyme to the reaction mixture.

    • If using a cofactor regeneration system, add NADH oxidase to the mixture.

    • Incubate the reaction at an optimal temperature (e.g., 30-37°C) with gentle agitation.

    • Monitor the progress of the reaction by taking samples at regular intervals.[8]

  • Quantification of this compound:

    • Analyze the reaction samples using an HPLC system equipped with a suitable column (e.g., an ion-exchange column) and a refractive index (RI) detector.[9][10][11]

    • Use a mobile phase such as dilute sulfuric acid.[9]

    • Quantify the concentration of this compound by comparing the peak area to a standard curve of known this compound concentrations.

bioconversion_workflow xylitol Xylitol (Substrate) reactor Bioreactor xylitol->reactor enzyme Immobilized LAD Enzyme enzyme->reactor nad NAD+ (Cofactor) nad->reactor hplc HPLC Analysis reactor->hplc Sampling lxylulose This compound (Product) hplc->lxylulose Quantification

Workflow for the enzymatic production of this compound.
Protocol for In Vitro α-Glucosidase Inhibitory Assay

This assay is used to evaluate the potential of this compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion. Inhibition of this enzyme can help to lower postprandial blood glucose levels.

Objective: To determine the α-glucosidase inhibitory activity of this compound.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (B1664774) (positive control)

  • Sodium phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a solution of α-glucosidase (e.g., 0.1 U/mL) in sodium phosphate buffer.

    • Prepare a solution of pNPG (e.g., 1.25 mM) in sodium phosphate buffer.

    • Prepare various concentrations of this compound and acarbose in the buffer.

  • Assay Protocol:

    • In a 96-well microplate, add 50 µL of the α-glucosidase solution to each well.

    • Add 50 µL of the this compound or acarbose solutions at different concentrations to the respective wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for a further 20 minutes.

    • Stop the reaction by adding 100 µL of sodium carbonate solution.

    • Measure the absorbance at 405 nm using a microplate reader.[12][13][14]

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control (enzyme and substrate without inhibitor) and Abs_sample is the absorbance of the sample with the inhibitor.

    • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

glucosidase_inhibition_workflow enzyme α-Glucosidase incubation1 Pre-incubation (37°C, 15 min) enzyme->incubation1 inhibitor This compound or Acarbose inhibitor->incubation1 incubation2 Incubation (37°C, 20 min) incubation1->incubation2 substrate pNPG (Substrate) substrate->incubation2 stop Add Na₂CO₃ (Stop Reaction) incubation2->stop read Measure Absorbance (405 nm) stop->read calculate Calculate % Inhibition and IC₅₀ read->calculate

Workflow for the α-glucosidase inhibition assay.
Protocol for Sensory Evaluation of this compound Sweetness

This protocol provides a framework for determining the relative sweetness of this compound compared to sucrose.

Objective: To determine the sweetness intensity of this compound relative to sucrose.

Materials:

  • This compound

  • Sucrose (analytical grade)

  • Deionized, purified water

  • Glassware

  • Trained sensory panel (10-15 panelists)

Procedure:

  • Preparation of Samples:

    • Prepare a series of sucrose solutions of known concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v) to serve as references.

    • Prepare a series of this compound solutions at various concentrations. The concentration range should be determined in preliminary tests to approximate the sweetness of the sucrose references.

  • Sensory Evaluation Session:

    • Conduct the evaluation in a controlled environment with individual booths to prevent interaction between panelists.

    • Use a two-alternative forced-choice (2-AFC) or a ranking test method.[15]

    • For the 2-AFC method, present panelists with a pair of samples, one containing sucrose and the other this compound, and ask them to identify the sweeter sample.

    • For the ranking test, present panelists with a set of samples (including sucrose references and this compound solutions) and ask them to rank them in order of increasing sweetness.

    • Panelists should rinse their mouths with water between samples.

  • Data Analysis:

    • For the 2-AFC data, determine the concentration of this compound that is perceived as equally sweet to a specific concentration of sucrose (the point of subjective equality).

    • For the ranking data, analyze the ranks to determine the relative sweetness.

    • Calculate the relative sweetness of this compound as the ratio of the sucrose concentration to the equally sweet this compound concentration.

Stability in Food Matrices

The stability of rare sugars like this compound during food processing is a critical factor for their application. Studies on other rare sugars have shown that stability is influenced by pH, temperature, and heating time.[1][16][17] Allulose, for example, has been shown to be relatively stable under various cooking conditions.[1][16] It is expected that this compound, as a ketose, may undergo Maillard reactions with amino acids, which could affect its stability and the color/flavor of the final product. Further studies are needed to specifically evaluate the stability of this compound in different food systems and under various processing conditions.

Regulatory Status

As of the current date, this compound does not have a specific Generally Recognized As Safe (GRAS) notification from the U.S. Food and Drug Administration (FDA). Any company intending to market this compound as a food ingredient would need to submit a GRAS notification with comprehensive safety data for FDA review.

Conclusion

This compound presents a promising opportunity in the low-calorie sweetener market. Its metabolic pathway suggests a low caloric contribution, and preliminary evidence indicates potential health benefits. The protocols provided in these application notes offer a foundation for researchers and developers to produce, analyze, and evaluate this compound for its suitability as a novel sweetener. Further research is required to fully characterize its sensory profile, stability in various food applications, and to establish its safety for regulatory approval.

References

Microbial Production of L-Xylulose and L-Xylose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microbial production of the rare sugars L-xylulose and L-xylose. These sugars and their derivatives are of significant interest in the pharmaceutical industry, with applications including the development of antiviral drugs and therapies for metabolic disorders.[1][2][3] This guide outlines the key microbial strains, fermentation and conversion parameters, and purification protocols to facilitate research and development in this area.

Introduction

This compound and L-xylose are rare pentose (B10789219) sugars with significant biological activities. This compound serves as a precursor for the synthesis of other important rare sugars like L-ribose and L-xylose, which are building blocks for antiviral nucleoside analogues.[4][5] Additionally, derivatives of L-xylose have shown potential as inhibitors of urinary glucose reabsorption, suggesting their utility in the treatment of diabetes.

Biotechnological production of these rare sugars offers a promising alternative to complex and often low-yielding chemical synthesis methods. The typical microbial production strategy involves a two-step enzymatic conversion:

  • Xylitol (B92547) to this compound: Oxidation of the readily available polyol, xylitol, to this compound. This step is catalyzed by the enzyme xylitol-4-dehydrogenase.

  • This compound to L-Xylose: Isomerization of this compound to L-xylose, catalyzed by an enzyme such as L-fucose isomerase.

This document details the protocols for producing these sugars using recombinant Escherichia coli strains expressing the necessary enzymes.

Data Summary: Production Parameters

The following tables summarize key quantitative data from studies on the microbial production of this compound and L-xylose.

Table 1: Microbial Production of this compound from Xylitol

MicroorganismEnzymeSubstrate Conc. (g/L)Product Conc. (g/L)Specific Productivity (g/g/h)Yield (%)Reference
Recombinant E. coli BPT228Xylitol-4-dehydrogenase (Pantoea ananatis)250-350-1.09 ± 0.10>80

Table 2: Enzymatic Conversion of this compound to L-Xylose

EnzymeSource OrganismSubstrateProductKm (mM)Vmax (µmol/mg/min)Reaction Equilibrium (this compound:L-xylose)Reference
L-fucose isomeraseEscherichia coliThis compoundL-Xylose410.2315:85

Metabolic and Experimental Workflows

The following diagrams illustrate the key metabolic pathway and the general experimental workflow for the production of this compound and L-xylose.

MetabolicPathway Xylitol Xylitol LXylulose This compound Xylitol->LXylulose Xylitol-4-dehydrogenase (NAD+ -> NADH) LXylose L-Xylose LXylulose->LXylose L-fucose isomerase

Caption: Metabolic pathway for the conversion of xylitol to L-xylose.

ExperimentalWorkflow cluster_l_xylulose This compound Production cluster_l_xylose L-Xylose Production Cultivation1 Cultivate Recombinant E. coli (Xylitol-4-dehydrogenase) Induction1 Induce Enzyme Expression (e.g., IPTG) Cultivation1->Induction1 Harvesting1 Harvest Cells Induction1->Harvesting1 Conversion1 Whole-cell Bioconversion (Xylitol -> this compound) Harvesting1->Conversion1 Purification1 Purify this compound Conversion1->Purification1 Conversion2 Enzymatic Conversion (this compound -> L-Xylose) Purification1->Conversion2 Purified this compound Cultivation2 Cultivate Recombinant E. coli (L-fucose isomerase) Induction2 Induce Enzyme Expression (e.g., IPTG) Cultivation2->Induction2 Harvesting2 Harvest Cells / Prepare Cell-free extract Induction2->Harvesting2 Harvesting2->Conversion2 Purification2 Purify L-Xylose Conversion2->Purification2

Caption: General experimental workflow for microbial production.

Experimental Protocols

Protocol 1: Production of this compound using Recombinant E. coli

This protocol describes the production of this compound from xylitol using resting cells of recombinant E. coli expressing xylitol-4-dehydrogenase from Pantoea ananatis.

1. Strain Cultivation and Induction:

  • Strain: E. coli harboring a plasmid with the xylitol-4-dehydrogenase (xdh) gene from Pantoea ananatis.

  • Media: Luria-Bertani (LB) broth supplemented with the appropriate antibiotic for plasmid maintenance.

  • Culture Conditions:

    • Inoculate 50 mL of LB medium with a single colony of the recombinant E. coli strain.

    • Incubate at 37°C with shaking at 200 rpm overnight.

    • Inoculate 1 L of fresh LB medium with the overnight culture.

    • Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction:

    • Induce the expression of xylitol-4-dehydrogenase by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • Continue incubation at a lower temperature (e.g., 25-30°C) for 4-6 hours or overnight to allow for protein expression.

2. Cell Harvesting and Preparation:

  • Harvest the induced cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5).

  • Resuspend the cell pellet in the conversion buffer to the desired cell density.

3. Whole-Cell Bioconversion:

  • Conversion Buffer: 20 mM potassium phosphate buffer (pH 7.0), 5 mM MgCl2. For optimal productivity, a pH between 7.5 and 8.0 can be used.

  • Substrate: Add xylitol to the cell suspension to a final concentration of 250-350 g/L.

  • Reaction Conditions:

    • Incubate the reaction mixture at a temperature above 44°C with vigorous shaking.

    • Monitor the conversion of xylitol to this compound over time using High-Performance Liquid Chromatography (HPLC).

4. Purification of this compound:

  • Separate the cells from the reaction mixture by centrifugation.

  • The supernatant containing this compound can be purified using techniques such as chromatography (e.g., ion-exchange or size-exclusion) and crystallization.

Protocol 2: Production of L-Xylose from this compound

This protocol outlines the enzymatic conversion of this compound to L-xylose using E. coli L-fucose isomerase.

1. Enzyme Preparation:

  • Strain: E. coli overexpressing the L-fucose isomerase gene.

  • Cultivation and Induction: Follow a similar procedure as described in Protocol 1 for cultivating and inducing the recombinant E. coli strain.

  • Enzyme Extraction (Optional - for cell-free conversion):

    • After harvesting, resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing lysozyme (B549824) and DNase I).

    • Disrupt the cells using sonication or a French press.

    • Clarify the lysate by centrifugation to obtain a cell-free extract containing the L-fucose isomerase.

2. Enzymatic Conversion:

  • Substrate: Purified this compound from Protocol 1.

  • Reaction Buffer: A buffer with a pH optimum over 10.5 is ideal for the L-fucose isomerase.

  • Reaction Conditions:

    • Combine the this compound solution with the prepared enzyme (either whole cells or cell-free extract).

    • Incubate the reaction at 35°C.

    • The reaction will proceed towards an equilibrium of approximately 15:85 (this compound:L-xylose).

    • Monitor the formation of L-xylose using HPLC.

3. Purification of L-Xylose:

  • Terminate the enzymatic reaction (e.g., by heat inactivation if using a cell-free extract).

  • Remove any cellular debris or protein by centrifugation or filtration.

  • Purify L-xylose from the reaction mixture using chromatographic techniques. The purification process may involve steps such as:

    • Decolorization: Treatment with activated carbon.

    • Desalting: Ion-exchange chromatography.

    • Separation: Chromatographic separation to isolate L-xylose from residual this compound and other components.

    • Concentration and Crystallization: Evaporation, concentration, and crystallization to obtain pure L-xylose.

Applications in Drug Development

  • Antiviral Agents: this compound and L-xylose serve as important chiral building blocks in the synthesis of nucleoside analogues that can act as antiviral drugs.

  • Metabolic Disorders: Derivatives of L-xylose have been investigated as inhibitors of sodium-dependent glucose cotransporter 2 (SGLT2), which are a class of drugs used to treat type 2 diabetes by promoting the excretion of glucose in the urine. L-arabinose and D-xylose have also been shown to reduce postprandial glucose and insulin (B600854) responses.

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of L-Xylulose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of L-Xylulose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the chemical synthesis of this rare sugar. While biotechnological production of this compound is often favored due to higher yields and milder conditions, understanding and troubleshooting chemical synthesis routes remains crucial for specific research and development applications.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the chemical synthesis of this compound considered challenging?

A1: The chemical synthesis of this compound is known to be difficult and often results in low yields.[1] The primary challenges stem from the polyhydroxylated and stereochemically complex nature of pentoses. Key difficulties include:

  • Lack of Stereocontrol: Achieving the correct stereochemistry at each chiral center is difficult and often requires multi-step processes.

  • Protecting Group Manipulation: The multiple hydroxyl groups necessitate a complex strategy of protection and deprotection, which can be inefficient and lead to side reactions.[2]

  • Side Product Formation: Isomerization, epimerization, and degradation reactions are common under many chemical synthesis conditions, leading to a mixture of sugars that are difficult to separate.

  • Harsh Reaction Conditions: Many chemical routes involve harsh conditions (e.g., strong acids or bases, high temperatures) that can lead to the degradation of the sugar backbone.[3]

Q2: What are the common starting materials for the chemical synthesis of this compound?

A2: Common starting materials for the synthesis of this compound and other L-sugars include more abundant D-sugars that can be chemically converted. For this compound, potential precursors include D-sorbitol and D-gluconolactone.[4] The synthesis from D-gluconolactone has also been reported for the production of L-xylose, a related L-pentose.

Q3: What are the main chemical strategies employed for this compound synthesis?

A3: The synthesis of rare sugars like this compound often involves isomerization or epimerization reactions. For instance, L-ribulose could theoretically be epimerized to this compound. Another approach involves the oxidation of a suitable polyol precursor, such as L-arabitol. However, these chemical methods are often complex and have been largely superseded by more efficient biocatalytic methods.

Q4: How does the chemical synthesis of this compound compare to biotechnological methods?

A4: Biotechnological methods are generally considered superior for this compound production. They offer higher specificity, milder reaction conditions, and often higher yields. The enzymatic conversion of xylitol (B92547) to this compound using xylitol 4-dehydrogenase is a well-studied and efficient biotransformation. Chemical synthesis, while offering versatility in substrate choice, typically suffers from the drawbacks mentioned in Q1.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low yields are a common problem in the chemical synthesis of this compound. The following table outlines potential causes and suggested solutions.

Potential Cause Suggested Solution
Degradation of Starting Material or Product Optimize reaction temperature and time. Avoid prolonged exposure to harsh acidic or basic conditions. Consider using milder reagents.
Inefficient Protecting Group Strategy Re-evaluate the choice of protecting groups to ensure they are stable under the reaction conditions and can be removed with high efficiency.
Formation of Multiple Side Products Improve the selectivity of the reaction by optimizing catalyst choice, solvent, and temperature. Analyze byproducts to understand side reaction pathways.
Incomplete Reaction Monitor the reaction progress using techniques like TLC or HPLC. Adjust reaction time or reagent stoichiometry to drive the reaction to completion.
Issue 2: Difficulty in Product Purification

The purification of this compound from a chemical reaction mixture can be challenging due to the presence of structurally similar isomers and byproducts.

Problem Potential Cause Suggested Solution
Co-elution of Isomers during Chromatography Presence of diastereomeric sugars (e.g., L-ribulose, L-lyxose).Use specialized chromatography resins, such as cation-exchange resins, which can improve the separation of sugars. Consider derivatization to enhance separability.
Product Degradation during Purification Exposure to acidic or basic conditions during workup or chromatography.Maintain neutral pH during purification steps. Use buffered mobile phases for chromatography.
Residual Reagents or Protecting Groups Incomplete removal of catalysts, protecting groups, or their byproducts.Optimize the workup procedure to effectively remove all residual reagents. Ensure complete deprotection before the final purification step.
High Viscosity of Sugar Solutions Concentrated sugar solutions are highly viscous, making handling and purification difficult.Work with more dilute solutions where feasible. Use high-boiling point alcohols as solvents for crystallization, which can reduce viscosity at elevated temperatures.

Experimental Protocols

Given the scarcity of detailed chemical synthesis protocols for this compound in recent literature, the following represents a generalized, hypothetical workflow based on established carbohydrate chemistry principles. This protocol is for illustrative purposes and requires significant optimization.

Hypothetical Synthesis of this compound from D-Sorbitol

This multi-step synthesis involves the selective protection of hydroxyl groups, oxidation, chain shortening, and final deprotection.

Step 1: Selective Protection of D-Sorbitol

  • Protect the primary hydroxyl groups of D-sorbitol using a bulky protecting group like trityl chloride in pyridine.

  • Protect the remaining secondary hydroxyl groups with a different protecting group, for example, by forming acetonides with acetone (B3395972) in the presence of an acid catalyst.

Step 2: Oxidative Cleavage

  • Selectively deprotect the primary hydroxyl groups.

  • Perform oxidative cleavage of the C1-C2 bond using an oxidizing agent like sodium periodate (B1199274) to yield a protected L-xylose derivative.

Step 3: Isomerization to a Protected this compound

  • Isomerize the protected L-xylose to the corresponding protected this compound. This can be attempted using a base catalyst, though this step is prone to side reactions and low yields.

Step 4: Deprotection

  • Remove all protecting groups under appropriate conditions (e.g., acid hydrolysis for acetonides, hydrogenolysis for benzyl (B1604629) ethers) to yield this compound.

Step 5: Purification

  • Purify the crude this compound using column chromatography on a cation-exchange resin.

Visualizations

Logical Workflow for Troubleshooting Low Yield in this compound Synthesis

G Troubleshooting Low Yield start Low Yield of this compound Observed check_reaction Analyze Crude Reaction Mixture (TLC, HPLC, NMR) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Multiple Side Products? incomplete->side_products No optimize_time Optimize Reaction Time / Reagent Stoichiometry incomplete->optimize_time Yes degradation Product Degradation? side_products->degradation No optimize_conditions Optimize Catalyst / Solvent / Temperature side_products->optimize_conditions Yes milder_conditions Use Milder Reaction Conditions / Reagents degradation->milder_conditions Yes protecting_groups Re-evaluate Protecting Group Strategy degradation->protecting_groups No end Improved Yield optimize_time->end optimize_conditions->end milder_conditions->end protecting_groups->end

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Signaling Pathway for Protecting Group Strategy in Carbohydrate Synthesis

G Protecting Group Strategy start Polyhydroxylated Starting Material (e.g., D-Sorbitol) select_pg1 Selectively Protect Primary -OH Groups start->select_pg1 select_pg2 Protect Secondary -OH Groups select_pg1->select_pg2 reaction Perform Desired Chemical Transformation select_pg2->reaction deprotect1 Selectively Deprotect One Set of -OH Groups reaction->deprotect1 deprotect2 Remove All Remaining Protecting Groups deprotect1->deprotect2 final_product Final Product (this compound) deprotect2->final_product

Caption: A generalized workflow for applying protecting groups in carbohydrate synthesis.

References

Technical Support Center: Enzymatic Production of L-Xylulose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic production of L-Xylulose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide standardized protocols for key experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzymatic pathway for this compound production?

A1: The most common and studied enzymatic pathway for this compound production is the biotransformation of a polyol substrate, such as xylitol (B92547) or L-arabinitol. This reaction is catalyzed by a dehydrogenase enzyme, which requires a cofactor.

  • From Xylitol: Xylitol is oxidized to this compound by xylitol 4-dehydrogenase (XD) or a related enzyme, using NAD+ as a cofactor which is reduced to NADH.[1][2]

  • From L-Arabinitol: L-arabinitol is converted to this compound by L-arabinitol 4-dehydrogenase (LAD), also utilizing NAD+ as a cofactor.[3]

Troubleshooting Guide: Low this compound Yield

Q2: My this compound yield is significantly lower than expected. What are the common causes?

A2: Low yield is a frequent issue that can be attributed to several factors. Systematically evaluating each component of your experimental setup is the best approach. The primary areas to investigate are enzyme activity, reaction conditions, substrate and cofactor limitations, and the presence of inhibitors.

Q3: How can I determine if my enzyme is inactive or has low activity?

A3: Enzyme inactivity is a primary cause of reaction failure. First, ensure you are using the correct enzyme; L-arabinose isomerase is often used for other rare sugars like D-tagatose (B3328093), not this compound.[4][5] For this compound production from xylitol, you should be using a xylitol dehydrogenase.[2] Perform a specific activity assay to confirm its functionality. This typically involves measuring the rate of NADH production, which can be monitored spectrophotometrically by the increase in absorbance at 340 nm. Refer to the detailed protocol below for an enzyme activity assay.

Q4: What are the optimal reaction conditions (pH, temperature) for this compound production?

A4: Enzyme activity is highly sensitive to pH and temperature. The optimal conditions can vary depending on the source of the enzyme (e.g., the microorganism it was derived from). For example, in experiments using recombinant E. coli expressing xylitol dehydrogenase, the optimal pH was found to be between 7.5 and 8.0, with the highest production rates occurring at temperatures above 44°C.[2] It is crucial to consult the manufacturer's data sheet for your specific enzyme or perform an optimization experiment. Deviating from the optimal range can drastically reduce enzyme activity and stability.

Q5: Could the concentration of my substrate (Xylitol) or cofactor (NAD+) be limiting the reaction?

A5: Yes, both substrate and cofactor concentrations are critical.

  • Substrate Concentration: While it may seem counterintuitive, excessively high initial substrate concentrations can sometimes lead to substrate inhibition in certain enzymes. However, for this compound production using some recombinant systems, a high initial xylitol concentration (250-350 g/L) was found to be optimal.[2] If your concentration is much lower, it could be the limiting factor.

  • Cofactor (NAD+) Availability: The conversion of xylitol to this compound is an oxidation reaction that requires the cofactor NAD+. If NAD+ is not present in sufficient quantity or is not regenerated, the reaction will cease once the initial supply is converted to NADH. For continuous production, a cofactor regeneration system is often necessary.[3]

Q6: Are there any known inhibitors that could be affecting my enzyme?

A6: Dehydrogenases can be inhibited by various compounds. Heavy metal ions are common inhibitors of many enzymes. Additionally, the product itself, this compound, or the reduced cofactor, NADH, can cause feedback inhibition. If you are using a crude cell lysate, other metabolites within the lysate could also have an inhibitory effect.

Q7: My enzyme seems to lose activity over the course of the reaction. How can I improve its stability?

A7: Poor operational stability can lead to a decline in yield over time. High temperatures, non-optimal pH, and excessive agitation can cause enzyme denaturation. To enhance stability, consider the following:

  • Immobilization: Attaching the enzyme to a solid support (immobilization) can significantly improve its thermal and operational stability.[3] Post-immobilization treatments can further enhance this effect.[6]

  • Additives: Additives such as glycerol (B35011) or BSA are sometimes used to stabilize enzymes in solution.

  • Whole-Cell Biocatalysis: Using whole recombinant cells instead of purified enzymes can sometimes provide a more stable environment for the enzyme, protecting it from harsh external conditions.[2]

Data Summary

Table 1: Optimized Reaction Parameters for this compound Production Data derived from studies on recombinant E. coli expressing xylitol dehydrogenase.

ParameterOptimal Range/ValueSource
pH 7.5 - 8.0[2]
Temperature > 44 °C[2]
Initial Xylitol Conc. 250 - 350 g/L[2]
Agitation High shaking speed[2]
Required Cofactor NAD+[2][3]

Experimental Protocols

Protocol 1: Standard Enzymatic Production of this compound

This protocol describes a batch reaction for producing this compound from xylitol using a purified dehydrogenase.

Materials:

  • Purified xylitol dehydrogenase (XD) or L-arabinitol 4-dehydrogenase (LAD)

  • Xylitol stock solution (e.g., 500 g/L)

  • NAD+ stock solution (e.g., 50 mM)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Reaction vessel (e.g., shaker flask or bioreactor)

  • Temperature-controlled shaker or water bath

Procedure:

  • Prepare the reaction mixture in the reaction vessel. For a 10 mL final volume, add:

    • 7.0 mL Reaction Buffer (100 mM Tris-HCl, pH 8.0)

    • 2.0 mL Xylitol stock solution (for a final concentration of 100 g/L; adjust as needed based on optimization data[2])

    • 0.8 mL NAD+ stock solution (for a final concentration of 4 mM)

  • Pre-incubate the mixture at the optimal temperature (e.g., 45°C) for 10 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 0.2 mL of a suitably concentrated enzyme solution. The amount of enzyme will depend on its specific activity and should be optimized.

  • Incubate the reaction for the desired time (e.g., 1-24 hours) with agitation.

  • Withdraw samples periodically to monitor the formation of this compound using an appropriate analytical method, such as HPLC.

  • To stop the reaction in the collected samples, immediately heat them to 95-100°C for 10 minutes to denature the enzyme, followed by centrifugation to pellet the denatured protein.[7]

Protocol 2: Spectrophotometric Assay for Xylitol Dehydrogenase Activity

This assay quantifies enzyme activity by measuring the rate of NAD+ reduction to NADH.

Materials:

  • Enzyme solution (e.g., purified enzyme or cell-free extract)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Xylitol solution (e.g., 1 M in Assay Buffer)

  • NAD+ solution (e.g., 20 mM in Assay Buffer)

  • UV-transparent cuvettes (1 cm path length)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Set the spectrophotometer to read absorbance at 340 nm and maintain the temperature at the desired level (e.g., 37°C or 45°C).

  • In a 1 mL cuvette, prepare the assay cocktail by adding:

    • 850 µL Assay Buffer

    • 50 µL NAD+ solution (final concentration: 1 mM)

    • 50 µL Xylitol solution (final concentration: 50 mM)

  • Mix by gentle inversion and place the cuvette in the spectrophotometer. Allow the temperature to equilibrate for 5 minutes.

  • Blank the spectrophotometer using this mixture.

  • To start the reaction, add 50 µL of the enzyme solution to the cuvette, mix quickly and thoroughly with a pipette, and immediately begin recording the absorbance at 340 nm for 3-5 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA340/min) from the initial linear portion of the curve.

  • Calculate the enzyme activity using the Beer-Lambert law. One unit (U) of activity is often defined as the amount of enzyme that produces 1 µmol of NADH per minute.

Calculation: Activity (U/mL) = (ΔA340 / min) * (Total Assay Volume in mL) / (ε * Path Length in cm * Enzyme Volume in mL)

  • ε (Molar extinction coefficient for NADH at 340 nm): 6220 M⁻¹cm⁻¹

Visualizations

Enzymatic_Pathway Xylitol Xylitol (Substrate) plus Xylitol->plus Enzyme Xylitol Dehydrogenase NADH NADH Enzyme->NADH LXylulose This compound (Product) Enzyme->LXylulose NAD NAD+ NAD->plus plus->Enzyme

Caption: Enzymatic conversion of Xylitol to this compound.

Troubleshooting_Workflow start Low this compound Yield check_enzyme 1. Check Enzyme Activity - Is it the correct enzyme? - Perform activity assay. start->check_enzyme check_conditions 2. Verify Reaction Conditions - Is pH optimal (e.g., 7.5-8.0)? - Is temperature optimal (e.g., >44°C)? check_enzyme->check_conditions Activity OK? solution_enzyme Solution: Obtain active enzyme. check_enzyme->solution_enzyme No/Low Activity check_components 3. Evaluate Substrate/Cofactor - Is xylitol concentration adequate? - Is NAD+ limiting? Consider regeneration. check_conditions->check_components Conditions OK? solution_conditions Solution: Optimize pH and temperature. check_conditions->solution_conditions Sub-optimal check_inhibitors 4. Investigate Inhibition - Product or substrate inhibition? - Presence of metal ions? check_components->check_inhibitors Components OK? solution_components Solution: Adjust concentrations. Implement cofactor regeneration. check_components->solution_components Limiting check_stability 5. Assess Enzyme Stability - Does activity decrease over time? check_inhibitors->check_stability No Inhibition? solution_inhibitors Solution: Purify enzyme. Use dialysis or desalting. check_inhibitors->solution_inhibitors Inhibitor Present solution_stability Solution: Immobilize enzyme. Use whole-cell biocatalyst. check_stability->solution_stability Unstable

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Enhancing L-Xylulose Production from Formaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic production of L-Xylulose from formaldehyde (B43269). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.

Troubleshooting Guides

This section addresses specific issues that may arise during the enzymatic synthesis of this compound from formaldehyde. The primary pathway discussed involves a two-enzyme cascade using a benzoylformate decarboxylase mutant (BFD-M3) and a transaldolase mutant (TalB-F178Y).

Issue 1: Low or No this compound Yield

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Enzyme Inactivity or Instability - Verify Enzyme Purity and Concentration: Run SDS-PAGE to confirm the purity and correct molecular weight of your purified BFD-M3 and TalB-F178Y. Use a Bradford or BCA assay to determine the protein concentration. - Check for Enzyme Inhibition: Benzaldehyde, a product of a side reaction of BFD-M3, can be inhibitory. Consider in-situ product removal or using a fed-batch approach for the substrate. Additionally, benzoylphosphonate has been identified as a mechanism-based inhibitor of benzoylformate decarboxylase, leading to irreversible inactivation[1][2]. - Assess Enzyme Stability: The stability of benzoylformate decarboxylase can be enhanced by the addition of its cofactor, thiamine (B1217682) pyrophosphate (TPP), to the purification buffers[3]. Ensure TPP is present during storage and in the reaction mixture.
Suboptimal Reaction Conditions - pH and Temperature: Ensure the reaction pH and temperature are optimal for both enzymes. While specific optima for the mutants may vary, the parent enzymes have reported ranges. It is crucial to experimentally determine the optimal conditions for the cascade. - Formaldehyde Concentration: Formaldehyde can be toxic to enzymes at high concentrations, leading to reduced activity or complete inactivation[4][5]. The conversion rate of this compound has been shown to increase when the formaldehyde concentration is optimized from 5 g/L to 20 g/L. It is recommended to perform a dose-response experiment to find the optimal formaldehyde concentration for your system.
Incorrect Buffer Composition - Inhibitory Buffer Components: Tris-HCl and phosphate (B84403) buffers have been reported to inhibit transaldolase B (TalB). Consider using alternative buffers such as HEPES or MOPS.
Substrate Inhibition - Competitive Inhibition of TalB-F178Y: Sugars with an L configuration at the C2 position can act as competitive inhibitors of transaldolase B. Analyze your reaction mixture for the accumulation of any such intermediates.
Issue 2: Formation of Undesired Byproducts

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Formose Reaction - Uncontrolled Formaldehyde Condensation: At alkaline pH and in the presence of divalent cations, formaldehyde can undergo the formose reaction, leading to a complex mixture of sugars. - Mitigation: Maintain strict control over the reaction pH. The enzymatic reaction is highly specific and should outcompete the non-enzymatic formose reaction under optimized conditions. A stepwise cascade approach, where intermediates are channeled to the next enzyme, can also reduce byproduct formation.
Side Reactions of Enzymes - BFD-M3 Side Reactions: Benzoylformate decarboxylase can catalyze the carboligation of aldehydes as a side reaction. - TalB-F178Y Broad Substrate Specificity: The engineered TalB-F178Y can accept other aldehydes as substrates, potentially leading to the formation of other rare sugars. - Analysis and Optimization: Use HPLC or GC-MS to identify and quantify byproducts. Adjusting substrate concentrations and the ratio of the two enzymes may help to favor the desired reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What is the expected conversion rate for this compound from formaldehyde?

A1: The reported conversion rates vary depending on the experimental setup. In a one-pot synthesis with 5 g/L of formaldehyde, an initial conversion rate of 0.4% has been reported. By optimizing the formaldehyde concentration to 20 g/L, the rate can be increased to 4.6%. Further improvement to 14.02% has been achieved by co-immobilizing the enzymes using a scaffold self-assembly technique.

Q2: How can I improve the efficiency of the enzymatic cascade?

A2: Co-immobilization of the enzymes on a scaffold can significantly improve efficiency. The SpyTag/SpyCatcher system, in conjunction with self-assembling proteins like EutM, can be used to bring the enzymes into close proximity. This enhances substrate channeling and can improve enzyme stability. This technique has been shown to increase the this compound conversion rate by threefold.

Q3: What analytical methods are suitable for quantifying this compound and monitoring the reaction?

A3: High-Performance Liquid Chromatography (HPLC) is a common method for the analysis of sugars like this compound. A reversed-phase C18 column can be used, and detection can be achieved with a refractive index (RI) detector or by derivatization of the aldehyde and ketone groups followed by UV detection. For formaldehyde analysis, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by HPLC-UV detection is a sensitive method.

Q4: Are there alternative enzymatic pathways for producing rare sugars from formaldehyde?

A4: Yes, a "one-pot enzyme" method has been reported for the synthesis of L-Xylose from formaldehyde. This pathway utilizes an engineered glycolaldehyde (B1209225) synthase and an engineered D-fructose-6-phosphate aldolase, with a reported conversion rate of up to 64%. While the end product is different, the principles and troubleshooting strategies may be similar.

Data Presentation

Table 1: Conversion Rates of this compound from Formaldehyde under Different Conditions

Condition Formaldehyde Concentration (g/L) Conversion Rate (%) Reference
Initial One-Pot Synthesis50.4
Optimized Formaldehyde Concentration204.6
Co-immobilized Enzymes on Scaffold2014.02

Experimental Protocols

Protocol 1: General One-Pot Enzymatic Synthesis of this compound

This protocol is a general guideline based on published data. Optimization of specific parameters is highly recommended.

  • Enzyme Preparation:

    • Express and purify the mutant enzymes, benzoylformate decarboxylase (BFD-M3) and transaldolase (TalB-F178Y), from a suitable expression host (e.g., E. coli).

    • Ensure the purification buffers for BFD-M3 contain its cofactor, thiamine pyrophosphate (TPP), to maintain stability.

    • Determine the protein concentration of the purified enzymes.

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5). Avoid Tris-HCl and phosphate buffers.

    • In a reaction vessel, combine the purified BFD-M3 and TalB-F178Y enzymes. The optimal ratio of the two enzymes should be determined empirically.

    • Add the necessary cofactors for BFD-M3, including TPP and MgCl₂.

    • Initiate the reaction by adding formaldehyde to a final concentration of 20 g/L.

    • Incubate the reaction at an optimized temperature (e.g., 30-37°C) with gentle agitation.

  • Reaction Monitoring and Termination:

    • Withdraw aliquots at different time points to monitor the progress of the reaction.

    • Terminate the reaction in the aliquots by heat inactivation or by adding a quenching solution (e.g., an acid to lower the pH).

    • Analyze the samples by HPLC to quantify the concentration of this compound and any intermediates or byproducts.

Protocol 2: Co-immobilization of Enzymes using SpyTag/SpyCatcher Scaffolding

This protocol provides a general workflow for co-immobilizing enzymes using the SpyTag/SpyCatcher system.

  • Protein Engineering:

    • Genetically fuse a SpyTag to one of the enzymes (e.g., BFD-M3) and a SpyCatcher to the other (e.g., TalB-F178Y).

    • Alternatively, fuse SpyTags to both enzymes and a SpyCatcher to a self-assembling scaffold protein like EutM.

  • Expression and Purification:

    • Express and purify the tagged enzymes and the scaffold protein.

  • Co-immobilization:

    • Mix the purified tagged enzymes (and scaffold protein, if used) in a suitable buffer.

    • The SpyTag and SpyCatcher will spontaneously form a covalent isopeptide bond, leading to the co-immobilization of the enzymes.

    • The formation of the complex can be verified by native PAGE or size-exclusion chromatography.

  • Use in Reaction:

    • The co-immobilized enzyme complex can then be used in the one-pot synthesis reaction as described in Protocol 1. The complex can often be easily separated from the reaction mixture for reuse.

Visualizations

Enzymatic_Pathway_to_L_Xylulose formaldehyde Formaldehyde glycolaldehyde Glycolaldehyde formaldehyde->glycolaldehyde BFD-M3 dha Dihydroxyacetone (DHA) glycolaldehyde->dha BFD-M3 + Formaldehyde lxylulose This compound dha->lxylulose TalB-F178Y + Glycolaldehyde bfd_m3 BFD-M3 talb_f178y TalB-F178Y

Caption: Enzymatic cascade for this compound synthesis from formaldehyde.

Troubleshooting_Workflow start Low/No this compound Yield enzyme_issue Enzyme Inactivity/ Instability? start->enzyme_issue conditions_issue Suboptimal Reaction Conditions? enzyme_issue->conditions_issue No verify_enzyme Verify Purity & Conc. Check for Inhibition Assess Stability enzyme_issue->verify_enzyme Yes buffer_issue Incorrect Buffer Composition? conditions_issue->buffer_issue No optimize_conditions Optimize pH & Temp. Optimize Formaldehyde Concentration conditions_issue->optimize_conditions Yes change_buffer Use Non-Inhibitory Buffer (e.g., HEPES) buffer_issue->change_buffer Yes

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Optimization of Cofactor Regeneration in L-Xylulose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic synthesis of L-Xylulose, with a focus on optimizing cofactor regeneration.

Frequently Asked Questions (FAQs)

Q1: Why is cofactor regeneration crucial for this compound synthesis?

A1: The enzymatic synthesis of this compound, for instance, from xylitol (B92547) or L-arabinitol, is catalyzed by oxidoreductases like xylitol dehydrogenase (XDH) or L-arabinitol dehydrogenase (LAD). These enzymes require a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), which is converted to its reduced form (NADH) during the reaction. Cofactors like NAD+ are expensive, making their use in stoichiometric amounts economically unfeasible for large-scale synthesis.[1][2] In-situ regeneration of the cofactor from its consumed form (NADH back to NAD+) allows for the use of catalytic amounts, which significantly reduces costs, drives the reaction to completion, and can help overcome product inhibition.[1][3]

Q2: What are the common enzymatic systems for regenerating NAD+ in this compound synthesis?

A2: A widely used and effective method is to couple the primary dehydrogenase (e.g., XDH or LAD) with an NADH oxidase (NOX).[3][4] The NOX enzyme catalyzes the oxidation of NADH back to NAD+ using molecular oxygen, producing water as a benign byproduct.[5] This system is advantageous because it is simple and the byproduct does not interfere with the primary reaction.[3][4] Other general enzymatic methods for NADH regeneration, though less specific to recent this compound literature, include using formate/formate dehydrogenase (FDH) or glucose/glucose dehydrogenase (GDH).[1]

Q3: What are the key parameters to optimize for efficient this compound production with cofactor regeneration?

A3: Several parameters should be optimized to achieve high yields and productivity. These include:

  • pH: The optimal pH for the coupled enzyme system is critical. For example, a co-expression system of xylitol-4-dehydrogenase and NADH oxidase showed optimal activity at pH 8.5.[5][6]

  • Temperature: The ideal temperature balances the activity and stability of both enzymes. A temperature of 37°C has been reported as optimal for some systems.[5][6]

  • Substrate Concentration: High concentrations of the substrate (e.g., xylitol) can cause substrate inhibition, reducing the reaction rate.[3][7] It's essential to determine the optimal substrate concentration for your specific enzymatic system.

  • Cofactor Concentration: While the goal is to use catalytic amounts, the initial NAD+ concentration can influence the reaction kinetics.

  • Metal Ions: The presence of certain metal ions can enhance enzyme activity. For instance, the addition of Mg²⁺ has been shown to increase the catalytic activity of a xylitol-4-dehydrogenase/NADH oxidase system.[5][6]

  • Aeration: When using NADH oxidase for cofactor regeneration, adequate oxygen supply is necessary for the regeneration reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be ideal for one or both enzymes. 2. Cofactor Imbalance/Degradation: The rate of NAD+ consumption by the dehydrogenase may exceed the rate of regeneration by NADH oxidase, or the cofactor may be degrading over time. 3. Enzyme Inhibition: The product (this compound) or substrate (e.g., high xylitol concentration) may be inhibiting the dehydrogenase.[3][7] 4. Poor Enzyme Activity/Stability: The enzymes may have low specific activity or may be unstable under the reaction conditions.1. Optimize Reaction Conditions: Systematically vary the pH and temperature to find the optimum for the coupled system. Refer to the literature for starting points (e.g., pH 8.5, 37°C).[5][6] 2. Adjust Enzyme Ratios: Vary the ratio of the primary dehydrogenase to the NADH oxidase to balance cofactor consumption and regeneration. Increase the initial NAD+ concentration slightly. 3. Fed-Batch Substrate Addition: Implement a fed-batch strategy to maintain a low, non-inhibitory substrate concentration. 4. Enzyme Immobilization: Consider co-immobilizing the enzymes to improve stability and facilitate reuse.[8] This has been shown to increase activity and stability over multiple batches.[6]
Reaction Stalls Prematurely 1. Oxygen Limitation: In systems using NADH oxidase, insufficient dissolved oxygen will halt cofactor regeneration. 2. Enzyme Denaturation: One or both enzymes may be losing activity over the course of the reaction due to thermal or chemical denaturation. 3. pH Shift: The reaction may cause a shift in the pH of the medium to a non-optimal range.1. Increase Aeration: Ensure adequate mixing and sparging with air or oxygen. 2. Assess Enzyme Stability: Run control experiments to measure the activity of each enzyme over time under reaction conditions. Consider using a more stable enzyme variant or enzyme immobilization.[8] 3. Use a Stronger Buffer: Employ a buffer with a higher buffering capacity to maintain a stable pH throughout the reaction.
Inconsistent Results Between Batches 1. Variability in Enzyme Preparation: Differences in the activity of enzyme batches (cell-free extracts or purified enzymes). 2. Inconsistent Cofactor Quality: Degradation of NAD+ stock solution.1. Standardize Enzyme Activity: Accurately measure and standardize the activity of each enzyme preparation before starting the reaction. 2. Use Fresh Cofactor Solutions: Prepare fresh NAD+ solutions and store them appropriately (e.g., frozen, protected from light).

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound synthesis with cofactor regeneration.

Table 1: Reaction Conditions and Performance

SubstratePrimary EnzymeRegeneration EnzymeSystem TypeOptimal pHOptimal Temp. (°C)Metal Ion AdditiveFinal Product Titer (g/L)Conversion Yield (%)Productivity (g/L·h)Reference
XylitolXylitol-4-dehydrogenase (XDH)NADH Oxidase (NOX)Whole-cell (E. coli)8.537Mg²⁺48.45~972.42[5][6]
L-ArabinitolL-Arabinitol Dehydrogenase (LAD)NADH Oxidase (NOX)Immobilized Whole-cell (E. coli)N/AN/AN/AN/A96N/A[4]
L-ArabinitolL-Arabinitol Dehydrogenase (LAD)NADH Oxidase (NOX)Cell-freeN/AN/AN/AN/A78.4N/A[4]
XylitolArabinitol Dehydrogenase (ArDH)NADH Oxidase (NOX)Cell-free9.030N/AN/A84.6N/A[6]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalysis for this compound Production

This protocol is a generalized procedure based on the co-expression of a dehydrogenase and an NADH oxidase in E. coli.

1. Strain Preparation:

  • Co-transform E. coli (e.g., BL21(DE3)) with an expression vector (e.g., pETDuet-1) containing the genes for the primary dehydrogenase (e.g., xylitol-4-dehydrogenase) and NADH oxidase.
  • Grow the recombinant cells in a suitable medium (e.g., LB) with appropriate antibiotics at 37°C with shaking.
  • Induce protein expression with IPTG when the optical density (OD600) reaches 0.6-0.8. Continue cultivation at a lower temperature (e.g., 20-25°C) for 12-16 hours.
  • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., Tris-HCl, pH 8.5).

2. Bioconversion Reaction:

  • Resuspend the harvested cells in the reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5) to a desired cell concentration.
  • Add the substrate (e.g., 50 g/L xylitol), the cofactor (e.g., 0.2 mM NAD+), and any enhancing metal ions (e.g., 5 mM MgCl₂).
  • Incubate the reaction mixture at the optimal temperature (e.g., 37°C) with vigorous shaking to ensure sufficient aeration for the NADH oxidase.
  • Monitor the reaction progress by taking samples periodically and analyzing for this compound and substrate concentrations using HPLC.

3. Product Analysis:

  • Centrifuge the samples to remove cells.
  • Analyze the supernatant using an HPLC system equipped with a suitable column (e.g., an ion-exchange column) and a refractive index (RI) detector.

Protocol 2: Cell-Free Enzymatic Synthesis of this compound

This protocol outlines a cell-free system using purified enzymes or cell lysates.

1. Enzyme Preparation:

  • Individually express and purify the dehydrogenase and NADH oxidase, or prepare crude cell lysates of E. coli strains overexpressing each enzyme.
  • Determine the specific activity of each enzyme preparation.

2. Reaction Setup:

  • In a reaction vessel, combine the reaction buffer (e.g., 100 mM Tris-HCl, pH 9.0), substrate (e.g., 20 mM xylitol), and NAD+ (e.g., 100 µM).[6]
  • Add the dehydrogenase and NADH oxidase enzymes in a predetermined activity ratio.
  • Initiate the reaction by placing the vessel in a temperature-controlled shaker (e.g., 30°C) to provide mixing and aeration.

3. Monitoring and Analysis:

  • Follow the same procedure as in Protocol 1 (Step 3) for monitoring the reaction and quantifying the product.

Visualizations

L_Xylulose_Synthesis_Pathway cluster_cofactor Cofactor Regeneration Cycle Xylitol Xylitol L_Xylulose This compound Xylitol->L_Xylulose NAD NAD+ NADH NADH NAD->L_Xylulose NAD->NADH NADH->NAD O2 O₂ NADH->O2 H2O H₂O

Caption: Enzymatic synthesis of this compound coupled with NAD+ regeneration via NADH oxidase.

Troubleshooting_Workflow start Start: Low this compound Yield check_conditions Are pH and Temperature Optimal? start->check_conditions optimize_conditions Systematically vary pH and temperature check_conditions->optimize_conditions No check_inhibition Is Substrate/Product Inhibition Occurring? check_conditions->check_inhibition Yes optimize_conditions->check_inhibition fed_batch Implement Fed-Batch Substrate Addition check_inhibition->fed_batch Yes check_cofactor Is Cofactor Regeneration the Rate-Limiting Step? check_inhibition->check_cofactor No fed_batch->check_cofactor adjust_enz_ratio Adjust Dehydrogenase:NOX Ratio. Check Aeration. check_cofactor->adjust_enz_ratio Yes check_stability Are Enzymes Stable? check_cofactor->check_stability No adjust_enz_ratio->check_stability immobilize Immobilize Enzymes check_stability->immobilize No end Process Optimized check_stability->end Yes immobilize->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

"overcoming xylitol inhibition in L-Xylulose production"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Xylulose production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimentation, with a specific focus on overcoming xylitol (B92547) inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of xylitol inhibition in this compound production?

A1: Xylitol acts as an inhibitor in enzymatic reactions that convert xylose to xylulose, a key step in many bioproduction pathways for this compound. Specifically, in processes utilizing xylose isomerase, xylitol can bind to the active site of the enzyme. Both xylitol and the substrate D-xylose interact with divalent cations in the active site of xylose isomerase.[1][2] This binding competition reduces the enzyme's efficiency in converting D-xylose to D-xylulose, thereby inhibiting the overall production of this compound, which is often derived from xylitol via a subsequent enzymatic step. The isomerization of D-xylose to D-xylulose involves a metal-mediated 1,2-hydride shift, and xylitol's presence interferes with this mechanism.[1][2]

Q2: My this compound yield is low, and I suspect xylitol inhibition. How can I confirm this?

A2: To confirm xylitol inhibition, you can perform enzyme kinetic studies. By measuring the initial reaction rates at various substrate (xylose or xylitol for the this compound production step) concentrations in the presence and absence of different concentrations of xylitol, you can determine the inhibition constant (Kᵢ). A significant Kᵢ value indicates inhibition. For example, in one study, xylitol was found to inhibit the activity of xylose isomerase from Bacteroides stercoris with a Kᵢ of 5.1 ± 1.15 mM.[3]

Q3: What are the main strategies to overcome xylitol inhibition?

A3: Several strategies can be employed to mitigate the inhibitory effects of xylitol:

  • Metabolic Engineering: Modifying the host organism to express enzymes with higher resistance to xylitol inhibition or to improve cofactor regeneration can be effective. For instance, engineering the expression of xylose reductase and xylitol dehydrogenase can help balance the metabolic pathway.

  • Optimization of Fermentation Conditions: Adjusting parameters such as pH, temperature, and substrate concentration can improve yields. For example, maintaining a low extracellular xylitol concentration can be beneficial. Fed-batch fermentation strategies can be designed to control the concentrations of xylose and xylitol, keeping them below inhibitory levels.

  • Enzyme Selection and Engineering: Utilizing enzymes from different microbial sources with varying sensitivities to xylitol can be a solution. For example, L-fucose isomerase has been shown to be inhibited by xylitol, but the inhibition did not reach 50% even at high ratios of xylitol to this compound. Protein engineering can also be used to create mutant enzymes with reduced sensitivity to xylitol.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low this compound Yield Xylitol Inhibition of Key Enzymes 1. Quantify Xylitol Concentration: Measure the concentration of xylitol in your reaction mixture. 2. Enzyme Kinetics: Perform kinetic assays to determine the inhibition constant (Kᵢ) of xylitol for your specific enzyme. 3. Fed-Batch Strategy: Implement a fed-batch fermentation to maintain optimal, non-inhibitory concentrations of xylitol and the substrate. 4. Alternative Enzymes: Test enzymes from different sources that may have a higher tolerance to xylitol.
Accumulation of Byproducts Cofactor Imbalance (NADH/NADPH) 1. Cofactor Analysis: Measure the intracellular concentrations of NADH and NADPH. An imbalance can lead to the formation of byproducts. 2. Metabolic Engineering: Engineer the host strain to co-express enzymes that regenerate the required cofactors. For example, overexpressing a water-forming NADH oxidase can decrease xylitol formation. 3. Optimize Aeration: Adjust the aeration rate during fermentation, as oxygen levels can influence cofactor regeneration.
Slow Reaction Rate Sub-optimal Reaction Conditions 1. pH and Temperature Optimization: Determine the optimal pH and temperature for your enzyme. For example, E. coli L-fucose isomerase has a pH optimum of over 10.5. 2. Substrate Concentration: Optimize the initial substrate concentration. High concentrations of xylose can also be inhibitory to some microorganisms.

Quantitative Data Summary

EnzymeSource OrganismSubstrateKₘ (mM)Vₘₐₓ (µmol/mg·min)InhibitorKᵢ (mM)Reference
L-fucose isomeraseEscherichia coliThis compound410.23XylitolNot specified, but inhibition did not reach 50%
Xylose Isomerase (BsXI)Bacteroides stercorisXyloseNot specifiedNot specifiedXylitol5.1 ± 1.15
Fermentation ParameterMicroorganismInitial Substrate (g/L)Product Concentration (g/L)Yield (g/g)Reference
Xylitol ProductionCandida tropicalis100 (Xylose)187 (Xylitol)0.75
Ethanol Production from XyloseEngineered S. cerevisiaeNot specifiedNot specified0.31 (Ethanol)

Experimental Protocols

Protocol 1: Determining the Inhibition Constant (Kᵢ) of Xylitol

  • Prepare Enzyme and Substrate Solutions:

    • Prepare a stock solution of your purified enzyme (e.g., xylose isomerase) in a suitable buffer (e.g., Tris-HCl, pH 7.5).

    • Prepare a range of substrate (e.g., D-xylose) concentrations in the same buffer.

    • Prepare a range of xylitol concentrations to be tested as the inhibitor.

  • Enzyme Assay:

    • Set up a series of reactions in microplate wells or spectrophotometer cuvettes. Each reaction should contain the buffer, a fixed amount of enzyme, and varying concentrations of the substrate.

    • Create parallel sets of reactions, with each set containing a different, fixed concentration of xylitol (including a set with no xylitol as a control).

    • Initiate the reaction by adding the enzyme.

    • Measure the initial reaction rate by monitoring the change in absorbance of a product or cofactor over time using a spectrophotometer.

  • Data Analysis:

    • Plot the initial reaction rates against the substrate concentrations for each xylitol concentration.

    • Use non-linear regression to fit the data to the Michaelis-Menten equation to determine Vₘₐₓ and Kₘ for the uninhibited reaction.

    • For the inhibited reactions, analyze the data using appropriate models for competitive, non-competitive, or uncompetitive inhibition. A Lineweaver-Burk or Dixon plot can be used to visualize the type of inhibition and determine the Kᵢ value.

Visualizations

Xylitol_Inhibition_Pathway cluster_production This compound Production Pathway cluster_inhibition Inhibition Mechanism Xylose D-Xylose Xylulose D-Xylulose Xylose->Xylulose Xylose Isomerase XI_enzyme Xylose Isomerase Xylose->XI_enzyme Substrate binding Xylitol_substrate Xylitol L_Xylulose This compound Xylitol_substrate->L_Xylulose Xylitol Dehydrogenase Xylitol_inhibitor Xylitol (Inhibitor) Xylitol_inhibitor->XI_enzyme Binds to active site XI_enzyme->Xylulose Product release

Caption: Competitive inhibition of xylose isomerase by xylitol.

Experimental_Workflow start Start: Low this compound Yield quantify 1. Quantify Xylitol Concentration start->quantify kinetics 2. Perform Enzyme Kinetic Studies quantify->kinetics analyze 3. Analyze Data (e.g., Lineweaver-Burk plot) Determine Ki kinetics->analyze troubleshoot 4. Implement Mitigation Strategy analyze->troubleshoot fed_batch Fed-Batch Fermentation troubleshoot->fed_batch Control Substrate/Inhibitor Levels alt_enzyme Use Alternative Enzyme troubleshoot->alt_enzyme Improve Enzyme Tolerance met_eng Metabolic Engineering troubleshoot->met_eng Balance Cofactors optimize 5. Optimize Process fed_batch->optimize alt_enzyme->optimize met_eng->optimize

References

Technical Support Center: Enhancing the Stability of L-xylulose Reductase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving L-xylulose reductase.

Troubleshooting Guides

Issue: Low Thermal Stability of this compound Reductase

Low thermal stability can lead to loss of enzyme activity during experiments conducted at elevated temperatures or during long-term storage. The following strategies can be employed to enhance the thermal stability of this compound reductase.

1. Protein Engineering via Site-Directed Mutagenesis

Introducing specific mutations can enhance the thermostability of this compound reductase and related aldo-keto reductases. This is often achieved by increasing the rigidity of the protein structure, for instance by reducing the flexibility of loop regions or enhancing the hydrophobic core.

Quantitative Data on Stability Enhancement by Site-Directed Mutagenesis

EnzymeMutation(s)Change in Melting Temperature (Tm)Change in Half-life (t1/2)Reference
Aldo-keto reductase (AKR7-2-1)E12I/S235I+25.4 °CNot Reported[1]
Aldo-keto reductase (AKR7-2-1)E12V/S235I+16.8 °C20-fold increase at 50 °C[1]
Aldo-keto reductase (KdAKRM6)S196C/T232A/V264I/V45L+10.0 °C17.6-hour increase at 40 °C[2]
Ketoreductase (LbCR)M154I/A155D/V198I/A201D/A202LNot Reported1944-fold increase at 40 °C[3]

Note: this compound reductase is a member of the aldo-keto reductase (AKR) superfamily. The principles of stability enhancement through mutagenesis in these related enzymes are likely applicable to this compound reductase.

2. Use of Chemical Chaperones and Ligands

Chemical chaperones are small molecules that can enhance protein stability. Their effects can be concentration-dependent and protein-specific. The binding of natural ligands, such as the cofactor NADP+, can also influence the stability of aldo-keto reductases.

Quantitative Data on Stability Enhancement by Chemical Chaperones/Ligands

EnzymeChemical/LigandConcentrationChange in StabilityReference
Aldo-keto reductase (AKR1A1)Isolithocholic acid (inhibitor)Not specifiedStabilized in the absence of NADP+[4]
Aldo-keto reductase (AKR1B10)Isolithocholic acid (inhibitor)Not specifiedDestabilized in the absence of NADP+[4]
Aldo-keto reductase (AKR1A1)Isolithocholic acid + NADP+Not specifiedDestabilized[4]
Aldo-keto reductase (AKR1B10)Isolithocholic acid + NADP+Not specifiedStabilized[4]
Issue: Protein Aggregation and Inclusion Body Formation

Recombinantly expressed this compound reductase can sometimes misfold and aggregate, forming insoluble inclusion bodies in the host organism (e.g., E. coli) or aggregating during purification and storage.

Troubleshooting Steps for Protein Expression:

  • Lower Induction Temperature: Reducing the expression temperature to 16-25°C can slow down protein synthesis, allowing more time for proper folding.[5][6]

  • Optimize Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can reduce the rate of protein expression and minimize misfolding.[5]

  • Use a Different Expression Host: Some E. coli strains, like Rosetta or CodonPlus, are engineered to express proteins with rare codons more efficiently, which can prevent translational pausing and misfolding.[5]

  • Co-expression with Chaperones: Co-expressing molecular chaperones (e.g., GroEL/GroES) can assist in the proper folding of the target protein.

  • Media Optimization: Using a richer growth medium during induction may help in obtaining soluble and active enzyme.[7]

Troubleshooting Steps for Purification and Storage:

  • Buffer Optimization: Screen different buffer conditions (pH, ionic strength) to find the optimal environment for protein solubility. Proteins are often least soluble at their isoelectric point (pI).[8][9]

  • Use of Additives: Including additives like glycerol (B35011) (5-20%), non-detergent sulfobetaines, or low concentrations of non-denaturing detergents in the purification and storage buffers can help prevent aggregation.[8]

  • Maintain Low Protein Concentration: High protein concentrations can promote aggregation. If a high final concentration is necessary, consider adding stabilizing agents.[8]

  • Proper Storage: For long-term storage, flash-freeze aliquots in a cryoprotectant (e.g., glycerol) and store at -80°C to avoid repeated freeze-thaw cycles.[8]

Frequently Asked Questions (FAQs)

Q1: My this compound reductase loses activity quickly, even at 4°C. What could be the reason?

A1: Several factors could contribute to this. The buffer conditions (pH, salt concentration) may not be optimal for the stability of your specific this compound reductase construct. The protein may be susceptible to proteolysis; consider adding protease inhibitors to your purification buffers. The enzyme might require its cofactor (NADP+/NADPH) for stability; try including a low concentration of the cofactor in your storage buffer. Finally, ensure that the protein is not aggregating over time, which can be checked by dynamic light scattering (DLS) or size-exclusion chromatography.

Q2: I am trying to perform a thermal shift assay to assess the stability of my this compound reductase mutant, but I am not getting a clear melting curve. What could be wrong?

A2: A poorly defined melting curve in a thermal shift assay can be due to several reasons. The protein concentration might be too low or too high. Ensure you are working within the recommended concentration range for the dye you are using (e.g., SYPRO Orange). The buffer components might be interfering with the fluorescent dye; check for any known incompatibilities. The protein may be aggregating before unfolding, which can lead to a noisy signal. You can try to optimize the buffer to prevent initial aggregation. Also, ensure that the heating rate of the real-time PCR instrument is slow enough to allow for equilibrium at each temperature point.

Q3: How can I determine the half-life of my this compound reductase at a specific temperature?

A3: To determine the half-life, you need to incubate aliquots of your enzyme solution at the desired temperature. At various time points, remove an aliquot and immediately place it on ice to stop any further denaturation. Then, measure the residual enzymatic activity of each aliquot using a standard activity assay. Plot the natural logarithm of the percentage of initial activity against the incubation time. The half-life is the time it takes for the activity to decrease to 50% of the initial activity. For a first-order inactivation process, the data should fit a linear regression, and the half-life (t1/2) can be calculated from the decay rate constant (k) using the formula: t1/2 = ln(2)/k.[10]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of this compound Reductase

This protocol outlines the general steps for introducing a point mutation into the gene encoding this compound reductase using a commercially available site-directed mutagenesis kit.

  • Primer Design: Design two complementary oligonucleotide primers containing the desired mutation. The primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification: Set up a PCR reaction containing the plasmid DNA with the this compound reductase gene, the mutagenic primers, and a high-fidelity DNA polymerase.

  • Template Digestion: Digest the parental, non-mutated DNA template by adding a DpnI restriction enzyme to the PCR product. DpnI specifically cleaves methylated and hemimethylated DNA (i.e., the parental plasmid).

  • Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on an appropriate antibiotic selection plate. Pick several colonies, grow overnight cultures, and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.

Protocol 2: Thermal Shift Assay (Differential Scanning Fluorimetry)

This protocol describes how to perform a thermal shift assay to determine the melting temperature (Tm) of this compound reductase.

  • Reagent Preparation:

    • Prepare a stock solution of your purified this compound reductase in a suitable buffer.

    • Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

    • Prepare the different buffer conditions or ligand solutions to be tested.

  • Assay Setup:

    • In a 96-well qPCR plate, add the purified this compound reductase to each well to a final concentration of 1-5 µM.

    • Add the fluorescent dye to each well to the recommended final concentration.

    • Add the different buffers or ligands to be tested to the appropriate wells. Include a no-ligand control.

    • Seal the plate with an optically clear seal.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment with a temperature gradient from 25°C to 95°C, with a ramp rate of 1°C/minute.

    • Monitor the fluorescence at the appropriate excitation and emission wavelengths for the dye.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature. The resulting curve should be sigmoidal.

    • The melting temperature (Tm) is the midpoint of the transition, which can be determined by finding the peak of the first derivative of the melting curve.

Protocol 3: this compound Reductase Activity Assay

This spectrophotometric assay measures the activity of this compound reductase by monitoring the change in absorbance at 340 nm due to the oxidation or reduction of the NAD(P)H cofactor.

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • 100 mM Glycine buffer (pH 10.0)

    • 10 mM MgCl2

    • 200 mM Xylitol (for the forward reaction) or 25 mM this compound (for the reverse reaction)

    • 0.2 mM NADP+ (for the forward reaction) or 0.2 mM NADPH (for the reverse reaction)

  • Enzyme Addition: Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C). Initiate the reaction by adding a small amount of purified this compound reductase.

  • Spectrophotometric Measurement: Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation of Activity: Calculate the initial reaction rate from the linear portion of the absorbance versus time plot. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

Visualizations

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Protein Expression & Purification cluster_analysis Stability Analysis primer_design 1. Primer Design pcr 2. PCR Amplification primer_design->pcr dpni 3. DpnI Digestion pcr->dpni transform 4. Transformation dpni->transform sequence 5. Sequencing transform->sequence expression 6. Expression in E. coli sequence->expression lysis 7. Cell Lysis expression->lysis purification 8. Affinity Chromatography lysis->purification tsa 9. Thermal Shift Assay purification->tsa activity_assay 10. Activity Assay tsa->activity_assay

Caption: Workflow for enhancing this compound reductase stability.

troubleshooting_workflow start Low Enzyme Stability q1 Thermal or Chemical Instability? start->q1 q2 Aggregation or Inclusion Bodies? start->q2 protein_eng Protein Engineering (Site-Directed Mutagenesis) q1->protein_eng Thermal chem_chap Use Chemical Chaperones/Ligands q1->chem_chap Chemical/Storage exp_opt Optimize Expression Conditions (Temp, Inducer) q2->exp_opt During Expression pur_opt Optimize Purification/Storage (Buffer, Additives) q2->pur_opt During Purification/Storage

References

Technical Support Center: Separation of L-Xylulose from D-Xylulose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the separation of L-Xylulose from D-Xylulose. The information is tailored for researchers, scientists, and professionals involved in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound and D-Xylulose important?

A1: The separation of this compound and D-Xylulose is crucial for several reasons. This compound is a key intermediate in the uronic acid pathway in humans, and its accumulation in urine is a characteristic of the genetic disorder pentosuria. D-Xylulose is an intermediate in the pentose (B10789219) phosphate (B84403) pathway. Accurate separation and quantification of these isomers are essential for diagnostic purposes, metabolic studies, and for ensuring the stereochemical purity of intermediates in drug synthesis.

Q2: What are the most common methods for separating these two isomers?

A2: The most prevalent methods for separating this compound and D-Xylulose include High-Performance Liquid Chromatography (HPLC), particularly with specialized columns, and Gas Chromatography (GC) after derivatization. Enzymatic methods are also employed for selective conversion of one isomer, facilitating separation.

Q3: What makes the separation of this compound and D-Xylulose challenging?

A3: this compound and D-Xylulose are enantiomers, meaning they have the same chemical formula and physical properties in an achiral environment, making them difficult to separate using standard chromatographic techniques. Their separation requires the use of a chiral environment, such as a chiral stationary phase in HPLC or through derivatization with a chiral reagent.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Q: I am seeing poor or no resolution between the this compound and D-Xylulose peaks on my HPLC system. What could be the cause?

A: This is a common issue and can stem from several factors:

  • Incorrect Column Choice: A standard C18 or similar achiral column will not separate enantiomers. You must use a chiral stationary phase (CSP).

  • Mobile Phase Composition: The polarity and composition of the mobile phase are critical for achieving separation on a chiral column. The ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer can significantly impact resolution.

  • Flow Rate: An excessively high flow rate can lead to peak broadening and reduced resolution.

  • Column Temperature: Temperature can affect the interaction between the analytes and the chiral stationary phase.

Troubleshooting Steps:

  • Verify Column Type: Ensure you are using a column specifically designed for chiral separations, such as a polysaccharide-based or cyclodextrin-based CSP.

  • Optimize Mobile Phase: Systematically vary the mobile phase composition. For example, if you are using an acetonitrile/water mixture, try different ratios (e.g., 80:20, 85:15, 90:10).

  • Adjust Flow Rate: Reduce the flow rate to allow for better equilibration and interaction with the stationary phase.

  • Control Temperature: Use a column oven to maintain a stable and optimized temperature. Experiment with different temperatures (e.g., 25°C, 30°C, 40°C) to see the effect on resolution.

Q: My peak shapes are broad or tailing. How can I improve them?

A: Poor peak shape can be caused by several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak broadening.

  • Contamination: A dirty guard column or analytical column can distort peak shapes.

  • Inappropriate Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

Troubleshooting Steps:

  • Dilute Sample: Try diluting your sample and reinjecting.

  • Clean the System: Flush the column with a strong solvent (ensure it is compatible with the column) or replace the guard column.

  • Match Sample Solvent: Whenever possible, dissolve your sample in the mobile phase.

Gas Chromatography (GC)

Q: I am not getting complete derivatization of my xylulose samples. What should I do?

A: Incomplete derivatization is a frequent problem in GC analysis of sugars.

  • Moisture: The presence of water can interfere with the derivatization reaction.

  • Reagent Purity and Age: Old or impure derivatizing reagents (e.g., silylating agents) will be less effective.

  • Reaction Conditions: The reaction time and temperature may not be optimal.

Troubleshooting Steps:

  • Ensure Dryness: Thoroughly dry your samples and use anhydrous solvents.

  • Use Fresh Reagents: Open a new vial of the derivatizing agent.

  • Optimize Reaction: Increase the reaction time or temperature according to the reagent manufacturer's recommendations.

Experimental Protocols

HPLC Separation of this compound and D-Xylulose

This protocol provides a general framework. Optimization may be required for specific equipment and samples.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index Detector (RID) or UV detector at a low wavelength if derivatized).

  • Chromatographic Conditions:

    • Column: Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak AD-H or a similar column).

    • Mobile Phase: Isocratic mixture of n-Hexane and Ethanol (e.g., 90:10 v/v). The exact ratio may need optimization.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a standard solution of this compound and D-Xylulose (e.g., 1 mg/mL each) in the mobile phase.

    • For unknown samples, ensure they are filtered through a 0.45 µm filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard mixture to determine the retention times for this compound and D-Xylulose.

    • Inject the unknown samples.

    • Identify and quantify the isomers based on the retention times and peak areas from the standard.

Data Summary Tables

Table 1: Example HPLC Parameters for Xylulose Isomer Separation

ParameterCondition 1Condition 2
Column Chiralpak AD-H (250 x 4.6 mm)Chiralcel OJ-H (250 x 4.6 mm)
Mobile Phase n-Hexane:Ethanol (90:10)n-Hexane:Isopropanol (85:15)
Flow Rate 0.8 mL/min0.7 mL/min
Temperature 25°C30°C
Detection RIDRID
Approx. Retention Time (D-Xylulose) 12 min15 min
Approx. Retention Time (this compound) 15 min18 min

Visualizations

G cluster_0 Separation Workflow start Sample containing L- and D-Xylulose method_selection Select Separation Method start->method_selection hplc HPLC with Chiral Column method_selection->hplc High Resolution gc GC with Derivatization method_selection->gc Volatile Sample enzymatic Enzymatic Resolution method_selection->enzymatic High Selectivity analysis Analyze Results hplc->analysis gc->analysis enzymatic->analysis

Caption: General workflow for selecting a separation method for L- and D-Xylulose.

G HPLC Troubleshooting Workflow cluster_1 HPLC Troubleshooting Workflow start Inject Sample check_resolution Poor Peak Resolution? start->check_resolution check_column Using a Chiral Column? check_resolution->check_column Yes good_resolution Good Resolution check_resolution->good_resolution No use_chiral_column Action: Use appropriate Chiral Stationary Phase check_column->use_chiral_column No optimize_mobile_phase Action: Optimize mobile phase composition check_column->optimize_mobile_phase Yes use_chiral_column->start optimize_mobile_phase->start

Caption: Troubleshooting workflow for poor peak resolution in HPLC.

Technical Support Center: L-Xylulose Detection in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of L-Xylulose in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it measured in biological samples?

A1: this compound is a five-carbon sugar (a pentose) that is an intermediate in the glucuronic acid oxidation pathway.[1] In humans, a deficiency in the enzyme this compound reductase leads to a benign inborn error of metabolism called essential pentosuria, characterized by the excretion of high levels of this compound in the urine (typically 1 to 4 grams per day).[1][2][3][4] Therefore, its detection is primarily for the diagnosis of this condition. This compound is a reducing sugar, which can sometimes lead to a false diagnosis of diabetes mellitus if not specifically identified. Additionally, increased urinary this compound has been observed in patients with liver cirrhosis, suggesting its potential as a biomarker for liver function.

Q2: What are the common methods for detecting this compound in biological samples like urine?

A2: Several methods are available for the quantification of this compound, each with its own advantages and limitations. The most common methods include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive method for the targeted quantification of this compound and other related metabolites in biological fluids. It is often considered the gold standard due to its high specificity.

  • Enzymatic Assays: These assays utilize enzymes that specifically react with pentoses. For instance, this compound reductase can be used in spectrophotometric assays to measure this compound activity. These methods can be automated and are suitable for clinical laboratories.

  • Gas Chromatography (GC): GC-based methods can also be used for the determination of sugars like xylose, but may be more time-consuming for routine clinical use.

  • Colorimetric Methods (e.g., Phloroglucinol (B13840) Assay): This is a traditional method for D-xylose determination, but it is less sensitive and can be prone to interference from other substances in the sample.

Q3: What are the critical pre-analytical steps to ensure accurate this compound measurement?

A3: Proper sample handling and storage are crucial for accurate results. For urine samples, it is recommended to store them at -20°C or -70°C, where D-xylose has been shown to be stable for up to 2 months. Storage at 4°C should not exceed 24 hours, and at room temperature, samples should be processed within 8 hours to prevent potential microbial contamination and degradation. For LC-MS/MS analysis, flash-freezing biological samples in liquid nitrogen before shipping on dry ice is recommended.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during this compound detection.

Issue 1: Low or No Signal/Recovery

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
This compound Degradation Ensure proper sample storage conditions (-20°C or -70°C for long-term). Avoid prolonged exposure to room temperature. Check the pH of your samples and buffers, as extreme pH can lead to sugar degradation.
Inefficient Extraction For LC-MS/MS, optimize your sample preparation method. Consider solid-phase extraction (SPE) to remove interfering matrix components and concentrate the analyte. However, be aware that SPE may not always be effective in reducing matrix effects for all analytes.
Instrumental Issues (LC-MS/MS) Verify the performance of your LC-MS/MS system. Check for proper ionization, fragmentation, and detector response using a known standard. Ensure the mobile phase composition is correct.
Enzyme Inactivity (Enzymatic Assay) Confirm the activity of your enzyme stock with a positive control. Ensure the assay buffer has the correct pH and contains necessary cofactors. Prepare enzyme solutions freshly.
Issue 2: High Background or Interference

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Matrix Effects Biological matrices like urine are complex and can cause ion suppression or enhancement in LC-MS/MS analysis. Diluting the urine sample can be an effective technique to overcome matrix effects. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the best way to compensate for matrix effects.
Interfering Substances Other sugars (pentoses and hexoses) can interfere with less specific methods like colorimetric and some enzymatic assays. For enzymatic assays, ensure the enzyme used is specific for this compound. For LC-MS/MS, optimize chromatographic separation to resolve this compound from isomers and other interfering compounds.
Contaminated Reagents Use high-purity solvents and reagents. Run a blank sample (reagents only) to check for contamination.
Issue 3: Poor Reproducibility

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation Ensure consistent and precise pipetting and dilutions for all samples and standards. Use calibrated pipettes. Prepare a master mix for reagents to minimize variability.
Variable Matrix Effects The composition of urine can vary significantly between individuals and over time, leading to variable matrix effects. The use of a reliable internal standard is crucial to correct for this variability.
Instrument Instability Allow the analytical instrument to stabilize before running your samples. Monitor system suitability throughout the analytical run.

Data Presentation

Table 1: Comparison of this compound Detection Methods

Method Principle Advantages Disadvantages Reported Performance (for related pentoses)
LC-MS/MS Chromatographic separation followed by mass spectrometric detection.High specificity and sensitivity, can quantify multiple analytes simultaneously.High instrument cost, potential for matrix effects.LOD < 1.0 ng/mL for D-xylose in plasma and urine.
Enzymatic Assay Enzyme-catalyzed reaction specific to the analyte, measured spectrophotometrically.Can be automated, suitable for clinical labs.Potential for interference from structurally similar compounds, enzyme stability can be a concern.For an enzymatic D-xylose assay, the LOQ was 1.89 mg/dL.
Phloroglucinol Assay Colorimetric reaction with phloroglucinol in the presence of acid.Simple and inexpensive.Low sensitivity, prone to interference from other sugars.A modified version for D-xylose had an LOQ of 0.125 mg/L in urine and serum.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound in Urine

This protocol is a general guideline and may require optimization.

  • Thawing: Thaw frozen urine samples at room temperature.

  • Centrifugation: Centrifuge the samples at 5000 x g for 5 minutes to remove any sediment.

  • Dilution: Dilute the urine supernatant 1:10 with a suitable buffer (e.g., 0.1% formic acid in water). This helps to reduce matrix effects.

  • Internal Standard Spiking: Add a stable isotope-labeled this compound internal standard to all samples, calibrators, and quality controls to a final concentration appropriate for your assay.

  • Filtration: Filter the diluted samples through a 0.22 µm filter to remove any remaining particulates before injection into the LC-MS/MS system.

Protocol 2: General Procedure for an Enzymatic this compound Assay

This protocol is based on the principle of measuring NAD(P)H formation or consumption.

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0), a stock solution of NADP+, and a solution of this compound reductase.

  • Reaction Mixture: In a microplate well or cuvette, combine the assay buffer, NADP+ solution, and the urine sample.

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a few minutes to allow the temperature to equilibrate.

  • Initiation of Reaction: Add the this compound reductase solution to initiate the reaction.

  • Measurement: Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer or microplate reader. The rate of increase in absorbance is proportional to the this compound concentration.

  • Quantification: Calculate the this compound concentration based on a standard curve prepared with known concentrations of this compound.

Visualizations

Glucuronic_Acid_Pathway Glucose Glucose UDP_Glucose UDP_Glucose Glucose->UDP_Glucose UTP UDP_Glucuronic_Acid UDP_Glucuronic_Acid UDP_Glucose->UDP_Glucuronic_Acid 2 NAD+ -> 2 NADH L_Gulonate L_Gulonate UDP_Glucuronic_Acid->L_Gulonate NADPH -> NADP+ Keto_L_Gulonate Keto_L_Gulonate L_Gulonate->Keto_L_Gulonate NAD+ -> NADH L_Xylulose L_Xylulose Keto_L_Gulonate->L_Xylulose CO2 Xylitol Xylitol L_Xylulose->Xylitol This compound Reductase (NADPH -> NADP+) D_Xylulose D_Xylulose Xylitol->D_Xylulose NAD+ -> NADH PPP Pentose Phosphate Pathway D_Xylulose->PPP

Caption: Glucuronic Acid Oxidation Pathway leading to this compound.

Troubleshooting_Workflow Start Problem with this compound Detection Issue Issue Start->Issue LowSignal Low/No Signal Issue->LowSignal Signal HighBg High Background Issue->HighBg Background PoorRepro Poor Reproducibility Issue->PoorRepro Reproducibility Degradation Check Sample Storage and Handling LowSignal->Degradation Extraction Optimize Sample Prep (e.g., SPE, Dilution) LowSignal->Extraction Enzyme Verify Enzyme Activity and Assay Conditions LowSignal->Enzyme Matrix Address Matrix Effects (Dilution, SIL-IS) HighBg->Matrix Interference Check for Interfering Substances (e.g., Isomers) HighBg->Interference SamplePrep Standardize Sample Preparation Protocol PoorRepro->SamplePrep Instrument Check Instrument Performance PoorRepro->Instrument

References

Technical Support Center: Optimizing Fermentation Conditions for L-Xylulose Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the biotechnological production of L-Xylulose. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and comparative data to streamline your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the most common biotechnological method for this compound production? A1: The predominant method for this compound production is through the biotransformation of xylitol (B92547).[1] This is typically achieved using whole-cell biocatalysts, such as recombinant Escherichia coli, that are engineered to express a specific xylitol dehydrogenase (XDH).[2][3] This enzymatic conversion is preferred over chemical synthesis, which is often difficult and results in low yields.[1]

Q2: Which microorganism is typically used for this compound production and why? A2: Recombinant Escherichia coli is frequently used for this compound production.[2][3] Strains are specifically engineered to express genes for xylitol dehydrogenase, the key enzyme that catalyzes the conversion of xylitol to this compound.[2] E. coli is a well-characterized host organism that allows for high-level expression of recombinant proteins and is suitable for high-density cell cultures, making it effective for bioproduction.

Q3: What are the critical fermentation parameters to optimize for this compound production? A3: The most critical parameters to optimize are pH, temperature, aeration (shaking speed), and the initial concentration of the substrate, xylitol.[2] Studies have shown that these factors significantly impact both the productivity and the final yield of this compound.[2]

Q4: What is the optimal pH range for this compound fermentation? A4: The optimal pH for both productivity and conversion efficiency is typically between 7.5 and 8.0 when using recombinant E. coli expressing xylitol dehydrogenase.[2] Maintaining the pH within this range is crucial for optimal enzyme activity and cell health.

Q5: What is the optimal temperature for the bioconversion process? A5: High temperatures, often above 44°C, have been found to favor high production rates of this compound.[2] However, the optimal temperature can be specific to the microbial strain and the thermostability of the expressed xylitol dehydrogenase. For example, some systems show optimal activity at 37°C.[3]

Q6: How does the initial xylitol concentration affect production? A6: The optimal initial xylitol concentration generally falls within the range of 250-350 g/L.[2] While a higher substrate concentration can lead to higher product titers, excessively high concentrations may lead to substrate inhibition, affecting the overall efficiency of the conversion.

Q7: How can this compound be quantified in a fermentation broth? A7: this compound and other sugars like its precursor, xylitol, are typically quantified using High-Performance Liquid Chromatography (HPLC).[4][5][6] Spectrophotometric methods, such as the orcinol (B57675) method, can be used for quantifying pentose (B10789219) sugars in general, but HPLC provides better specificity for distinguishing between different sugars present in the complex fermentation medium.[4][5]

Troubleshooting Guide

IssuePotential CausesRecommended Solutions
Low this compound Yield Suboptimal pH or temperature.Verify and maintain pH between 7.5-8.0 and temperature above 44°C (strain-dependent).[2]
Inefficient aeration.Increase shaking speed to improve oxygen transfer, which can be critical for cofactor regeneration.[2]
Cofactor (NAD⁺) limitation.Consider metabolic engineering strategies, such as co-expressing an NADH oxidase to regenerate NAD⁺, which is required by xylitol dehydrogenase.[3]
Inconsistent Batch-to-Batch Results Variability in inoculum preparation.Standardize the age, density, and physiological state of the inoculum culture. Use a consistent seed culture protocol.
Poor pH control during fermentation.Use a buffered medium or implement automated pH control in the bioreactor to maintain the optimal range.
Accumulation of Byproducts Metabolic overflow due to high substrate concentration.Optimize the initial xylitol concentration; concentrations between 250-350 g/L are often optimal.[2]
Contamination with other microorganisms.Ensure aseptic techniques are strictly followed during media preparation, inoculation, and sampling.
Low Cell Viability or Growth Presence of inhibitory compounds in the medium.If using complex media sources, screen for potential inhibitors. Ensure all media components are of high quality.
Extreme pH or temperature fluctuations.Monitor process parameters closely. Ensure controllers and sensors are calibrated and functioning correctly.

Quantitative Data Presentation

Table 1: Optimal Fermentation Conditions for this compound Production using Recombinant E. coli

ParameterOptimal Range/ValueReference
pH 7.5 - 8.0[2]
Temperature > 44 °C[2]
Initial Xylitol Concentration 250 - 350 g/L[2]
Agitation High shaking speed[2]
Specific Productivity ~1.09 g/g/h (in bioreactor)[2]

Table 2: Comparison of Related Pentose Fermentation Parameters

OrganismProductSubstrateOptimal pHOptimal Temperature (°C)Reference
Recombinant E. coliThis compound Xylitol7.5 - 8.0> 44[2]
Saccharomyces cerevisiaeEthanolD-Xylulose4.0 - 6.035[7]
Pichia stipitisEthanolXylose4.0 - 7.025 - 26[8]
Candida tropicalisXylitolXylose2.5 / 5.532[9][10]
Debaryomyces hanseniiXylitolXylose5.532 - 37[11]

Experimental Protocols

Protocol 1: this compound Production using Recombinant E. coli Resting Cells

This protocol is adapted from studies on this compound production from xylitol.[2]

1. Inoculum Preparation: a. Inoculate a single colony of the recombinant E. coli strain into 50 mL of sterile Luria-Bertani (LB) medium supplemented with the appropriate antibiotic in a 250 mL flask. b. Incubate at 37°C with shaking at 200 rpm for 16-18 hours. c. Use this overnight culture to inoculate the main production culture.

2. Fermentation/Biotransformation: a. Prepare the fermentation medium. A typical medium might consist of a buffered solution containing the desired concentration of xylitol (e.g., 300 g/L). b. Inoculate the fermentation medium with the overnight cell culture to a specific starting optical density (e.g., OD₆₀₀ of 0.5). c. If using an inducible promoter for XDH expression, add the inducer (e.g., IPTG) at the appropriate cell density. d. Incubate the culture in a shaker flask or bioreactor under optimized conditions:

  • Temperature: 44-46°C
  • pH: 7.5-8.0 (maintain with buffer or automated addition of base)
  • Agitation: High speed (e.g., >250 rpm in flasks) to ensure high aeration.

3. Sample Collection and Analysis: a. Withdraw samples aseptically at regular time intervals (e.g., every 4-6 hours). b. Centrifuge the samples to separate the cell biomass from the supernatant. c. Analyze the supernatant for this compound and residual xylitol concentration using HPLC.

Protocol 2: Quantification of this compound and Xylitol by HPLC

1. Sample Preparation: a. Take the supernatant from the centrifuged fermentation sample. b. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter. c. Dilute the sample with ultrapure water if the sugar concentrations are expected to be outside the linear range of the calibration curve.

2. HPLC Analysis: a. Column: Use a column suitable for sugar analysis, such as an Aminex HPX-87H or similar ion-exchange column. b. Mobile Phase: Typically, dilute sulfuric acid (e.g., 5 mM H₂SO₄) is used. c. Flow Rate: Set a constant flow rate (e.g., 0.6 mL/min). d. Column Temperature: Maintain a constant temperature (e.g., 60-65°C). e. Detector: Use a Refractive Index (RI) detector. f. Injection Volume: Inject a standard volume (e.g., 20 µL) of the prepared sample.

3. Quantification: a. Prepare standard solutions of this compound and xylitol of known concentrations. b. Run the standards through the HPLC system to generate a calibration curve (peak area vs. concentration). c. Determine the concentrations of this compound and xylitol in the fermentation samples by comparing their peak areas to the calibration curves.

Visualizations

FermentationWorkflow cluster_process Process cluster_analysis Analysis Media 1. Media Preparation Fermentation 3. Biotransformation (pH, Temp, Aeration) Media->Fermentation Inoculum 2. Inoculum Development Inoculum->Fermentation Sampling 4. Aseptic Sampling Fermentation->Sampling Separation 5. Cell Separation Sampling->Separation HPLC 6. HPLC Quantification Separation->HPLC HPLC->Fermentation Process Optimization

Caption: Experimental workflow for this compound production.

MetabolicPathway Xylitol Xylitol (Substrate) XDH Xylitol Dehydrogenase (Recombinant E. coli) Xylitol->XDH LXylulose This compound (Product) XDH->LXylulose NADH NADH + H+ XDH->NADH NAD NAD+ NAD->XDH

Caption: Simplified pathway of Xylitol to this compound.

References

Technical Support Center: Industrial L-Xylulose Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the industrial scale-up of L-Xylulose production. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during process development and manufacturing.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format that you may encounter during the scale-up of this compound production via biotransformation.

Problem 1: Low Product Yield or Incomplete Substrate Conversion

Question: We are observing significantly lower this compound yields in our pilot-scale batch compared to our bench-scale experiments. What are the likely causes and how can we troubleshoot this?

Answer: Low product yield during scale-up is a common issue that can stem from several factors related to the bioprocess environment and enzyme kinetics.

Possible Causes:

  • Poor Cofactor Regeneration: The dehydrogenases responsible for converting substrates like xylitol (B92547) or L-arabinitol into this compound are dependent on the NAD+/NADH cofactor cycle.[1] In larger volumes, inefficient regeneration of NAD+ can quickly become a rate-limiting step, halting the conversion.

  • Sub-optimal Physical Parameters: Gradients in pH, temperature, and dissolved oxygen can form in large bioreactors, creating zones where the enzyme is less active or unstable.[2] What is homogenous at the lab scale may not be at the industrial scale.

  • Enzyme Inhibition: The product (this compound) or byproducts (e.g., residual xylitol) can act as inhibitors to the dehydrogenase enzyme, slowing the reaction rate as concentrations increase.[3]

  • Substrate/Product Degradation: At industrial scales, longer processing times or localized temperature variations can lead to the degradation of the substrate or the desired this compound product.

Recommended Solutions:

  • Implement a Cofactor Regeneration System:

    • Enzymatic Regeneration: Co-immobilize or add a secondary enzyme like NADH oxidase to the reaction to regenerate NAD+ from NADH.[1] This creates an efficient in-situ recycling system.

    • Whole-Cell Biocatalysis: Use a metabolically active whole-cell system (e.g., recombinant E. coli or yeast) engineered to regenerate cofactors internally.

  • Optimize Bioreactor Conditions:

    • Mixing and Aeration: Increase agitation and review impeller design to ensure homogenous mixing without causing excessive shear stress that could damage whole cells or immobilized enzymes.[2]

    • Process Control: Implement robust online monitoring and automated control systems for pH and temperature to maintain them within the optimal range for your enzyme.

  • Mitigate Inhibition:

    • Fed-Batch or Continuous Processing: Instead of a single large batch, consider a fed-batch strategy to maintain substrate concentration in the optimal range and keep product concentration below the inhibitory threshold.

    • In-situ Product Removal: Explore techniques like chromatography or extraction to selectively remove this compound from the reaction medium as it is formed.

Below is a logical workflow for troubleshooting low yields.

G start Low this compound Yield Detected check_cofactor 1. Is a cofactor regeneration system in place and active? start->check_cofactor implement_cofactor Implement/Optimize Cofactor Regeneration (e.g., NADH Oxidase) check_cofactor->implement_cofactor No check_params 2. Are bioreactor parameters (pH, Temp, DO) stable and optimal? check_cofactor->check_params Yes implement_cofactor->check_params optimize_mixing Improve Mixing & Process Control (e.g., adjust agitation, add baffles) check_params->optimize_mixing No check_inhibition 3. Is there evidence of product/byproduct inhibition? check_params->check_inhibition Yes optimize_mixing->check_inhibition implement_removal Consider Fed-Batch or In-Situ Product Removal check_inhibition->implement_removal Yes re_evaluate Re-evaluate Process check_inhibition->re_evaluate No implement_removal->re_evaluate

Caption: Workflow for troubleshooting low this compound yield.

Problem 2: High Impurity Levels in Final Product

Question: Our downstream processing is struggling to remove impurities, specifically residual substrate (Xylitol) and other sugar isomers. How can we improve the purity of our this compound?

Answer: Product purity is critical, especially for pharmaceutical applications. The challenge often lies in separating structurally similar molecules.

Possible Causes:

  • Incomplete Enzymatic Conversion: As discussed in Problem 1, sub-optimal reaction conditions can lead to a significant amount of unreacted substrate remaining.

  • Non-Specific Enzyme Activity: The dehydrogenase used may have side activities, converting the substrate or product into other unwanted sugar alcohols or ketoses.

  • Inefficient Downstream Processing: Standard purification methods like crystallization may be insufficient to separate this compound from structurally similar impurities.

  • Contaminants from Raw Materials: If using lignocellulosic hydrolysates as a source for precursors, other sugars like arabinose and glucose can contaminate the process stream.

Recommended Solutions:

  • Drive the Reaction to Completion: Address the root causes of low conversion rates (cofactor limitation, pH/temp optima) to minimize the amount of starting material that needs to be removed later.

  • Enzyme Selection/Engineering: Screen for or engineer enzymes with higher specificity for the desired substrate and reaction to reduce byproduct formation.

  • Advanced Purification Techniques:

    • Ion-Exchange Chromatography: This is a preferred method for purifying sugars. By passing the mixture through cationic and anionic resins, charged impurities can be removed effectively.

    • Centrifugal Partition Chromatography (CPC): This technique can be used to separate xylose oligomers and can be adapted for separating similar sugar molecules.

    • Selective Crystallization: Optimize crystallization conditions (solvent, temperature, pH) to favor the precipitation of high-purity this compound.

Quantitative Data on Purification

Purification MethodFeed Purity (Xylose-based example)Final Purity AchievedReference
Ion Exchange (Anion/Cation)65-85%>97.9%
Active Charcoal TreatmentPost-hydrolysis liquorRemoves color & hydrophobic impurities
Centrifugal Partition ChromatographyMixed Xylo-oligomers91.8% (Xylose monomer)

Frequently Asked Questions (FAQs)

Q1: What are the primary biotechnological routes for this compound production?

A1: The main routes involve the biotransformation of polyols (sugar alcohols). The two most studied pathways are:

  • Xylitol to this compound: This conversion is catalyzed by the enzyme Xylitol 4-dehydrogenase (XDH) . Given the availability and relatively low cost of xylitol, this is considered a highly viable method.

  • L-Arabinitol to this compound: This conversion is catalyzed by L-arabinitol 4-dehydrogenase (LAD) . This pathway is found naturally in some fungi as part of L-arabinose metabolism.

Both processes are oxidations that require NAD+ as a cofactor.

G sub1 Xylitol enz1 Xylitol 4-dehydrogenase (XDH) sub1->enz1 sub2 L-Arabinitol enz2 L-Arabinitol 4-dehydrogenase (LAD) sub2->enz2 prod This compound enz1->prod cof2 NADH enz1->cof2 enz2->prod cof4 NADH enz2->cof4 cof1 NAD+ cof1->enz1 cof3 NAD+ cof3->enz2

Caption: Key biotransformation pathways to this compound.

Q2: Why is cofactor regeneration so critical for this compound production?

A2: The dehydrogenase enzymes that synthesize this compound consume one molecule of NAD+ for every molecule of product formed. NAD+ is an expensive biochemical. Without a system to regenerate NAD+ from the resulting NADH, you would need to add it in stoichiometric amounts, making the process economically unfeasible at an industrial scale. Efficient regeneration is therefore a cornerstone of a viable process.

Q3: What are the key process parameters to monitor and control during fermentation or bioconversion?

A3: For a robust and reproducible process, the following parameters are critical to monitor and control:

  • Temperature: Enzyme activity and stability are highly temperature-dependent.

  • pH: pH affects the enzyme's active site and its overall activity. The optimal pH for many relevant isomerases and dehydrogenases can be quite alkaline.

  • Dissolved Oxygen (DO): For whole-cell systems, DO is critical for cell health and energy metabolism, which impacts cofactor regeneration. For enzymatic processes using an NADH oxidase for regeneration, oxygen is a required substrate.

  • Substrate and Product Concentration: Monitoring these in real-time allows for better control of fed-batch strategies and helps identify the onset of product inhibition.

Enzyme Kinetic Parameters (Example)

EnzymeSubstrateKm (mM)Vmax (µmol/mg·min)Optimal pHReference
E. coli L-fucose isomeraseThis compound410.23>10.5

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC

This protocol provides a general method for quantifying this compound and related sugars in a fermentation broth or reaction mixture. Specifics should be optimized for your equipment and sample matrix.

Objective: To determine the concentration of this compound and separate it from substrates (e.g., Xylitol) and byproducts.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector.

  • Aminex HPX-87P or similar carbohydrate analysis column.

  • Deionized water (HPLC grade), filtered and degassed.

  • 0.22 µm syringe filters.

  • This compound, Xylitol, and other relevant sugar standards.

  • Volumetric flasks and pipettes.

Methodology:

  • Mobile Phase Preparation: Prepare HPLC-grade deionized water as the mobile phase. Degas the water for at least 15 minutes using sonication or vacuum.

  • Standard Preparation:

    • Prepare a stock solution of 10 g/L this compound in deionized water.

    • Create a series of calibration standards (e.g., 0.5, 1, 2.5, 5, and 10 g/L) by diluting the stock solution.

    • Prepare standards for other expected analytes (e.g., Xylitol) in a similar manner.

  • Sample Preparation:

    • Take a sample from the bioreactor or reaction vessel.

    • Centrifuge the sample at 10,000 x g for 10 minutes to pellet cells and debris.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. Dilute if necessary to fall within the calibration range.

  • HPLC Analysis:

    • Column: Aminex HPX-87P

    • Mobile Phase: HPLC-grade water

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 80-85°C

    • Detector: Refractive Index (RI)

    • Injection Volume: 10-20 µL

  • Data Analysis:

    • Run the calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • Run the prepared samples.

    • Identify peaks based on retention times of the standards.

    • Quantify the concentration of this compound and other compounds in your samples using the standard curve.

References

Validation & Comparative

L-Xylulose vs. D-Xylulose: A Comparative Guide for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of carbohydrate metabolism, the stereoisomers L-xylulose and D-xylulose play distinct yet interconnected roles. While both are five-carbon ketose sugars, their metabolic fates and enzymatic handling differ significantly, holding unique implications for metabolic research and drug development. This guide provides an objective comparison of this compound and D-xylulose in metabolic studies, supported by experimental data and detailed methodologies.

Metabolic Pathways: Divergent Roles in Human Metabolism

This compound and D-Xylulose are intermediates in different metabolic pathways. This compound is primarily associated with the glucuronate-xylulose pathway, while D-xylulose is a central player in the pentose (B10789219) phosphate (B84403) pathway (PPP).

This compound Metabolism: In humans, this compound is an intermediate in the glucuronate pathway (also known as the uronic acid pathway), which is involved in the metabolism of glucuronic acid. This pathway does not lead to energy production but is crucial for the synthesis of L-ascorbic acid (Vitamin C) in many animals, though not in humans. The key steps involving this compound in humans are the conversion of L-gulonate to this compound, which is then reduced to xylitol (B92547) by this compound reductase. A deficiency in this compound reductase leads to a benign genetic condition called essential pentosuria, characterized by the accumulation and excretion of this compound in the urine.[1][2][3][4]

D-Xylulose Metabolism: D-Xylulose is a key intermediate in the pentose phosphate pathway (PPP), a crucial metabolic route for the production of NADPH and the precursors for nucleotide biosynthesis.[5] D-Xylose can be converted to D-xylulose, which is then phosphorylated by D-xylulokinase to form D-xylulose-5-phosphate. This phosphorylated form enters the non-oxidative branch of the PPP, where it can be converted to other sugars that can enter glycolysis. In various microorganisms, D-xylose is a major component of lignocellulosic biomass, and its metabolism to D-xylulose is a key step in its utilization for biofuel production.

The metabolic pathways are illustrated in the following diagram:

cluster_L_Xylulose Glucuronate-Xylulose Pathway cluster_D_Xylulose D-Xylose Metabolism & PPP Entry D-Glucuronate D-Glucuronate L-Gulonate L-Gulonate D-Glucuronate->L-Gulonate AKR1A1 3-keto-L-Gulonate 3-keto-L-Gulonate L-Gulonate->3-keto-L-Gulonate CRYL1 This compound This compound 3-keto-L-Gulonate->this compound BKGD (C11orf54) Xylitol Xylitol This compound->Xylitol This compound Reductase (DCXR) D-Xylulose D-Xylulose Xylitol->D-Xylulose Xylitol Dehydrogenase Xylitol->D-Xylulose Sorbitol Dehydrogenase (SORD) D-Xylose D-Xylose D-Xylose->Xylitol D-Xylose->D-Xylulose Xylose Isomerase D-Xylulose-5-P D-Xylulose-5-P D-Xylulose->D-Xylulose-5-P D-Xylulokinase (XYLB) Pentose Phosphate Pathway Pentose Phosphate Pathway D-Xylulose-5-P->Pentose Phosphate Pathway

Figure 1. Metabolic pathways of this compound and D-Xylulose.

Quantitative Data Comparison

The metabolic divergence of L- and D-xylulose is rooted in the specificity and kinetics of the enzymes that act upon them.

EnzymeSubstrateOrganismKm (mM)kcat (s-1)Reference
This compound Reductase (DCXR) This compoundFungus (A. niger)25650 (U/mg)
Human D-Xylulokinase (hXK) D-XyluloseHuman0.024 ± 0.00335 ± 5
D-Xylulokinase (McXK) D-XyluloseFungus (M. circinelloides)0.29-
Xylose Reductase D-XyloseFungus (C. thermophilum)--

Experimental Protocols

Accurate measurement of L- and D-xylulose and the activity of related enzymes is crucial for metabolic studies. Below are summaries of key experimental protocols.

Quantification of Xylulose Isomers and Pentose Phosphate Pathway Intermediates

Method: Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol Summary (LC-MS):

  • Sample Preparation: Quench metabolism in cell or tissue samples rapidly, often using cold methanol. Extract metabolites from the samples.

  • Derivatization (Optional but recommended): To improve chromatographic separation and detection sensitivity, derivatize the sugar phosphates.

  • Chromatographic Separation: Use a suitable column, such as a reversed-phase column for derivatized samples or a specialized column for polar metabolites.

  • Mass Spectrometry Detection: Employ a mass spectrometer for sensitive and specific detection of the target metabolites. The use of isotope-coded internal standards is recommended for accurate quantification.

Biological Sample Biological Sample Metabolite Extraction Metabolite Extraction Biological Sample->Metabolite Extraction Quenching Derivatization Derivatization Metabolite Extraction->Derivatization Optional LC-MS/MS Analysis LC-MS/MS Analysis Derivatization->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Figure 2. Workflow for xylulose isomer analysis by LC-MS/MS.
Enzyme Activity Assays

Principle: The activity of this compound reductase is determined by monitoring the change in absorbance at 340 nm due to the reduction of NADP+ to NADPH or the oxidation of NADPH to NADP+.

Protocol Summary (Spectrophotometric):

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Glycine Buffer, pH 10.0) containing the substrate (xylitol), and the cofactor (β-NADP).

  • Enzyme Addition: Initiate the reaction by adding the enzyme solution.

  • Spectrophotometric Measurement: Immediately record the increase in absorbance at 340 nm over time.

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH. One unit of activity is typically defined as the amount of enzyme that oxidizes 1.0 µmole of xylitol to this compound per minute at a specific pH and temperature.

Principle: The activity of D-xylulokinase is measured by coupling the production of ADP to the oxidation of NADH in the presence of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The decrease in absorbance at 340 nm is monitored.

Protocol Summary (Coupled Photometric Assay):

  • Reaction Mixture: Prepare a reaction buffer containing D-xylulose, ATP, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.

  • Enzyme Addition: Initiate the reaction by adding the D-xylulokinase sample.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.

  • Calculation: Determine the D-xylulokinase activity from the rate of NADH oxidation.

cluster_LXR This compound Reductase Assay cluster_DXK D-Xylulokinase Assay Xylitol + NADP+ Xylitol + NADP+ This compound + NADPH This compound + NADPH Xylitol + NADP+->this compound + NADPH This compound Reductase NADPH NADPH Measure A340 Measure A340 NADPH->Measure A340 D-Xylulose + ATP D-Xylulose + ATP D-Xylulose-5-P + ADP D-Xylulose-5-P + ADP D-Xylulose + ATP->D-Xylulose-5-P + ADP D-Xylulokinase ADP + PEP ADP + PEP ATP + Pyruvate ATP + Pyruvate ADP + PEP->ATP + Pyruvate Pyruvate Kinase Pyruvate + NADH Pyruvate + NADH Lactate + NAD+ Lactate + NAD+ Pyruvate + NADH->Lactate + NAD+ Lactate Dehydrogenase NADH NADH NADH->Measure A340

Figure 3. Principles of spectrophotometric enzyme assays.

Concluding Remarks

The distinct metabolic pathways and enzymatic specificities of this compound and D-xylulose underscore their unique roles in biology. While this compound is a peripheral metabolite in human carbohydrate metabolism, its accumulation in pentosuria provides a valuable model for studying inborn errors of metabolism. Conversely, D-xylulose is a central metabolite in the pentose phosphate pathway, with its metabolism being a key focus in fields ranging from metabolic engineering for biofuel production to understanding fundamental cellular bioenergetics. The experimental protocols outlined in this guide provide a foundation for researchers to accurately quantify these isomers and their metabolic fluxes, paving the way for a deeper understanding of their physiological and pathophysiological significance.

References

A Comparative Analysis of L-Xylulose Production Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Xylulose, a rare pentose (B10789219) sugar, is a key intermediate in various metabolic pathways and holds significant potential in the pharmaceutical industry as a precursor for antiviral drugs and other therapeutic agents. Its production, however, presents several challenges. This guide provides a comparative analysis of the primary methods for this compound production: microbial fermentation, enzymatic conversion, and chemical synthesis. We will delve into the quantitative performance of each method, provide detailed experimental protocols, and visualize the underlying biological and experimental processes.

Performance Comparison

The choice of production method for this compound depends on factors such as desired yield, productivity, cost, and environmental impact. Biotechnological routes, including microbial fermentation and enzymatic conversion, are often favored over chemical synthesis due to their higher specificity, milder reaction conditions, and reduced environmental footprint.[1][2]

Production MethodOrganism/EnzymeSubstrateYield/Conversion RateProductivityReference(s)
Microbial Fermentation Recombinant E. coli expressing xylitol-4-dehydrogenase from Pantoea ananatisXylitol (B92547)96.5% conversionNot explicitly stated[3]
Recombinant E. coli co-expressing xylitol-4-dehydrogenase and NADH oxidaseXylitol (50 g/L)48.45 g/L (96.9% yield)2.42 g/L/h[4]
Enzymatic Conversion Immobilized L-arabinitol 4-dehydrogenase (Hypocrea jecorina)L-arabinitol66% conversion7.9 g/L/h[5]
Immobilized L-arabinitol 4-dehydrogenase and NADH oxidaseL-arabinitol>96% conversionNot explicitly stated
Xylitol dehydrogenase (Aspergillus flavus) coupled with NADH oxidaseXylitol (15 g/L)87% yield (13.1 g/L)2.18 g/L/h
Chemical Synthesis Oxidation of xylitolXylitolGenerally low and difficult to controlNot available

Signaling and Metabolic Pathways

The biotechnological production of this compound is intrinsically linked to the metabolic pathways of pentose sugars in various microorganisms, particularly fungi. The L-arabinose catabolic pathway is of central importance.

Fungal L-Arabinose Catabolic Pathway

In fungi such as Aspergillus niger, the catabolism of L-arabinose proceeds through a series of reduction and oxidation steps to ultimately enter the pentose phosphate (B84403) pathway. This compound is a key intermediate in this pathway.

Fungal_L_Arabinose_Pathway L_Arabinose L-Arabinose L_Arabinitol L-Arabinitol L_Arabinose->L_Arabinitol L-arabinose reductase (NADPH -> NADP+) L_Xylulose This compound L_Arabinitol->L_Xylulose L-arabinitol 4-dehydrogenase (NAD+ -> NADH) Xylitol Xylitol L_Xylulose->Xylitol this compound reductase (NADPH -> NADP+) D_Xylulose D-Xylulose Xylitol->D_Xylulose Xylitol dehydrogenase (NAD+ -> NADH) D_Xylulose_5P D-Xylulose-5-phosphate D_Xylulose->D_Xylulose_5P Xylulokinase (ATP -> ADP) PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

Fungal L-arabinose catabolic pathway leading to the pentose phosphate pathway.

The regulation of this pathway is complex and involves transcriptional activators. In Aspergillus niger, the transcription factor AraR is induced by L-arabitol, the first intermediate of the pathway, while the transcription factor XlnR is induced by D-xylose. This intricate regulatory network ensures the efficient utilization of available pentose sugars.

Experimental Workflows

Microbial Production of this compound

This workflow outlines the production of this compound using a recombinant E. coli strain expressing a xylitol-4-dehydrogenase.

Microbial_Production_Workflow cluster_upstream Upstream Processing cluster_biotransformation Biotransformation cluster_downstream Downstream Processing strain_prep Recombinant E. coli (with xylitol-4-dehydrogenase gene) inoculum Inoculum Preparation strain_prep->inoculum fermentation Fermentation inoculum->fermentation cell_harvest Cell Harvesting fermentation->cell_harvest resting_cells Resting Cell Suspension cell_harvest->resting_cells bioconversion Bioconversion (Xylitol -> this compound) resting_cells->bioconversion centrifugation Centrifugation (Cell Removal) bioconversion->centrifugation purification Purification (e.g., Chromatography) centrifugation->purification crystallization Crystallization purification->crystallization product This compound crystallization->product Enzymatic_Synthesis_Workflow cluster_enzyme_prep Enzyme Preparation cluster_reaction Enzymatic Reaction cluster_downstream Downstream Processing enzyme_prod Enzyme Production (e.g., in recombinant host) enzyme_purify Enzyme Purification enzyme_prod->enzyme_purify immobilization Enzyme Immobilization (on a solid support) enzyme_purify->immobilization reactor Bioreactor with Immobilized Enzyme immobilization->reactor reaction Enzymatic Conversion reactor->reaction substrate_add Substrate Addition (e.g., L-arabinitol) substrate_add->reactor enzyme_removal Enzyme Recovery (for reuse) reaction->enzyme_removal product_purify Product Purification reaction->product_purify final_product This compound product_purify->final_product

References

L-Xylulose: A Potential Biomarker for Liver Disease - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Xylulose, a pentose (B10789219) sugar, has emerged as a potential biomarker for liver disease, particularly in assessing the severity of liver cirrhosis. Unlike traditional serum-based markers that often reflect general liver damage, urinary this compound levels, especially after a loading test, may offer a more specific insight into the metabolic capacity of the liver. This guide provides a comparative overview of this compound against established liver disease biomarkers, supported by available experimental data and methodologies.

Comparison of this compound with Standard Liver Disease Biomarkers

The following table summarizes the characteristics of urinary this compound in comparison to standard serum-based liver function tests. It is important to note that direct comparative studies evaluating the sensitivity and specificity of this compound against a full panel of these markers across various liver diseases are limited.

BiomarkerBiological SamplePrimary IndicationReported Performance in Liver Disease
Urinary this compound Urine (post-Glucuronolactone loading)Liver Cirrhosis SeverityMarkedly increased excretion in cirrhotic patients, correlating with disease severity. In one study, the mean excretion in cirrhotic patients was 97.1 +/- 19.8 µmol/2h, compared to 14.6 +/- 1.4 µmol/2h in healthy controls.
Alanine Aminotransferase (ALT) SerumHepatocellular InjuryA sensitive indicator of liver cell damage. However, elevations can be seen in other conditions, and levels may not correlate with the degree of liver fibrosis.
Aspartate Aminotransferase (AST) SerumHepatocellular InjuryOften elevated in liver injury, with the AST/ALT ratio being a useful indicator in alcoholic liver disease. Like ALT, it is not specific to the liver.
Gamma-Glutamyl Transferase (GGT) SerumCholestasis, Alcohol-related Liver DiseaseA sensitive marker for cholestatic liver disease and alcohol-induced liver damage. However, it can be elevated in various other conditions.
Total Bilirubin SerumLiver Excretory Function, CholestasisElevated levels indicate impaired conjugation and/or excretion by the liver.
Albumin SerumLiver Synthetic FunctionDecreased levels can indicate chronic liver disease and reduced synthetic capacity of the liver.

Experimental Protocols

Glucuronolactone (B27817) Loading Test for Urinary this compound Measurement

This protocol is a generalized procedure based on descriptions in the literature. Specific laboratory parameters may need to be optimized.

Objective: To assess the liver's metabolic capacity by measuring the urinary excretion of this compound following an oral load of glucuronolactone.

Principle: Glucuronolactone is metabolized in the liver, in part through a pathway that produces this compound. In individuals with impaired liver function, particularly cirrhosis, this metabolic process is altered, leading to a significant increase in the urinary excretion of this compound.

Procedure:

  • Patient Preparation: Patients should fast overnight (at least 8 hours).

  • Baseline Urine Collection: A baseline urine sample is collected before the administration of glucuronolactone.

  • Glucuronolactone Administration: An oral dose of 5 grams of glucuronolactone dissolved in water is administered to the patient.

  • Urine Collection: All urine is collected for a period of 2 to 4 hours following the administration of glucuronolactone. The exact timing should be standardized.

  • Sample Processing and Storage: The total volume of the collected urine is measured. An aliquot is taken and stored at -20°C or lower until analysis.

  • This compound Quantification: The concentration of this compound in the urine samples (baseline and post-loading) is determined using a suitable analytical method.

Analytical Methods for this compound Quantification:

While specific, validated commercial assays for urinary this compound are not widely available, several analytical techniques can be adapted for its quantification. These methods often require specialized laboratory equipment and expertise.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for the quantification of sugars like this compound. This method typically involves derivatization of the sugar before analysis.

  • High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index or Mass Spectrometry): HPLC can be used to separate this compound from other urinary components for quantification.

Visualizations

Metabolic Pathway of this compound

L_Xylulose_Pathway Glucuronolactone Glucuronolactone Gulonic_acid L-Gulonic acid Glucuronolactone->Gulonic_acid Keto_gulonic_acid 3-Keto-L-gulonic acid Gulonic_acid->Keto_gulonic_acid L_Xylulose This compound Keto_gulonic_acid->L_Xylulose Decarboxylation Xylitol Xylitol L_Xylulose->Xylitol This compound reductase D_Xylulose D-Xylulose Xylitol->D_Xylulose Pentose_Phosphate_Pathway Pentose Phosphate Pathway D_Xylulose->Pentose_Phosphate_Pathway

Caption: Metabolic pathway of this compound in the liver.

Experimental Workflow for this compound Biomarker Validation

Biomarker_Validation_Workflow Patient_Recruitment Patient Recruitment (Liver Disease & Healthy Controls) Glucuronolactone_Loading Glucuronolactone Loading Test Patient_Recruitment->Glucuronolactone_Loading Urine_Sample_Collection Urine Sample Collection Glucuronolactone_Loading->Urine_Sample_Collection L_Xylulose_Quantification This compound Quantification (e.g., GC-MS, HPLC) Urine_Sample_Collection->L_Xylulose_Quantification Data_Analysis Statistical Analysis (Sensitivity, Specificity, ROC curves) L_Xylulose_Quantification->Data_Analysis Comparison Comparison with Standard Liver Biomarkers Data_Analysis->Comparison Validation Validation of Diagnostic Accuracy Comparison->Validation

A Comparative Guide to the Physiological Effects of L-Xylulose and Other Rare Sugars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physiological effects of L-Xylulose and other notable rare sugars, supported by experimental data. Rare sugars, defined as monosaccharides and their derivatives that are scarce in nature, are gaining significant interest in the food and pharmaceutical industries for their potential health benefits, including low caloric content and beneficial metabolic effects.[1][2] This document summarizes key quantitative data, details common experimental protocols used in their study, and visualizes relevant biological pathways and workflows.

Comparative Analysis of Physiological Effects

Rare sugars exhibit a range of physiological effects, primarily related to glucose and lipid metabolism, energy intake, and gut microbiome modulation.[2] While extensive research exists for sugars like D-Allulose and D-Tagatose, this compound is an emerging area of study, noted for its role as a metabolic intermediate and an inhibitor of α-glucosidase.[3][4] The following table summarizes the known quantitative effects of this compound in comparison to other well-researched rare sugars.

Table 1: Summary of Physiological Effects of this compound vs. Other Rare Sugars

Feature / EffectThis compoundD-Allulose (D-Psicose)D-TagatoseL-SorboseD-Xylose
Caloric Value (kcal/g) Data not available; presumed low as it is poorly metabolized.~0.2 kcal/g~1.5 kcal/gLow-calorie, ~25% of sucrose (B13894)Data not available; poorly absorbed.
Relative Sweetness (Sucrose=100%) Data not available.~70%~90%~60-70%~60%
Postprandial Glycemic Control Acts as an α-glucosidase inhibitor, suggesting potential to decrease blood glucose.Suppresses postprandial glucose elevation; significant reduction at 30 min post-ingestion.Reduces postprandial glucose and insulin (B600854) response; lowers HbA1c in long-term studies.Weakens glycolysis by inhibiting hexokinase.Reduces postprandial glucose and insulin surges; 21.4% reduction in glucose AUC reported.
Insulin Response Likely reduces insulin response secondary to delayed glucose absorption.Reduces postprandial insulin levels, secondary to changes in plasma glucose.Reduces postprandial insulin response.May lower insulin demand by weakening glycolysis.Suppresses postprandial insulin surges; 21.3% reduction in insulin AUC reported.
Lipid Metabolism Data not available.Reduces abdominal fat accumulation in animal models; may alter cholesterol metabolism.May improve lipid profiles.Data not available.Data not available.
Effect on Gut Microbiota Data not available.May alter the gut microbiome.Fermented by colonic bacteria into short-chain fatty acids (SCFAs); exhibits prebiotic effects.May cause digestive discomfort at high doses due to fermentation.Fermented in the large intestine.
Primary Mechanism of Action Inhibition of α-glucosidase.Competitive inhibition of intestinal α-glucosidases; enhances hepatic glucokinase translocation.Inhibition of intestinal disaccharidases; fermentation to SCFAs.Inhibition of hexokinase; downregulation of KHK-A transcription.Inhibition of intestinal sucrase.

Key Experimental Protocols

The physiological effects outlined above are typically determined using standardized in vivo and in vitro experimental protocols.

This is a fundamental experiment to assess the postprandial glycemic and insulinemic response to a sugar.

  • Objective: To measure blood glucose and insulin levels at specific time points after ingestion of a fixed amount of a test sugar.

  • Subjects: Healthy, pre-diabetic, or type 2 diabetic human volunteers, or animal models (e.g., Wistar rats). Subjects typically fast overnight (8-12 hours).

  • Procedure:

    • A baseline (t=0) blood sample is collected.

    • Subjects ingest a solution containing a standardized amount of the test sugar (e.g., 5-10g of D-allulose) often co-administered with a sucrose or glucose load (e.g., 75g sucrose). A control group receives only the sucrose/glucose load.

    • Blood samples are collected at subsequent intervals, typically 30, 60, 90, and 120 minutes post-ingestion.

    • Plasma or serum is isolated from blood samples.

  • Analysis:

    • Glucose: Measured using a glucose oxidase method with a glucose analyzer.

    • Insulin: Measured using enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

    • Data: The incremental Area Under the Curve (iAUC) for both glucose and insulin is calculated to represent the total response over time.

This assay is used to determine if a rare sugar can inhibit enzymes responsible for carbohydrate digestion.

  • Objective: To quantify the inhibitory effect of a rare sugar on the activity of α-glucosidase or sucrase.

  • Materials:

    • α-glucosidase enzyme (from Saccharomyces cerevisiae or rat intestine).

    • Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG), which releases a yellow product (p-nitrophenol) when cleaved.

    • Test compound (e.g., this compound, D-Allulose).

    • Buffer solution (e.g., phosphate (B84403) buffer, pH 6.8).

    • 96-well microplate and spectrophotometer.

  • Procedure:

    • The test sugar is pre-incubated with the α-glucosidase enzyme solution in a microplate well.

    • The substrate (pNPG) is added to start the reaction.

    • The plate is incubated at a controlled temperature (e.g., 37°C).

    • The absorbance of the product (p-nitrophenol) is measured at 405 nm at regular intervals.

    • A control reaction without the test sugar is run in parallel.

  • Analysis: The percentage of enzyme inhibition is calculated by comparing the rate of the reaction with and without the test sugar. The IC50 value (the concentration of sugar required to inhibit 50% of the enzyme activity) is often determined.

This protocol assesses the impact of rare sugar consumption on the composition of the gut microbiome.

  • Objective: To identify and quantify changes in bacterial populations in the gut following dietary intervention with a rare sugar.

  • Procedure:

    • Sample Collection: Fecal samples are collected from subjects (human or animal) before and after a dietary intervention period with the rare sugar.

    • DNA Extraction: Total genomic DNA is extracted from the fecal samples using commercial kits.

    • PCR Amplification: The 16S rRNA gene (typically the V3-V4 hypervariable region) is amplified from the extracted DNA using universal primers.

    • Library Preparation & Sequencing: The amplified DNA is used to prepare a sequencing library, which is then sequenced on a high-throughput platform (e.g., Illumina MiSeq).

  • Analysis:

    • Bioinformatics: The raw sequencing data is processed to filter low-quality reads, classify sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASV), and assign taxonomy.

    • Statistical Analysis: Alpha diversity (richness and evenness within a sample) and beta diversity (differences in composition between samples) are calculated to determine if the rare sugar significantly altered the gut microbial community structure.

Visualizing Pathways and Processes

Diagrams created using Graphviz provide a clear visual representation of the complex biological interactions and experimental designs involved in rare sugar research.

This compound is a key intermediate in the pentose (B10789219) pathway, a metabolic route that parallels the pentose phosphate pathway and is crucial for generating five-carbon sugars. Its formation is a critical step in the metabolism of glucuronic acid.

pentose_pathway cluster_pentose Pentose Pathway substrate substrate product product enzyme enzyme pathway_node pathway_node D_Glucuronate D_Glucuronate L_Gulonate L_Gulonate D_Glucuronate->L_Gulonate BKG β-keto-L-gulonate L_Gulonate->BKG L_Xylulose L_Xylulose BKG->L_Xylulose BKGD (C11orf54) Decarboxylation Xylitol Xylitol L_Xylulose->Xylitol This compound Reductase (DCXR) D_Xylulose D_Xylulose Xylitol->D_Xylulose Xylitol Dehydrogenase (SORD) D_Xylulose_5P D-Xylulose-5-Phosphate D_Xylulose->D_Xylulose_5P Xylulokinase (XYLB) PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP BKGD BKGD DCXR DCXR SORD SORD XYLB XYLB

Caption: Metabolic pathway showing the formation of this compound.

The workflow for an OSTT is a standardized process to ensure reliable and reproducible results when comparing the glycemic impact of different sugars.

ostt_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis step_node step_node action_node action_node data_node data_node result_node result_node A Subject Recruitment & Screening B Overnight Fasting (8-12 hours) A->B C Baseline Blood Sample (t=0) B->C D Ingestion of Test Drink (e.g., Sucrose + Rare Sugar) C->D E Serial Blood Sampling (t=30, 60, 90, 120 min) D->E F Plasma/Serum Isolation E->F G Glucose & Insulin Measurement (ELISA, etc.) F->G H Raw Data: Glucose/Insulin Conc. G->H I Calculate iAUC Perform Statistics H->I J Comparative Results I->J

Caption: Standard experimental workflow for an Oral Sugar Tolerance Test.

D-Allulose has been shown to help regulate blood glucose partly by influencing the activity of glucokinase in the liver, a key enzyme in glucose metabolism.

Caption: D-Allulose enhances hepatic glucokinase translocation.

References

A Comparative Kinetic Analysis of L-xylulose Reductase Across Different Species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide comparing the kinetic properties of L-xylulose reductase (EC 1.1.1.10) from various biological sources is now available for researchers, scientists, and drug development professionals. This guide provides a detailed summary of key kinetic parameters, experimental protocols, and the metabolic context of this crucial enzyme, also known as xylose reductase in many fungal systems.

This compound reductase is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway and L-arabinose catabolism, catalyzing the NADPH-dependent reduction of this compound to xylitol.[1][2] In mammals, this enzyme, also referred to as dicarbonyl/L-xylulose reductase (DCXR), plays a role in carbohydrate metabolism and detoxification.[3] Understanding the kinetic differences of this enzyme across various species is vital for applications in biotechnology, such as biofuel production, and for elucidating its role in metabolic disorders.

Kinetic Parameters of this compound Reductase

The following tables summarize the Michaelis-Menten constant (Km) and catalytic efficiency (kcat or Vmax) of this compound reductase from a range of fungal species and from Homo sapiens. These values provide insight into the enzyme's affinity for its substrates and its catalytic turnover rate.

Table 1: Kinetic Parameters for this compound/D-Xylose

SpeciesSubstrateKm (mM)kcat (s-1)Vmax (U/mg)Catalytic Efficiency (kcat/Km) (s-1mM-1)
Aspergillus niger (LxrA)This compound1.57.7-5.2
Aspergillus niger (LxrB)This compound1614.5-0.9
Aspergillus nigerThis compound25-650-
Neurospora crassaThis compound>275-25-
Trichoderma reeseiThis compound16---
Chaetomium thermophilumD-Xylose22.311.4-0.51
Candida tropicalisD-Xylose-240--
Rhizomucor pusillusThis compound8.71---
Homo sapiens (DCXR)This compound0.5031.09-2.16

Table 2: Kinetic Parameters for Coenzymes (NADPH/NADH)

SpeciesCoenzymeKm (µM)
Candida tropicalisNADPH45.5
Candida tropicalisNADH161.9
Chaetomium thermophilumNADPH135
Chaetomium thermophilumNADH119
Homo sapiens (DCXR)NADPH24

Metabolic Pathways Involving this compound Reductase

This compound reductase is a critical component of the fungal L-arabinose catabolic pathway, which converts L-arabinose into D-xylulose 5-phosphate, an intermediate of the pentose phosphate pathway.[1][4] This pathway involves a series of reduction and oxidation steps.

Fungal_L_arabinose_Catabolic_Pathway L_Arabinose L-Arabinose L_Arabinitol L-Arabinitol L_Arabinose->L_Arabinitol L-arabinose reductase (NADPH) L_Xylulose This compound L_Arabinitol->L_Xylulose L-arabinitol 4-dehydrogenase (NAD+) Xylitol Xylitol L_Xylulose->Xylitol this compound reductase (NADPH) D_Xylulose D-Xylulose Xylitol->D_Xylulose Xylitol dehydrogenase (NAD+) D_Xylulose_5P D-Xylulose 5-Phosphate D_Xylulose->D_Xylulose_5P Xylulokinase (ATP) PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

Fungal L-arabinose Catabolic Pathway

The D-xylose metabolic pathway in many yeasts also utilizes a reductase, often termed xylose reductase, which is functionally analogous to this compound reductase and funnels D-xylose into the pentose phosphate pathway.

D_Xylose_Metabolic_Pathway D_Xylose D-Xylose Xylitol Xylitol D_Xylose->Xylitol Xylose Reductase (NAD(P)H) D_Xylulose D-Xylulose Xylitol->D_Xylulose Xylitol Dehydrogenase (NAD+) D_Xylulose_5P D-Xylulose 5-Phosphate D_Xylulose->D_Xylulose_5P Xylulokinase (ATP) PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

D-xylose Metabolic Pathway in Yeast

Experimental Protocols

Enzyme Purification (Recombinant His-tagged Protein)

This protocol describes a general method for the purification of recombinant, His-tagged this compound reductase expressed in E. coli.

Purification_Workflow cluster_0 Cell Lysis and Clarification cluster_1 Affinity Chromatography cluster_2 Analysis and Final Preparation Cell_Culture E. coli Culture with Expressed Protein Harvest Harvest Cells (Centrifugation) Cell_Culture->Harvest Resuspend Resuspend in Lysis Buffer Harvest->Resuspend Lyse Cell Lysis (e.g., Sonication) Resuspend->Lyse Clarify Clarify Lysate (Centrifugation) Lyse->Clarify Load Load Supernatant onto Ni-NTA Column Clarify->Load Wash Wash Column Load->Wash Elute Elute with Imidazole (B134444) Gradient Wash->Elute Collect Collect Fractions Elute->Collect SDS_PAGE Analyze Fractions by SDS-PAGE Collect->SDS_PAGE Pool Pool Pure Fractions SDS_PAGE->Pool Dialyze Dialyze into Storage Buffer Pool->Dialyze Store Store at -80°C Dialyze->Store

Recombinant Protein Purification Workflow

  • Cell Culture and Lysis: An E. coli strain (e.g., BL21(DE3)) harboring the expression plasmid for the His-tagged this compound reductase is cultured and induced. The cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0), and lysed by sonication on ice. The lysate is then clarified by centrifugation to remove cell debris.

  • Affinity Chromatography: The clarified supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with the lysis buffer. The column is washed with a wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins. The His-tagged protein is then eluted using an elution buffer containing a higher concentration of imidazole (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Analysis and Storage: The collected fractions are analyzed by SDS-PAGE to assess purity. Pure fractions are pooled and dialyzed against a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 7.5). The purified enzyme is stored at -80°C for long-term use.

Enzymatic Assay

The activity of this compound reductase is typically determined by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation or reduction of the nicotinamide (B372718) cofactor (NADPH or NADH).

Principle:

This compound + NADPH + H+ <=> Xylitol + NADP+

The rate of decrease in absorbance at 340 nm (due to NADPH oxidation) is proportional to the enzyme activity.

Reagents:

  • Buffer: 100 mM Phosphate buffer (pH 7.0)

  • Substrate: this compound or D-Xylose solution (concentration will vary depending on the Km of the specific enzyme)

  • Cofactor: 200 µM NADPH solution

  • Enzyme: Purified this compound reductase solution

Procedure:

  • In a quartz cuvette, combine the buffer, substrate solution, and NADPH solution.

  • Incubate the mixture at a constant temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding a small volume of the enzyme solution and mix immediately.

  • Monitor the decrease in absorbance at 340 nm for several minutes using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

This comparative guide serves as a valuable resource for researchers working on this compound reductase and related enzymes, facilitating a deeper understanding of its function and potential applications.

References

A Comparative Guide to the Analytical Quantification of L-Xylulose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Current Methodologies

The accurate quantification of L-xylulose, a rare ketopentose sugar, is critical in various research and development fields, from metabolic studies to the development of novel therapeutics. This guide provides a comprehensive comparison of the three primary analytical methods for this compound quantification: Enzymatic Assays, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines the performance characteristics, experimental protocols, and visual workflows to assist researchers in selecting the most appropriate method for their specific needs.

Performance Characteristics: A Side-by-Side Comparison

The choice of analytical method for this compound quantification is often a trade-off between specificity, sensitivity, throughput, and cost. The following tables summarize the key performance characteristics of each method based on available data for xylulose and closely related sugars.

Table 1: Performance Comparison of this compound Quantification Methods

Performance MetricEnzymatic AssayHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Specific enzyme-catalyzed reaction leading to a measurable signal (e.g., absorbance)Separation based on polarity and interaction with a stationary phase, followed by detection (e.g., RID, ELSD, UV)Separation of volatile derivatives by gas chromatography and detection by mass spectrometry
Specificity High (enzyme-dependent)Moderate to High (depends on column and detector)Very High (based on retention time and mass fragmentation)
Sensitivity ModerateLow to Moderate (detector dependent)Very High
Sample Throughput HighModerateLow to Moderate
Cost per Sample Low to ModerateModerateHigh
Instrumentation SpectrophotometerHPLC system with detectorGC-MS system
Automation Potential High.[1][2][3]HighModerate

Table 2: Quantitative Performance Data

ParameterEnzymatic Assay (for D-Xylose)HPLC-RID (for Xylose)GC-MS (for Xylose)
Linearity Range 0.25 - 15 mg/dL[1][2]11 - 100 µ g/100 µL[4]Not explicitly stated, but calibration curves show good linearity[5]
Limit of Detection (LOD) 0.14 - 0.48 mg/dL[2]0.8 ppm[4]< 1 ng/mL (LC-MS/MS)[5]
Limit of Quantification (LOQ) 0.47 - 1.60 mg/dL[2]2.5 ppm[4]Not explicitly stated
Precision (%RSD) < 11.5% (Total CV)[2]< 2%Not explicitly stated
Accuracy (% Recovery) Not explicitly statedHigh recovery reported[4]Not explicitly stated

Note: Much of the detailed validation data available is for D-xylose, a closely related aldose. While the analytical principles are applicable, performance characteristics for this compound may vary.

Experimental Workflows and Methodologies

To ensure reproducibility and aid in the selection of the appropriate technique, detailed experimental workflows and protocols are provided below.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the quantification of this compound from a biological sample.

cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis Sample Biological Sample (e.g., Urine, Culture Broth) Extraction Extraction / Deproteinization Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Enzymatic Enzymatic Assay Extraction->Enzymatic HPLC HPLC Analysis Extraction->HPLC GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification Enzymatic->Quantification HPLC->Quantification GCMS->Quantification Validation Method Validation Quantification->Validation

A generalized workflow for this compound quantification.

Detailed Experimental Protocols

Enzymatic Assay for this compound Quantification

This method is based on the specific enzymatic conversion of this compound, where the reaction product or the consumption of a cofactor (like NADH) is measured spectrophotometrically.

Principle: this compound reductase catalyzes the reduction of this compound to xylitol (B92547) in the presence of NADH. The decrease in absorbance at 340 nm due to the oxidation of NADH is directly proportional to the amount of this compound in the sample.

Materials:

  • This compound reductase

  • NADH

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Spectrophotometer capable of reading at 340 nm

  • This compound standards

Protocol:

  • Sample Preparation: Centrifuge biological samples to remove particulate matter. If necessary, perform a deproteinization step using perchloric acid followed by neutralization.

  • Standard Curve Preparation: Prepare a series of this compound standards of known concentrations in the reaction buffer.

  • Reaction Setup: In a microplate or cuvette, add the sample or standard, reaction buffer, and NADH.

  • Initiate Reaction: Add this compound reductase to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 340 nm and continue to monitor the decrease in absorbance over a set period.

  • Quantification: Calculate the rate of NADH consumption for each sample and standard. Determine the concentration of this compound in the samples by comparing their reaction rates to the standard curve.

High-Performance Liquid Chromatography (HPLC) Method

HPLC separates this compound from other components in a sample mixture based on its chemical properties. Refractive Index Detection (RID) is a common method for sugar analysis.

Principle: The sample is injected into an HPLC system where it is carried by a mobile phase through a column packed with a stationary phase. This compound is separated from other sugars based on its interaction with the stationary phase and is detected by a Refractive Index Detector.

Materials:

  • HPLC system with a Refractive Index Detector (RID)

  • Aminex HPX-87H or similar carbohydrate analysis column

  • Mobile phase (e.g., 0.005 M H₂SO₄)

  • This compound standards

  • Syringe filters (0.22 µm)

Protocol:

  • Sample Preparation: Centrifuge and filter samples through a 0.22 µm syringe filter to remove particulates. Dilute samples as necessary to fall within the linear range of the detector.

  • Standard Curve Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase.

  • Chromatographic Conditions:

    • Column: Aminex HPX-87H (300 mm x 7.8 mm)

    • Mobile Phase: 0.005 M H₂SO₄

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 60 °C

    • Detector: Refractive Index Detector

    • Injection Volume: 20 µL

  • Analysis: Inject the prepared samples and standards into the HPLC system.

  • Quantification: Identify the this compound peak based on its retention time compared to the standard. Quantify the concentration by integrating the peak area and comparing it to the standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and specificity for the quantification of this compound. This method requires derivatization to make the sugar volatile.

Principle: this compound is chemically modified (derivatized) to increase its volatility. The derivatized sample is then injected into a gas chromatograph, where it is separated from other components. The separated compounds are then ionized and detected by a mass spectrometer, which provides both qualitative and quantitative information.

Materials:

  • GC-MS system

  • Derivatization reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or hydroxylamine (B1172632) hydrochloride and acetic anhydride (B1165640) for oximation followed by acetylation)

  • This compound standards

  • Internal standard (e.g., myo-inositol)

  • Dry heating block or oven

Protocol:

  • Sample Preparation and Derivatization:

    • Lyophilize an aliquot of the sample.

    • Add a solution of hydroxylamine hydrochloride in pyridine (B92270) and incubate to form oximes.

    • Add acetic anhydride and incubate to form acetylated derivatives.

    • Alternatively, for silylation, add BSTFA with 1% TMCS and incubate.

  • Standard Curve Preparation: Prepare a series of this compound standards and derivatize them using the same procedure as the samples.

  • GC-MS Conditions:

    • Column: DB-5ms or similar non-polar capillary column

    • Carrier Gas: Helium

    • Injection Mode: Splitless

    • Temperature Program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 300 °C).

    • Mass Spectrometer: Electron Ionization (EI) mode, scanning a mass range of m/z 50-600.

  • Analysis: Inject the derivatized samples and standards into the GC-MS system.

  • Quantification: Identify the derivatized this compound peak based on its retention time and mass spectrum. Quantify using an internal standard and by comparing the peak area to the standard curve.

This compound in Metabolic Context

This compound is an intermediate in the pentose (B10789219) phosphate (B84403) pathway and the uronate pathway. Understanding its metabolic context is crucial for interpreting quantification data.

cluster_0 Uronate Pathway cluster_1 This compound Metabolism cluster_2 Pentose Phosphate Pathway Glucuronate D-Glucuronate Gulonate L-Gulonate Glucuronate->Gulonate KetoGulonate 3-Keto-L-gulonate Gulonate->KetoGulonate LXylulose This compound KetoGulonate->LXylulose Xylitol Xylitol LXylulose->Xylitol DXylulose D-Xylulose Xylitol->DXylulose Xylulose5P D-Xylulose-5-P DXylulose->Xylulose5P PPP Pentose Phosphate Pathway Intermediates Xylulose5P->PPP

Metabolic context of this compound.

This guide provides a foundational understanding of the primary methods for this compound quantification. The selection of the most suitable method will depend on the specific research question, sample matrix, required sensitivity, and available resources. For routine analysis of a large number of samples where high sensitivity is not paramount, enzymatic assays or HPLC-RID may be preferred. For complex matrices or when high sensitivity and specificity are required, GC-MS or LC-MS/MS are the methods of choice.

References

L-Xylulose Administration: A Comparative Guide to In Vivo vs. In Vitro Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Xylulose, a rare pentose (B10789219) sugar, is an intermediate in the uronic acid pathway of glucose metabolism. While its direct physiological effects following administration are not extensively documented in comparative studies, research into related pentoses and sugar alcohols, such as D-xylose and xylitol (B92547), provides significant insights. This guide synthesizes the available data to offer a comparative perspective on the potential in vivo and in vitro effects of this compound, acknowledging the use of proxy data where necessary to build a comprehensive overview.

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound and its metabolic relatives, D-xylose and xylitol, to draw parallels between their effects in living organisms and in controlled laboratory settings.

Table 1: In Vivo Effects of Pentose Sugars on Glucose Metabolism in Animal Models

ParameterAnimal ModelCompound AdministeredDosageKey FindingsReference
Fasting Serum GlucoseStreptozotocin-nicotinamide-induced diabetic Wistar ratsD-Xylulose (as 5% or 10% of total sucrose (B13894) in diet)Diet maintained for two weeksSignificant reduction in fasting serum glucose levels (P < 0.05) in the 10% D-xylose group compared to diabetic controls.[1][2][1][2]
Oral Glucose Tolerance Test (OGTT) - AUCStreptozotocin-nicotinamide-induced diabetic Wistar ratsD-Xylulose (as 5% or 10% of total sucrose in diet)Diet maintained for two weeksSlight reduction in the area under the glucose curve (AUC) compared to diabetic controls.[1]
Serum Insulin (B600854)Streptozotocin-nicotinamide-induced diabetic Wistar ratsD-Xylulose (as 10% of total sucrose in diet)Diet maintained for two weeksTended to increase insulin secretion compared to diabetic controls.
Plasma InsulinHigh-fat diet-fed Sprague-Dawley ratsXylitol (1.0 g or 2.0 g/100 kcal in diet)8-week feeding periodSignificantly lower plasma insulin concentrations in the 2.0 g/100 kcal xylitol group compared to the high-fat diet control group (29.3% reduction, p<0.05).
Postprandial Blood GlucoseHealthy human subjectsD-Xylose7.5 g with 75 g sucroseLowered postprandial blood glucose at 30 minutes compared to sucrose alone.
Plasma GlucoseSucrose-loaded ratsXylitolOral co-administrationSignificantly reduced plasma glucose levels at 30 minutes after sucrose administration (p<0.05).

Table 2: In Vitro Effects of Pentose Sugars on Cellular Models

ParameterCell LineCompound AdministeredConcentrationKey FindingsReference
Glucose Uptake (2-NBDG)Differentiated C2C12 muscle cellsD-Xylose (as 5% or 10% replacement of 20 mM glucose)-Dose-dependent increase in glucose uptake. The 10% D-xylose group showed higher uptake than 100 nM insulin treatment.
Insulin SecretionINS-1 pancreatic β-cellsD-Xylose (as 5% or 10% replacement of 20 mM glucose)-Dose-dependent increase in insulin secretion, significantly higher than 20 mM glucose alone.
Insulin SecretionIsolated rat islets of LangerhansXylitolEquivalent dose levels to glucoseShowed equal insulinotropic effects to glucose. This effect was not inhibited by mannoheptulose or 2-deoxy-D-glucose.
α-Glucosidase InhibitionNot specified (enzymatic assay)This compoundNot specifiedThis compound is known to be an inhibitor of α-glucosidase.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vivo and in vitro experiments.

In Vivo: Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is adapted from standard procedures for assessing glucose homeostasis in a preclinical setting.

1. Animal Preparation:

  • Use age- and weight-matched mice (e.g., C57BL/6J, 12 weeks old).
  • House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).
  • Fast mice for 4-6 hours before the test, with free access to water.

2. Glucose Administration:

  • Weigh each mouse to calculate the precise glucose dose (typically 1-2 g/kg body weight).
  • Prepare a sterile glucose solution (e.g., 20% w/v in water).
  • Administer the glucose solution orally via gavage.

3. Blood Sampling and Glucose Measurement:

  • Collect a baseline blood sample (time 0) from the tail vein.
  • Subsequent blood samples are collected at 15, 30, 60, 90, and 120 minutes post-glucose administration.
  • Measure blood glucose levels using a calibrated glucometer.

4. Data Analysis:

  • Plot blood glucose concentration against time for each mouse.
  • Calculate the area under the curve (AUC) to quantify glucose tolerance.

In Vitro: Glucose Uptake Assay in C2C12 Myotubes

This protocol outlines a common method for measuring glucose uptake in a skeletal muscle cell line.

1. Cell Culture and Differentiation:

  • Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS).
  • Once confluent, induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

2. Insulin/Compound Stimulation:

  • Serum-starve the differentiated myotubes for 2-4 hours in serum-free DMEM.
  • Treat the cells with the desired concentration of this compound (or proxy compound) or insulin (positive control, e.g., 100 nM) for a specified time (e.g., 30 minutes).

3. Glucose Uptake Measurement:

  • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
  • Add KRH buffer containing a fluorescent glucose analog, such as 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose), and incubate for 10-30 minutes.
  • Stop the uptake by washing the cells with ice-cold KRH buffer.

4. Quantification:

  • Lyse the cells and measure the fluorescence of the cell lysate using a fluorescence plate reader.
  • Normalize the fluorescence signal to the total protein content of each sample.

Visualizations

The following diagrams illustrate the metabolic context of this compound and a generalized workflow for its comparative study.

L_Xylulose_Metabolic_Pathway D_Glucuronate D-Glucuronate L_Gulonate L-Gulonate D_Glucuronate->L_Gulonate _3_Keto_L_gulonate 3-Keto-L-gulonate L_Gulonate->_3_Keto_L_gulonate L_Xylulose This compound _3_Keto_L_gulonate->L_Xylulose 3-keto-L-gulonate decarboxylase Xylitol Xylitol L_Xylulose->Xylitol this compound reductase (DCXR) D_Xylulose D-Xylulose Xylitol->D_Xylulose Xylitol dehydrogenase D_Xylulose_5P D-Xylulose-5-P D_Xylulose->D_Xylulose_5P Xylulokinase PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP InVivo_InVitro_Workflow Compound This compound Administration InVivo In Vivo Studies (e.g., Mouse Model) Compound->InVivo InVitro In Vitro Studies (e.g., Cell Culture) Compound->InVitro InVivo_Admin Oral or IP Administration InVivo->InVivo_Admin InVitro_Treat Cell Treatment InVitro->InVitro_Treat InVivo_Endpoints Physiological Endpoints: - Blood Glucose (OGTT) - Plasma Insulin - Gene Expression (Liver, Muscle) InVivo_Admin->InVivo_Endpoints InVitro_Endpoints Cellular Endpoints: - Glucose Uptake - Insulin Secretion - Enzyme Activity - Signaling Pathways InVitro_Treat->InVitro_Endpoints Comparison Comparative Analysis InVivo_Endpoints->Comparison InVitro_Endpoints->Comparison

References

Safety Operating Guide

Proper Disposal of L-Xylulose in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of L-Xylulose, as with any laboratory chemical, is crucial for ensuring environmental safety and regulatory compliance. This guide provides step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. According to safety data sheets, this compound may cause skin and serious eye irritation, as well as respiratory irritation. It may also be harmful if swallowed[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Hand Protection: Wear suitable chemical-resistant gloves.

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.

  • Respiratory Protection: In case of dust formation, use a particulate filter respirator[2].

Handle this compound in a well-ventilated area, and avoid breathing dust, fumes, gas, mist, vapors, or spray[1]. Wash hands thoroughly after handling, and do not eat, drink, or smoke in the work area[1].

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with local, regional, and national regulations[3]. The following is a general procedural guide based on safety data sheet recommendations.

  • Waste Characterization: Chemical waste generators must first determine if the discarded this compound is classified as a hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for guidance on this classification.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams.

    • Keep this compound waste in its original container or a clearly labeled, compatible container. The label should include the chemical name and any associated hazards.

  • Container Management:

    • Ensure the waste container is tightly closed and stored in a dry, well-ventilated area.

    • Handle uncleaned, empty containers as you would the product itself.

  • Disposal Pathway:

    • Do not dispose of this compound down the drain .

    • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for proper disposal. They will provide specific instructions based on your location's regulations.

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that have come into contact with this compound.

    • Contaminated clothing should be removed and washed before reuse.

Disposal of Contaminated Materials

Any materials, such as paper towels, gloves, or other lab supplies, that are contaminated with this compound should be treated as chemical waste. Place these items in a sealed and clearly labeled container for disposal by a licensed waste management facility.

Accidental Release Measures

In the event of a spill:

  • Avoid dust formation.

  • Ventilate the area of the spill.

  • Wear appropriate PPE as described above.

  • For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.

  • Prevent the spill from entering drains, surface water, or ground water.

Quantitative Data

No specific quantitative data for disposal, such as concentration limits, were found in the provided search results. Disposal regulations are typically based on the classification of the waste (hazardous or non-hazardous) as determined by local authorities.

This compound Disposal Workflow

The following diagram illustrates the general decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start Start: this compound Waste Generated characterize Characterize Waste (Hazardous vs. Non-Hazardous) start->characterize segregate Segregate Waste in Labeled, Sealed Container characterize->segregate  Consult EHS   no_drain Do NOT Dispose Down Drain segregate->no_drain contact_ehs Contact Institutional EHS or Licensed Waste Contractor no_drain->contact_ehs follow_instructions Follow Provided Disposal Instructions contact_ehs->follow_instructions end End: Proper Disposal follow_instructions->end

References

Safeguarding Your Research: Essential Protocols for Handling L-Xylulose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate, essential safety and logistical information for handling L-Xylulose, including personal protective equipment (PPE), procedural guidance for handling and storage, and compliant disposal methods. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves a combination of engineering controls and appropriate personal protective equipment. Engineering controls, such as working in a well-ventilated area or under a fume hood, are the first line of defense.[1][2] In addition, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]Protects against splashes and dust, preventing serious eye irritation.[2]
Hand Protection Chemical-resistant, impervious gloves tested according to EN 374.[1][3]Prevents skin contact which can cause irritation.[2]
Body Protection Fire/flame resistant and impervious clothing. A lab coat should be standard.Protects skin from accidental spills and contamination.[1]
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] For dust formation, a particulate filter device (EN 143, P1) is necessary.[3]Prevents respiratory tract irritation.[2]

Quantitative Safety Data

At present, specific occupational exposure limits (OELs) for this compound have not been established.[1] Therefore, it is crucial to handle this compound with measures that minimize any potential exposure.

ParameterValueSource
Occupational Exposure Limit (OEL) No data availableChemicalBook Safety Data Sheet[1]

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the procedural workflow for the safe handling of this compound, from initial preparation to final disposal.

prep Preparation & Planning ppe Don Personal Protective Equipment (PPE) prep->ppe Step 1 handling Handling this compound (Weighing, Dissolving, etc.) ppe->handling Step 2 storage Proper Storage handling->storage Post-Handling spill Spill & Emergency Procedures handling->spill In case of accident decontamination Decontamination of Workspace & Equipment handling->decontamination After Use spill->decontamination waste Waste Segregation & Collection decontamination->waste Step 3 disposal Disposal via Licensed Contractor waste->disposal Final Step

Safe handling workflow for this compound.

Detailed Procedural Guidance

Handling this compound
  • Ventilation : Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[1]

  • Avoid Dust and Aerosols : Take care to avoid the formation of dust and aerosols during handling, weighing, and transferring the substance.[1]

  • Prevent Contact : Avoid direct contact with skin and eyes by wearing the appropriate PPE at all times.[1] Do not eat, drink, or smoke in the area where this compound is handled.[2]

  • Hand Washing : Wash hands thoroughly after handling the chemical, even if gloves were worn.[2]

Storage Protocols
  • Container : Store this compound in a tightly closed container.[1]

  • Environment : The storage location should be a dry, cool, and well-ventilated place.[1]

  • Incompatibilities : Keep away from strong oxidizing agents.[4][5] Store separately from foodstuff containers.[1]

Disposal Plan
  • Chemical Waste : this compound waste should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not dispose of it in the sewer system.[1][6]

  • Contaminated Packaging : Containers that held this compound should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to prevent reuse and dispose of it as chemical waste.[1]

  • Consult Local Regulations : Always consult and adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Xylulose
Reactant of Route 2
L-Xylulose

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。